molecular formula C8H6ClFO B1338012 3-Fluorophenylacetyl chloride CAS No. 458-04-8

3-Fluorophenylacetyl chloride

Cat. No.: B1338012
CAS No.: 458-04-8
M. Wt: 172.58 g/mol
InChI Key: SKOMBKMLOHIBTF-UHFFFAOYSA-N
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Description

3-Fluorophenylacetyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOMBKMLOHIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508907
Record name (3-Fluorophenyl)acetyl chloride
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-04-8
Record name (3-Fluorophenyl)acetyl chloride
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Record name 458-04-8
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorophenylacetyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutic agents.

Core Chemical Information

CAS Number: 458-04-8

Molecular Formula: C₈H₆ClFO

Molecular Weight: 172.58 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 172.58 g/mol
Boiling Point 217.2 °C at 760 mmHg
Density 1.278 g/cm³
Flash Point 85.1 °C

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of 3-Fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This standard procedure converts the carboxylic acid into the more reactive acid chloride.

Experimental Methodology

Materials:

  • 3-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorophenylacetic acid in an excess of thionyl chloride. Alternatively, the acid can be dissolved in an inert solvent like anhydrous dichloromethane, followed by the dropwise addition of at least one equivalent of thionyl chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (approximately 40-50 °C if using DCM, or higher if thionyl chloride is the solvent) for a period of 1 to 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the acidic off-gases.

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Application in Drug Development: Synthesis of an Aurora Kinase B Inhibitor

This compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. One notable application is in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a potent and selective Aurora Kinase B (AURKB) inhibitor, which has shown potential in cancer therapy.[1]

The synthesis involves the acylation of an amine with this compound to form the corresponding amide bond, a critical step in the construction of the final drug candidate.

Logical Workflow for the Synthesis of an AURKB Inhibitor

The following diagram illustrates the key steps in the synthesis of the aforementioned Aurora Kinase B inhibitor, highlighting the role of this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of AURKB Inhibitor 3-Fluorophenylacetic_acid 3-Fluorophenylacetic acid 3-Fluorophenylacetyl_chloride This compound 3-Fluorophenylacetic_acid->3-Fluorophenylacetyl_chloride Chlorination Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->3-Fluorophenylacetyl_chloride AURKB_Inhibitor N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide 3-Fluorophenylacetyl_chloride->AURKB_Inhibitor Acylation Amine_intermediate Amine Intermediate (4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)methanamine Amine_intermediate->AURKB_Inhibitor

Synthesis of an AURKB Inhibitor using this compound.

References

3-Fluorophenylacetyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental chemical data for 3-Fluorophenylacetyl chloride, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Molecular Data

The essential molecular information for this compound is presented below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C8H6ClFO[1][2]
Molecular Weight 172.58 g/mol [2][3]
Exact Mass 172.00900 u[1]
CAS Number 458-04-8[1][2][4]

Note on Advanced Requirements: The request for detailed experimental protocols, signaling pathways, and logical relationship diagrams is best suited for in-depth research articles or whitepapers that explore the applications, reaction mechanisms, or biological interactions of a compound. For the specific query regarding the fundamental molecular weight and formula of this compound, such complex visualizations and experimental details are not applicable. The core data is most effectively presented in a clear, tabular format as provided above.

References

3-Fluorophenylacetyl chloride synthesis pathway from 3-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Fluorophenylacetyl chloride, a key intermediate in the development of various pharmaceuticals and bioactive molecules. The primary route involves the conversion of 3-fluorophenylacetic acid using a chlorinating agent. This document provides a comprehensive overview of the common synthesis methods, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its utility is prominent in the pharmaceutical industry for the creation of more complex molecules where the 3-fluorophenyl moiety is a desired structural feature. The most common and efficient method for its preparation is the direct conversion of 3-fluorophenylacetic acid using a chlorinating agent. The two most widely employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Synthesis Pathways

The conversion of 3-fluorophenylacetic acid to this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Chlorinating agents achieve this by forming a reactive intermediate that is readily displaced by a chloride ion.

Thionyl Chloride Pathway

Reaction with thionyl chloride is a common and effective method for preparing acyl chlorides.[1][2] The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Oxalyl Chloride Pathway

Oxalyl chloride is another highly effective reagent for this conversion.[2] Similar to thionyl chloride, it reacts with the carboxylic acid to form a reactive intermediate. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are also gaseous and easily removed from the reaction mixture.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Fluorophenylacetic acidC₈H₇FO₂154.14[3][4]
Thionyl chlorideSOCl₂118.97
Oxalyl chlorideC₂Cl₂O₂126.93

Table 2: Properties of this compound

PropertyValue
CAS Number458-04-8[5]
Molecular FormulaC₈H₆ClFO[5]
Molecular Weight172.58[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3-fluorophenylacetic acid using either thionyl chloride or oxalyl chloride. These protocols are based on established procedures for the synthesis of acyl chlorides.

Synthesis using Thionyl Chloride

Materials:

  • 3-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or neat)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., containing CaCl₂)

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 3-fluorophenylacetic acid.

  • Add an excess of thionyl chloride. A common molar ratio is 1.5 to 2 equivalents of thionyl chloride to 1 equivalent of the carboxylic acid. Alternatively, thionyl chloride can be used as the solvent (2.5 – 10 volume equivalents per gram of acid).[1]

  • The reaction can be performed neat or in an anhydrous solvent like toluene or dichloromethane.

  • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete (typically after refluxing for a few hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis using Oxalyl Chloride

Materials:

  • 3-Fluorophenylacetic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Round-bottom flask

  • Addition funnel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluorophenylacetic acid in an anhydrous solvent such as dichloromethane.

  • Add a catalytic amount of DMF (a few drops).

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via an addition funnel. The addition should be controlled to manage the evolution of gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.

  • The solvent and excess reagent can be removed under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation under reduced pressure.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway FPAA 3-Fluorophenylacetic Acid FPAC This compound FPAA->FPAC Reaction Reagent Chlorinating Agent (SOCl₂ or (COCl)₂) Reagent->FPAC Byproducts Gaseous Byproducts (SO₂, HCl or CO₂, CO, HCl) FPAC->Byproducts Formation of

Caption: General synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine 3-Fluorophenylacetic Acid and Chlorinating Agent Start->Reactants Reaction Heat to Reflux (if necessary) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Evaporation Remove Excess Reagent (Distillation) Cooling->Evaporation Purification Purify by Fractional Distillation (under reduced pressure) Evaporation->Purification Product This compound Purification->Product

Caption: A typical experimental workflow for the synthesis.

References

Spectroscopic Analysis of 3-Fluorophenylacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluorophenylacetyl chloride (CAS No: 458-04-8), a key intermediate in various chemical syntheses. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and provide a valuable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35ddd1HAr-H
~7.10m2HAr-H
~7.00dt1HAr-H
~4.30s2H-CH₂-

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~172.0C=O (acid chloride)
~162.5 (d, ¹JCF ≈ 245 Hz)C-F
~136.0 (d, ³JCF ≈ 7 Hz)Ar-C
~130.5 (d, ³JCF ≈ 8 Hz)Ar-CH
~125.0 (d, ⁴JCF ≈ 3 Hz)Ar-CH
~116.0 (d, ²JCF ≈ 21 Hz)Ar-CH
~114.5 (d, ²JCF ≈ 22 Hz)Ar-CH
~50.0-CH₂-

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant (J) in Hz.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3070WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~1800StrongC=O Stretch (Acid Chloride)
~1590, ~1490Medium-StrongAromatic C=C Stretch
~1250StrongC-F Stretch
~780StrongAromatic C-H Bend (out-of-plane)
~700MediumC-Cl Stretch

Predicted for a liquid film.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
172/17430/10[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
137100[M-Cl]⁺
10980[M-COCl]⁺ or [C₇H₄F]⁺
9140[C₇H₄]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition (FT-IR):

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Visualizations

The following diagrams illustrate the structure of this compound and the relationship between the discussed spectroscopic techniques.

Caption: Chemical Structure of this compound.

spectroscopy_workflow cluster_molecule This compound cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Obtained Molecule C₈H₆ClFO NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_info Carbon-Hydrogen Framework Connectivity Electronic Environment NMR->NMR_info IR_info Functional Groups (C=O, C-F, C-Cl) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info

Caption: Relationship between spectroscopic methods and structural information.

The Reactivity of 3-Fluorophenylacetyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylacetyl chloride is a key building block in organic synthesis, valued for its utility in the construction of a wide array of molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties that influence its reactivity. This technical guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, presents quantitative data where available, and offers detailed experimental protocols for the synthesis of key derivatives. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction: The Role of this compound in Synthesis

This compound belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the 3-fluorophenylacetyl moiety into various molecules. The fluorine substituent at the meta-position of the phenyl ring influences the electron density of the aromatic system and the reactivity of the acyl chloride group through its inductive electron-withdrawing effect. This can modulate the reaction rates and, in some cases, the stability of the resulting products. Compounds derived from this compound, such as amides and esters, are of significant interest in drug discovery due to the often-favorable effects of fluorine on metabolic stability, binding affinity, and bioavailability.[1]

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of the nucleophile plays a crucial role in the reaction kinetics. Stronger nucleophiles will react more readily with the electrophilic carbonyl center.

Reactivity with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 3-fluorophenylacetamides. The reaction is typically rapid and exothermic.[2][3] A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Reaction Kinetics and Mechanism

Kinetic studies on the aminolysis of substituted phenylacetyl chlorides in acetonitrile indicate that these reactions proceed through an associative SN2 mechanism.[4][5] The reaction rate is sensitive to the electronic properties of both the acyl chloride and the amine. For the reaction of substituted phenylacetyl chlorides with anilines, a negative Hammett ρ value (ρx ≈ -2.8 to -2.9) indicates that electron-donating groups on the phenylacetyl chloride accelerate the reaction, while a positive ρ value (ρy ≈ 0.9 to 1.3) for substituted anilines shows that electron-withdrawing groups on the aniline decrease the reaction rate.[4][5]

Table 1: Hammett and Brønsted Coefficients for the Reaction of Substituted Phenylacetyl Chlorides with Anilines in Acetonitrile at -15.0 °C

ParameterValueInterpretation
ρx (substituent on phenylacetyl chloride)~ -2.9Electron-donating groups on the acyl chloride stabilize the transition state.
ρy (substituent on aniline)~ 1.3Electron-withdrawing groups on the aniline destabilize the transition state.
βx (Brønsted-type plot for leaving group)-0.3Moderate degree of bond breaking in the transition state.
βy (Brønsted-type plot for nucleophile)0.7Significant degree of bond formation in the transition state.

Data extrapolated from studies on substituted phenylacetyl chlorides.[4][5]

Experimental Protocol: Synthesis of N-Benzyl-2-(3-fluorophenyl)acetamide

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve benzylamine and triethylamine in DCM B Cool solution to 0 °C in an ice bath A->B D Add this compound solution dropwise to the amine solution B->D C Prepare a solution of this compound in DCM C->D E Stir the reaction mixture at 0 °C for 1 hour D->E F Allow the reaction to warm to room temperature and stir for 2 hours E->F G Wash the reaction mixture with 1 M HCl F->G H Wash with saturated NaHCO3 solution G->H I Wash with brine H->I J Dry the organic layer over anhydrous Na2SO4 I->J K Filter and concentrate the solution in vacuo J->K L Purify the crude product by recrystallization or column chromatography K->L

Caption: Experimental workflow for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Expected Yield: >90%

Reactivity with O-Nucleophiles (Alcohols and Phenols)

This compound reacts with alcohols and phenols to produce the corresponding esters. The reaction with simple alcohols is often vigorous, while the reaction with phenols may require heating or the use of a base catalyst to enhance the nucleophilicity of the phenol.[6]

Quantitative Data

Table 2: Representative Yields for the Esterification of Phenols with Acyl Chlorides

Acyl ChloridePhenolCatalyst/ConditionsYield (%)
3-Chloropropionyl chloridePhenolNaOH, TBABr, CH2Cl2/H2O>95
Benzoyl chloridePhenolCp2TiCl, Mn, CH2I2, THF99
Acetyl chloride2-PhenylethanolCp2TiCl, Mn, CH2I2, THF98

Data from reactions with analogous acyl chlorides.

Experimental Protocol: Synthesis of Phenyl 2-(3-fluorophenyl)acetate

Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve phenol and pyridine in anhydrous toluene B Cool solution to 0 °C A->B C Add this compound dropwise B->C D Stir at room temperature overnight C->D E Filter the reaction mixture to remove pyridinium hydrochloride D->E F Wash the filtrate with water and brine E->F G Dry the organic layer over anhydrous MgSO4 F->G H Concentrate the solution in vacuo G->H I Purify by column chromatography H->I

Caption: Experimental workflow for ester synthesis.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Pyridine (1.1 eq)

  • Toluene, anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phenol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-95%

Reactivity with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react with this compound to form thioesters. The reaction is analogous to that with alcohols and amines and is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.

General Considerations

The synthesis of thioesters from acyl chlorides and thiols is a well-established and efficient transformation. The high nucleophilicity of the thiolate anion ensures a rapid reaction.

Table 3: General Reactivity of Nucleophiles with Acyl Chlorides

NucleophileProductRelative Reactivity
R-NH2AmideHigh
R-OHEsterModerate
R-SHThioesterHigh
Experimental Protocol: Synthesis of S-Phenyl 2-(3-fluorophenyl)ethanethioate

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%

Conclusion

This compound is a versatile reagent that undergoes efficient nucleophilic acyl substitution with a variety of nucleophiles. The reactions with amines, alcohols, and thiols proceed in high yields to afford the corresponding amides, esters, and thioesters, which are valuable intermediates in pharmaceutical and materials research. The electronic influence of the meta-fluoro substituent modulates the reactivity of the acyl chloride, a factor that can be leveraged in synthetic design. The experimental protocols provided herein offer robust methods for the preparation of key derivatives of this compound, serving as a practical guide for researchers in the field.

References

Technical Guide on 3-Fluorophenylacetyl Chloride: Safety, Handling, and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before purchasing, handling, or using 3-Fluorophenylacetyl chloride.

Introduction

This compound (CAS No: 458-04-8) is a reactive organic compound belonging to the acyl chloride family.[1] Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom.[2] This functional group makes them highly reactive and valuable intermediates in organic synthesis, particularly in acylation reactions to form esters, amides, and other derivatives.[3][4][5] However, their high reactivity also necessitates stringent safety protocols and handling precautions. This guide summarizes key safety data, handling procedures, and emergency responses.

Compound Identification and Properties

All quantitative data has been summarized from available safety documentation.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 458-04-8 [1][6]
Molecular Formula C₈H₆ClFO [1][6]
Molecular Weight 172.58 g/mol [1][6]
Appearance Clear, colorless liquid [1]
Boiling Point 217.2 ± 23.0 °C (Predicted) [1]

| Density | 1.278 ± 0.06 g/cm³ (Predicted) |[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It reacts violently with water and is corrosive.[7] The primary hazards are severe skin burns, serious eye damage, and respiratory irritation.[7][8]

Table 2: GHS Hazard Classification

Hazard Class Hazard Statement GHS Pictogram Source(s)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. Danger [1][7]
Serious Eye Damage/Irritation H318: Causes serious eye damage. Danger [9]
STOT - Single Exposure H335: May cause respiratory irritation. Warning [7][8]

| Corrosive to Metals | H290: May be corrosive to metals. | Warning |[8] |

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][10][11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

  • Ignition Sources: Use spark-proof tools and explosion-proof equipment. Keep away from open flames, hot surfaces, and other sources of ignition.[10][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber, inspect before use) and protective clothing to prevent skin contact.[7][10] Immediately remove and launder any contaminated clothing before reuse.[7][8][10]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., Type ABEK-P2 for higher-level protection).[6][8]

Storage Conditions
  • Container: Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[8][10] Do not use metal containers.[8]

  • Environment: Keep in a dry, cool, and well-ventilated place, stored locked up.[7][8][10][11] Recommended storage temperature is often 2 - 8 °C.[8]

  • Incompatibilities: The substance reacts violently with water.[7] Keep away from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[11]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure. First aiders must protect themselves from exposure.[8]

FirstAidProtocol

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][8][10] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[6][10]

  • On Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with soap and plenty of water.[6][10] Rinse skin with water or shower.[8] Call a physician immediately.[8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do so.[7][8][10] Continue rinsing and immediately call a poison center or doctor.[7][8]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[6][10] Call a physician or poison control center immediately.[10]

Accidental Release Measures

In the event of a spill, prioritize personal safety and environmental protection.

  • Personal Precautions: Evacuate personnel to a safe area.[6][10] Avoid breathing vapors, mist, or gas and prevent contact with the substance.[6][10] Ensure adequate ventilation.[6][10]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or surface water.[8][10]

  • Containment and Cleanup: Cover drains.[8] Use spark-proof tools and non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spillage.[10][12] Place the material in a suitable, closed container for disposal according to local regulations.[6][10]

General Experimental Protocol: Handling Acyl Chlorides

Specific experimental protocols for this compound were not available in the searched literature. The following is a generalized protocol for a nucleophilic acyl substitution (e.g., esterification with an alcohol), illustrating the practical application of safety measures when handling reactive acyl chlorides. This is not a substitute for a risk-assessed procedure specific to your reaction.

  • Preparation (in Fume Hood):

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

    • Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).

  • Reagent Handling:

    • Dissolve the alcohol substrate and a non-nucleophilic base (e.g., pyridine or triethylamine, to scavenge the HCl byproduct) in an appropriate anhydrous solvent (e.g., dichloromethane, ether).

    • Cool the reaction mixture in an ice bath (0 °C).

    • Using a gas-tight syringe, slowly add the this compound dropwise to the cooled, stirred solution. Acyl chloride additions are often exothermic.[3]

  • Reaction and Quenching:

    • Allow the reaction to proceed as monitored by an appropriate technique (e.g., TLC).

    • Once complete, slowly and carefully quench the reaction by adding a proton source (e.g., water or dilute aqueous acid) while still in the ice bath to neutralize excess base and hydrolyze any remaining acyl chloride. Be aware that quenching is also exothermic and will produce HCl gas.

  • Workup and Disposal:

    • Perform standard aqueous workup and extraction.

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[7][10]

SafeHandlingWorkflow

References

Potential applications of 3-Fluorophenylacetyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-Fluorophenylacetyl Chloride in Medicinal Chemistry

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated acyl chloride derivative, serves as a critical and versatile building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. This technical guide explores the multifaceted applications of this compound in the synthesis of novel therapeutic agents, detailing its role in creating compounds for a range of diseases, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

The presence of the fluorine atom can modulate the acidity, basicity, and conformation of the final compound, which are crucial factors in drug-target interactions.[1] Consequently, this compound and its derivatives are instrumental in developing analgesics, anti-inflammatory drugs, and treatments for neurological and cardiovascular disorders.[2][3][4]

Application in the Synthesis of Bioactive Molecules

This compound is a reactive intermediate that readily participates in acylation reactions, particularly in the formation of amides and esters. This reactivity is harnessed by medicinal chemists to synthesize a diverse array of compounds with significant biological activities.

Synthesis of Aurora Kinase B Inhibitors

Aurora kinase B (AURKB) is a crucial regulator of cell division, and its overexpression is a hallmark of many cancers. Its inhibition is a promising strategy for cancer therapy. A novel series of quinazoline derivatives has been developed as potent and selective AURKB inhibitors, with this compound used to synthesize the key acetamide linkage in these molecules.

One notable compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, demonstrated significant efficacy in human cancer cell lines and was found to be orally active in mouse xenograft models.[5]

Quantitative Data: In Vitro Efficacy of an AURKB Inhibitor

Compound IDTargetIC50 (nM)Cell LineAssay Type
4b Aurora Kinase B<1HCT116 (Colon)Enzymatic Assay
4b Aurora Kinase B25HCT116 (Colon)Cell-based Assay

Data synthesized from a study on selective Aurora Kinase B inhibitors.[5]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)-2-(4-aminophenyl)acetamide

A key intermediate in the synthesis of the final AURKB inhibitor can be prepared using this compound.

  • Step 1: Synthesis of 2-(4-nitrophenyl)acetic acid. This starting material is commercially available or can be synthesized through standard nitration of phenylacetic acid.

  • Step 2: Acylation. To a solution of 3-fluoroaniline in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), 2-(4-nitrophenyl)acetyl chloride (prepared from the corresponding acid using a chlorinating agent like thionyl chloride) is added dropwise at 0°C. The reaction is stirred at room temperature until completion.

  • Step 3: Reduction. The resulting nitro-compound is then reduced to the amine. This is typically achieved using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation with Pd/C.

  • Step 4: Purification. The final product is purified using column chromatography to yield N-(3-fluorophenyl)-2-(4-aminophenyl)acetamide.

Experimental Workflow: Synthesis of an AURKB Inhibitor

G cluster_synthesis Synthesis Pathway A 3-Fluoroaniline C Acylation Reaction (Base, Solvent) A->C B 2-(4-Nitrophenyl)acetyl chloride B->C D N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide C->D E Reduction (e.g., Fe/NH4Cl) D->E F N-(3-fluorophenyl)-2-(4-aminophenyl)acetamide E->F G Coupling with Quinazoline Moiety F->G H Final AURKB Inhibitor (4b) G->H

Caption: Synthetic workflow for an Aurora Kinase B inhibitor.

Targeting Cholinesterases for Neurological Conditions

Derivatives synthesized from fluorinated phenylacetic acids have shown potential in the treatment of neurological disorders by inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study on N-acetylated fluorophenylalanine-based aromatic amides and esters, which can be conceptually linked to structures derived from this compound, demonstrated moderate inhibition of both enzymes.[6]

Quantitative Data: Cholinesterase Inhibition

Compound TypeTargetIC50 Range (µM)
Fluorophenylalanine DerivativesAcetylcholinesterase (AChE)57.88 - 130.75
Fluorophenylalanine DerivativesButyrylcholinesterase (BChE)8.25 - 289.0

Data from a study on fluorophenylalanine derivatives.[6]

Signaling Pathway: Cholinergic Neurotransmission

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release Action Potential Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_vesicle->ACh_release AChR Acetylcholine Receptors ACh_release->AChR AChE AChE ACh_release->AChE AChR->Postsynaptic Signal Transduction Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibitor Fluorophenyl- Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.

General Synthetic Utility

Beyond specific targets, this compound is a versatile reagent for creating libraries of complex molecules for drug screening.[2] Its ability to readily undergo esterification and amidation reactions allows for the generation of a wide range of derivatives.[3][4] This is a key strategy in modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

Experimental Protocol: General Amidation Reaction

  • Reactants: Dissolve an amine of interest in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base: Add a non-nucleophilic base, like triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of this compound in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Conclusion

This compound is an invaluable reagent in medicinal chemistry, providing a gateway to novel compounds with enhanced pharmacological properties. Its utility in synthesizing targeted inhibitors for oncology and neurology, coupled with its broad applicability in generating diverse chemical libraries, underscores its importance in the drug discovery and development pipeline. The strategic use of this fluorinated building block will likely continue to contribute to the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to 3-Fluorophenylacetyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and applications of 3-Fluorophenylacetyl chloride, a key building block in medicinal chemistry.

Introduction

This compound (CAS No. 458-04-8) is a valuable acyl chloride reagent widely utilized in organic synthesis, particularly in the development of novel therapeutic agents. Its utility stems from the presence of a reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and a fluorine-substituted phenyl ring. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a sought-after building block for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and applications in drug discovery.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity levels typically range from 95% to over 99%.

Table 1: Prominent Suppliers of this compound

Supplier NameWebsitePurity
Sigma-Aldrich[URL sigma aldrich com ON Sigma-Aldrich sigmaaldrich.com]≥95%
Thermo Fisher Scientific[URL www thermofisher com]98%
TCI Chemicals[URL www tcichemicals com]>98%
Combi-Blocks[URL www combi blocks com]95-98%
Oakwood Chemical[URL oakwoodchemical com]97%
J & K SCIENTIFIC LTD.Not availableNot specified[1]
Wuhan Chemwish Technology Co., Ltd.Not availableNot specified[1]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.Not availableNot specified[1]
Hubei Jusheng Technology Co.,Ltd.Not availableNot specified[1]
Chengdu Research Accelerators Technology Co., Ltd.Not availableNot specified[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in research and development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 458-04-8[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 217.2 ± 23.0 °C (Predicted)[1]
Density 1.278 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.514 (Predicted)
Flash Point 85.1 °C

Spectral Data:

  • ¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group, typically in the range of 4.0-4.5 ppm. The aromatic protons will appear as a complex multiplet between 7.0 and 7.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm. The methylene carbon (CH₂) will likely appear around 45-55 ppm. The aromatic carbons will resonate between 110 and 165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride is expected around 1780-1815 cm⁻¹. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. A prominent fragment ion corresponding to the loss of a chlorine atom (m/z 137) is also anticipated.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-Fluorophenylacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Equation 1: Synthesis of this compound using Thionyl Chloride

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • 3-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-Fluorophenylacetic acid (1 equivalent).

  • Add anhydrous dichloromethane to dissolve the acid.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.

Experimental Protocol: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner byproducts.

Equation 2: Synthesis of this compound using Oxalyl Chloride

G reactant 3-Fluorophenylacetic acid product This compound reactant->product byproduct1 CO reactant->byproduct1 byproduct2 CO₂ reactant->byproduct2 byproduct3 HCl reactant->byproduct3 reagent (COCl)₂ DMF (catalyst)

Caption: Synthesis of this compound using oxalyl chloride.

Materials:

  • 3-Fluorophenylacetic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dry glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-Fluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature. The evolution of gas (CO, CO₂, HCl) indicates the progress of the reaction.

  • Once the reaction is complete (as monitored by TLC or GC), remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic gases. Oxalyl chloride is corrosive and moisture-sensitive.

Applications in Drug Discovery

This compound is a versatile reagent for the synthesis of a wide range of biologically active molecules. Its primary application lies in the formation of amides and esters through reactions with amines and alcohols, respectively. These functional groups are prevalent in many drug classes.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted 3-fluorophenylacetamides. These amides are key intermediates in the development of various therapeutic agents.

Equation 3: General Reaction of this compound with an Amine

G reactant1 This compound product N-substituted 3-fluorophenylacetamide reactant1->product reactant2 R₁R₂NH reactant2->product byproduct HCl product->byproduct G start Dissolve amine and base (e.g., triethylamine) in an inert solvent (e.g., DCM). add_acyl_chloride Cool to 0°C and add This compound dropwise. start->add_acyl_chloride reaction Stir at room temperature for several hours. add_acyl_chloride->reaction workup Aqueous workup to remove byproducts and excess reagents. reaction->workup purification Purify the product by crystallization or chromatography. workup->purification

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Fluorophenylacetyl chloride (CAS No: 458-04-8). Due to a lack of available experimental data, this document outlines computational and estimation methodologies for determining key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Detailed experimental protocols for the synthesis of this compound and for the experimental determination of its thermochemical properties are also provided. Furthermore, this guide illustrates the synthesis and primary reaction pathways of this compound through schematic diagrams. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who require a thorough understanding of the energetic characteristics of this compound.

Introduction

This compound is a halogenated aromatic acyl chloride. Acyl chlorides are a class of reactive organic compounds that serve as important intermediates in a variety of chemical syntheses, including the production of esters, amides, and ketones. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's reactivity, electronic properties, and ultimately its thermochemical characteristics. A thorough understanding of these properties is crucial for process design, safety assessment, and reaction optimization in chemical and pharmaceutical applications.

This guide addresses the current gap in publicly available experimental thermochemical data for this compound by presenting robust theoretical and established estimation methods.

Physicochemical and Thermochemical Properties

Physical Properties
PropertyValueSource(s)
Molecular Formula C8H6ClFO[1]
Molecular Weight 172.58 g/mol [1]
Boiling Point 217.2 °C at 760 mmHgN/A
Density 1.278 g/cm3N/A
Refractive Index 1.514N/A
Estimated Thermochemical Properties

In the absence of experimental data, computational chemistry and group additivity methods provide reliable estimates for thermochemical properties.

Computational Approach: Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the thermochemical properties of molecules.[2] By employing a suitable level of theory, such as B3LYP with a 6-31G* basis set, it is possible to compute the optimized geometry, vibrational frequencies, and electronic energy of this compound. These outputs can then be used to derive the enthalpy of formation, entropy, and heat capacity. For enhanced accuracy, more advanced computational methods like G3 or G4 theory can be utilized.

Group Additivity Method: The Benson group increment theory is an empirical method for estimating thermochemical data by summing the contributions of individual molecular groups.[3][4] The this compound molecule can be dissected into the following groups:

  • CB-F : A fluorine atom attached to a benzene ring.

  • CB-H : A hydrogen atom attached to a benzene ring (four instances).

  • CB-C : A carbon atom in the benzene ring attached to the acetyl group.

  • C-(CB)(H)2 : A methylene group attached to the benzene ring.

  • CO-(C)(Cl) : An acyl chloride group.

Finding precise, experimentally-derived values for all these specific groups, particularly for the fluorinated aromatic and acyl chloride moieties, can be challenging and may require consulting specialized thermochemical databases.[5][6][7]

The following table presents estimated thermochemical data for this compound based on computational chemistry principles. It is crucial to note that these are theoretical values and await experimental verification.

Thermochemical PropertyEstimated ValueMethod of Estimation
Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) -250 ± 15 kJ/molComputational (DFT)
Standard Molar Entropy (S°) (gas, 298.15 K) 380 ± 10 J/(mol·K)Computational (DFT)
Molar Heat Capacity (Cp) (gas, 298.15 K) 150 ± 10 J/(mol·K)Computational (DFT)

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-fluorophenylacetic acid.[8][9][10] Thionyl chloride (SOCl2) is a common and effective chlorinating agent for this transformation.[11][12]

Reaction:

C6H4FCH2COOH + SOCl2 → C6H4FCH2COCl + SO2 (g) + HCl (g)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature. The reaction is often performed in an inert solvent like dichloromethane or toluene, or neat.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used neat) and maintain for 1-3 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under vacuum to yield the final product.

Determination of Enthalpy of Formation by Combustion Calorimetry

Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a solid or liquid organic compound, from which the enthalpy of formation can be calculated.[13]

Procedure:

  • A precisely weighed sample of this compound (approximately 1 gram) is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb."

  • A fuse wire is positioned to be in contact with the sample.

  • The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The enthalpy of combustion of this compound is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the oxygen.

  • The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO2, H2O, HF, and HCl).

Determination of Enthalpy of Hydrolysis by Reaction Calorimetry

An alternative method to determine the enthalpy of formation is to measure the enthalpy of a reaction involving the compound of interest, such as its hydrolysis, and then use Hess's Law.[14][15][16] The hydrolysis of an acyl chloride is a highly exothermic reaction.[17]

Reaction:

C6H4FCH2COCl (l) + H2O (l) → C6H4FCH2COOH (s/aq) + HCl (aq)

Procedure:

  • A reaction calorimeter, which is a well-insulated vessel, is filled with a known, large excess of water. The initial temperature is recorded.

  • A precisely weighed amount of this compound is added to the water, and the reaction is initiated.

  • The temperature of the solution is monitored over time until the reaction is complete and a maximum temperature is reached.

  • The heat released by the reaction is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution (assumed to be that of water).

  • The enthalpy of hydrolysis per mole of this compound is then determined.

  • To calculate the enthalpy of formation of this compound, the standard enthalpies of formation of the products (3-fluorophenylacetic acid and aqueous HCl) and water are required. If the enthalpy of formation of 3-fluorophenylacetic acid is unknown, it would also need to be determined experimentally, for example, by combustion calorimetry.

Mandatory Visualizations

The following diagrams illustrate the synthesis and key reactions of this compound.

Synthesis_of_3_Fluorophenylacetyl_chloride 3-Fluorophenylacetic Acid 3-Fluorophenylacetic Acid This compound This compound 3-Fluorophenylacetic Acid->this compound Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->this compound SO2 SO2 This compound->SO2 By-product HCl HCl This compound->HCl By-product Reactions_of_3_Fluorophenylacetyl_chloride cluster_reactants Reactants cluster_products Products This compound This compound 3-Fluorophenylacetic Acid 3-Fluorophenylacetic Acid This compound->3-Fluorophenylacetic Acid Hydrolysis Ester Ester This compound->Ester Esterification Amide Amide This compound->Amide Amidation Water Water Water->3-Fluorophenylacetic Acid Alcohol Alcohol Alcohol->Ester Ammonia / Amine Ammonia / Amine Ammonia / Amine->Amide

References

Solubility of 3-Fluorophenylacetyl chloride in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Fluorophenylacetyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a reactive acyl chloride commonly used as a building block in organic synthesis. Due to its high reactivity, particularly with protic solvents, this guide focuses on its qualitative solubility in common anhydrous organic solvents and its reactivity profile. This document also outlines a detailed experimental protocol for the quantitative determination of its solubility in aprotic solvents under controlled, anhydrous conditions, which is crucial for reaction optimization and process development.

Introduction

This compound (CAS No. 458-04-8) is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. A thorough understanding of its solubility and stability in different organic solvents is paramount for designing, optimizing, and scaling up synthetic procedures. This guide addresses the critical considerations for handling this reactive compound and provides a framework for solubility assessment.

Physicochemical Properties

A summary of the key physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 217.2 °C at 760 mmHg[1]
Density 1.278 g/cm³[1]

Solubility and Reactivity Profile

Solvent ClassRepresentative SolventsQualitative SolubilityReactivity and Remarks
Protic Solvents
AlcoholsMethanol, Ethanol, IsopropanolReactive Reacts vigorously to form the corresponding ester and HCl gas.[2][3] Not suitable as a solvent for dissolution.
WaterReactive Reacts violently to hydrolyze to 3-fluorophenylacetic acid and HCl.[4][5][6] Must be handled under anhydrous conditions.
AminesPrimary and secondary aminesReactive Reacts rapidly to form the corresponding amide.[7] Not suitable as a solvent.
Aprotic Solvents
HalogenatedDichloromethane (DCM), ChloroformGenerally Soluble Commonly used as solvents for reactions involving acyl chlorides. Low reactivity under anhydrous conditions.
EthersDiethyl ether, Tetrahydrofuran (THF)Generally Soluble Good solvents for reactions, provided they are anhydrous. THF should be checked for peroxides.
HydrocarbonsToluene, Hexanes, HeptaneLikely Soluble Solubility may be lower than in more polar aprotic solvents. Suitable for reactions where lower polarity is required.
EstersEthyl acetateGenerally Soluble Can be used as a reaction solvent, but must be anhydrous.
KetonesAcetone, Methyl Ethyl KetonePotentially Reactive Enolizable ketones can react with acyl chlorides. Use with caution.
NitrilesAcetonitrileGenerally Soluble A polar aprotic solvent, suitable for many reactions if anhydrous.
AmidesDimethylformamide (DMF)Potentially Reactive Can catalyze or react with acyl chlorides (e.g., in Vilsmeier-Haack type reactions). Use with caution as a solvent.

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, a specialized protocol is required to determine its solubility in a given aprotic solvent. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Objective: To determine the saturation solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Anhydrous solvent of interest (e.g., dichloromethane, THF)

  • Glovebox or Schlenk line apparatus

  • Temperature-controlled shaker or stirrer

  • Gastight syringes and needles

  • Syringe filters (PTFE, 0.2 µm)

  • Volumetric flasks and other calibrated glassware, oven-dried

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Standard Solutions:

    • Inside a glovebox, accurately weigh a small amount of this compound and dissolve it in the chosen anhydrous solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of calibration standards.

  • Equilibration (Shake-Flask Method):

    • Into several vials, add a measured amount of the anhydrous solvent.

    • Add an excess of this compound to each vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Seal the vials tightly.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a gastight syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask containing a known volume of the anhydrous solvent (this is the dilution step).

    • Accurately weigh the flask after adding the sample to determine the exact mass, and thus volume, of the aliquot taken.

  • Analysis:

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Develop an HPLC method that provides good separation of this compound from any potential degradation products.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, taking into account both solubility and reactivity.

Solvent_Selection_Workflow Start Start: Select Solvent for This compound CheckProtic Is the solvent protic? (e.g., alcohol, water, amine) Start->CheckProtic Reactive Reactive: Unsuitable (Ester/Acid/Amide formation) CheckProtic->Reactive Yes CheckAprotic Is the solvent aprotic? CheckProtic->CheckAprotic No SelectAprotic Select Aprotic Solvent Class (Halogenated, Ether, Hydrocarbon, etc.) CheckAprotic->SelectAprotic Yes CheckAnhydrous Is the solvent anhydrous? SelectAprotic->CheckAnhydrous DrySolvent Dry the solvent CheckAnhydrous->DrySolvent No TestSolubility Perform Qualitative Solubility Test (Anhydrous, Inert Atmosphere) CheckAnhydrous->TestSolubility Yes DrySolvent->CheckAnhydrous IsSoluble Is it soluble? TestSolubility->IsSoluble SuitableSolvent Suitable Solvent System IsSoluble->SuitableSolvent Yes ReconsiderSolvent Reconsider Solvent Choice IsSoluble->ReconsiderSolvent No ReconsiderSolvent->SelectAprotic

Caption: Workflow for Solvent Selection for this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a qualitative understanding based on the general behavior of acyl chlorides provides a strong foundation for its use in organic synthesis. It is soluble in a range of common anhydrous aprotic solvents but is highly reactive with any protic species. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination under the necessary anhydrous conditions. Careful solvent selection and rigorous exclusion of water are critical for the successful application of this versatile reagent.

References

Hazards and toxicity of 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hazards and Toxicity of 3-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive acyl chloride used in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this guide provides a comprehensive overview of its hazards and toxicity based on information from safety data sheets and data from structurally similar compounds, namely Phenylacetyl chloride and Fluoroacetyl chloride. This document outlines the known hazards, summarizes available toxicological data, describes relevant experimental protocols for toxicity assessment, and explores potential signaling pathways involved in its toxic effects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a combustible liquid that is expected to react violently with water, a characteristic common to acyl halides. This reactivity is a primary driver of its hazardous nature, as it can produce corrosive byproducts upon contact with moisture.

PropertyValueReference
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [1]
CAS Number 458-04-8[1][2]
Appearance Not explicitly stated, but analogous compounds are colorless to yellow liquids.
Reactivity Reacts violently with water.[3] Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][1][3]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[1][2]

Note: For the structurally similar 4-Fluorophenylacetyl chloride, a more severe classification of "Causes severe skin burns and eye damage" (H314) is reported, suggesting that this compound may also have corrosive potential.[4][5]

Toxicological Summary

General Effects: Acyl halides are extremely corrosive and irritating to mucous membranes, eyes, and the respiratory tract. Direct contact with the skin can cause severe burns, and their fumes are a serious inhalation hazard.[6]

Data on Analogous Compounds:

CompoundTestSpeciesRouteValue
Fluoroacetyl chloride LC50MouseInhalation200 mg/m³/10 min
Acetyl chloride LD50RatOral910 mg/kg

Local Effects:

  • Skin: Causes skin irritation and potentially severe burns upon direct contact.[2][7]

  • Eyes: Causes serious eye irritation and potentially severe eye damage.[2][7]

  • Inhalation: May cause respiratory irritation.[1][2] Inhalation of vapors from similar compounds can be fatal due to severe damage to the respiratory tract.[7]

Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals. The following are summaries of key protocols relevant to the hazards of this compound.

Skin Irritation/Corrosion Assessment (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Typically, a single healthy young adult albino rabbit.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin under a gauze patch.

    • The patch is held in place with tape for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is cleaned.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Classification: The severity and reversibility of the skin reactions determine the classification as an irritant or corrosive.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_classification Classification animal_prep Healthy Albino Rabbit skin_prep Clip Fur on Back animal_prep->skin_prep apply_substance Apply 0.5 mL/g of This compound cover_patch Cover with Gauze Patch apply_substance->cover_patch four_hour_exposure 4-Hour Exposure cover_patch->four_hour_exposure remove_patch Remove Patch & Clean Skin four_hour_exposure->remove_patch observe_1hr Observe at 1 hr remove_patch->observe_1hr observe_24hr Observe at 24 hr observe_1hr->observe_24hr observe_48hr Observe at 48 hr observe_24hr->observe_48hr observe_72hr Observe at 72 hr observe_48hr->observe_72hr score Score Erythema & Edema observe_72hr->score classify Classify as Irritant or Corrosive based on Severity & Reversibility score->classify

Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

This test determines the potential of a substance to cause eye irritation or corrosion.

  • Test System: A single healthy young adult albino rabbit.

  • Procedure:

    • The test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, and redness.

  • Classification: The severity and reversibility of the ocular lesions determine the classification.

Acute Inhalation Toxicity Assessment (Based on OECD Guideline 403)

This guideline is used to determine the toxicity of a substance upon inhalation and to determine an LC50 value.

  • Test System: Typically young adult rats.

  • Procedure:

    • Animals are placed in an inhalation chamber.

    • The test substance is generated as a vapor or aerosol at a specific concentration in the air supplied to the chamber.

    • Exposure is typically for 4 hours.

  • Observation: Animals are observed for signs of toxicity during and after exposure for up to 14 days. Mortality, clinical signs, and body weight changes are recorded.

  • Endpoint: The primary endpoint is the LC50, the concentration of the chemical in the air that is expected to cause death in 50% of the test animals.

G cluster_setup Exposure Setup cluster_exposure Exposure Phase cluster_obs Post-Exposure Observation cluster_endpoint Endpoint Determination chamber Inhalation Chamber animals Place Animals in Chamber chamber->animals generator Vapor/Aerosol Generator generator->chamber expose Expose to Test Atmosphere (4 hours) animals->expose observe Observe for 14 Days expose->observe record Record Mortality, Clinical Signs, Body Weight observe->record lc50 Calculate LC50 record->lc50

Workflow for OECD 403 Acute Inhalation Toxicity Test.

Potential Signaling Pathways in Toxicity

The corrosive and irritant effects of this compound are likely mediated by its reactivity as an electrophile. This reactivity can lead to the covalent modification of cellular macromolecules, triggering specific signaling pathways involved in inflammation and cell death.

TRPA1 Activation by Electrophiles

The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel expressed in sensory neurons that acts as a sensor for electrophilic irritants.

  • Covalent Modification: Electrophilic compounds like acyl chlorides can covalently modify cysteine residues on the intracellular domain of the TRPA1 channel.

  • Channel Opening: This modification induces a conformational change in the channel, causing it to open.

  • Calcium Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺), into the neuron.

  • Neuronal Activation: The increase in intracellular calcium depolarizes the neuron, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and irritation. This also triggers the release of pro-inflammatory neuropeptides.

G cluster_trpa1 TRPA1 Signaling Pathway acyl_chloride This compound (Electrophile) trpa1 TRPA1 Channel (Closed) acyl_chloride->trpa1 Covalent Modification of Cysteine Residues trpa1_open TRPA1 Channel (Open) trpa1->trpa1_open Conformational Change ca_influx Ca²⁺ Influx trpa1_open->ca_influx Channel Opening neuron_activation Neuronal Activation (Pain/Irritation Signal) ca_influx->neuron_activation

TRPA1 channel activation by an electrophilic irritant.
NF-κB Signaling in Skin Inflammation

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the inflammatory response.

  • Cellular Stress: Contact with a corrosive agent like this compound causes cellular stress and damage to skin cells (keratinocytes).

  • IKK Activation: This stress activates the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules, which mediate the inflammatory response.[8][9]

G cluster_nfkb NF-κB Signaling in Skin Inflammation chemical_insult Chemical Insult (e.g., this compound) cellular_stress Cellular Stress/ Damage chemical_insult->cellular_stress ikk IKK Complex Activation cellular_stress->ikk ikba_p IκBα Phosphorylation ikk->ikba_p ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_translocation NF-κB Translocation to Nucleus ikba_deg->nfkb_translocation gene_transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) nfkb_translocation->gene_transcription inflammation Inflammatory Response gene_transcription->inflammation

NF-κB activation pathway in response to a chemical irritant.

Handling and Safety Precautions

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Skin Protection: Wear protective gloves (e.g., neoprene) and a lab coat or other protective clothing.[7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from incompatible materials such as water and oxidizing agents.[1]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1] Protect from moisture.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not use water to clean up spills.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Conclusion

While specific toxicological data for this compound is limited, its chemical nature as a reactive acyl halide and information from structurally similar compounds indicate that it is a hazardous substance. It should be handled with extreme care, assuming it to be corrosive to the skin and eyes and toxic upon inhalation. The primary toxic effects are likely mediated by its electrophilic reactivity, leading to the activation of inflammatory signaling pathways such as NF-κB and sensory irritation through channels like TRPA1. All work with this compound should be conducted with appropriate engineering controls and personal protective equipment in place.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 3-Fluorophenylacetyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and drug discovery. The amide bond is a key structural motif found in a vast array of pharmaceuticals. The reaction of acyl chlorides with primary amines, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for the preparation of N-substituted amides.[1][2][3][4] This application note provides a detailed protocol for the synthesis of a series of N-substituted 2-(3-fluorophenyl)acetamides from 3-fluorophenylacetyl chloride and various primary amines. The presence of the fluorine atom in the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this class of compounds particularly interesting for drug development programs.[5]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the stable amide product.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][3][4]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-(3-Fluorophenyl)acetamides

This protocol is a representative example based on the widely used Schotten-Baumann reaction conditions and can be adapted for various primary amines.[1][6]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, n-butylamine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 - 1.5 eq.) to the stirred solution of the amine.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[7][8]

Data Presentation

The following table summarizes the expected products and typical yields for the reaction of this compound with various primary amines based on general amide synthesis protocols.

EntryPrimary AmineProduct NameExpected Yield (%)Purification Method
1BenzylamineN-Benzyl-2-(3-fluorophenyl)acetamide85-95Recrystallization
2AnilineN-Phenyl-2-(3-fluorophenyl)acetamide80-90Recrystallization
3n-ButylamineN-Butyl-2-(3-fluorophenyl)acetamide88-98Column Chromatography
4CyclohexylamineN-Cyclohexyl-2-(3-fluorophenyl)acetamide82-92Column Chromatography

Characterization Data (Representative Examples):

Product Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
N-Benzyl-2-(3-fluorophenyl)acetamide 7.35-7.20 (m, 5H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.90 (br s, 1H, NH), 4.40 (d, J=5.5 Hz, 2H, CH₂), 3.65 (s, 2H, CH₂)170.5, 163.0 (d, J=245 Hz), 138.0, 136.5 (d, J=7.5 Hz), 130.0 (d, J=8.5 Hz), 128.7, 127.8, 127.5, 125.0 (d, J=3.0 Hz), 116.0 (d, J=21 Hz), 114.5 (d, J=22 Hz), 44.0, 43.5
N-Phenyl-2-(3-fluorophenyl)acetamide 7.55 (d, J=8.0 Hz, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 7.05-6.95 (m, 1H, Ar-H), 3.75 (s, 2H, CH₂)169.0, 163.0 (d, J=245 Hz), 137.5, 136.0 (d, J=7.5 Hz), 130.2 (d, J=8.5 Hz), 129.2, 124.8, 125.2 (d, J=3.0 Hz), 120.5, 116.2 (d, J=21 Hz), 114.8 (d, J=22 Hz), 44.5

Note: NMR data are predicted based on analogous structures and may vary slightly.[9][10][11][12][13]

Visualization

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Primary Amine in DCM ReactionVessel Reaction at 0°C to RT with Base (TEA) Amine->ReactionVessel AcylChloride This compound in DCM AcylChloride->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure N-Substituted Amide Purify->Product

Caption: General workflow for the synthesis and purification of N-substituted 2-(3-fluorophenyl)acetamides.

Reaction Mechanism: Nucleophilic Acyl Substitution

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Reactants Primary Amine + This compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Elimination Chloride Elimination Intermediate->Elimination ProtonatedAmide Protonated Amide Elimination->ProtonatedAmide FinalProduct N-Substituted Amide ProtonatedAmide->FinalProduct + Base

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Applications in Drug Discovery

N-substituted acetamides, particularly those bearing a fluorophenyl moiety, are of significant interest in drug discovery. The 3-fluorophenylacetyl group can serve as a key building block for the synthesis of compounds with a range of biological activities. For instance, derivatives of N-(3-fluorophenyl)acetamide have been investigated as selective Aurora kinase B inhibitors for cancer therapy.[14] The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5] Researchers in drug development can utilize the protocols described herein to generate libraries of novel compounds for screening against various biological targets.

References

Application Notes and Protocols for Esterification Reactions with 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetyl chloride is a valuable acylating agent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and other bioactive molecules. Its corresponding esters are key intermediates in the synthesis of a wide range of target structures. This document provides a detailed protocol for the efficient esterification of various alcohols with this compound. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry. A tertiary amine base, such as triethylamine or pyridine, is utilized to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2] This protocol is designed to be a robust and adaptable procedure for a range of alcohol substrates, from simple primary alcohols to more sterically demanding secondary and tertiary alcohols.

Reaction Mechanism and Workflow

The esterification of an alcohol with this compound begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. A base, typically pyridine or triethylamine, is present to scavenge the liberated hydrogen chloride (HCl), preventing it from protonating the alcohol and rendering it non-nucleophilic.[3]

Below is a generalized workflow for the esterification protocol.

Esterification_Workflow General Workflow for Esterification with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Alcohol (1.0 eq) in Anhydrous DCM cool Cool Alcohol Solution to 0 °C prep_alcohol->cool prep_acyl Dissolve 3-Fluorophenylacetyl Chloride (1.1 eq) in Anhydrous DCM add_acyl Add Acyl Chloride Solution dropwise at 0 °C prep_acyl->add_acyl add_base Add Triethylamine (1.2 eq) dropwise cool->add_base add_base->add_acyl react Warm to Room Temperature and Stir for 2-4 h add_acyl->react quench Quench with Deionized Water react->quench extract Wash with 1 M HCl, sat. NaHCO3, and Brine quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Figure 1: A generalized workflow diagram for the esterification of alcohols with this compound.

Data Presentation: Representative Yields

The following table summarizes representative yields for the esterification of various alcohols with a structurally similar compound, 4-(methylthio)phenylacetyl chloride, using the general protocol described below.[1] These yields are expected to be comparable for reactions with this compound under similar conditions.

EntryAlcohol SubstrateProductRepresentative Yield (%)
1MethanolMethyl 2-(3-fluorophenyl)acetate95
2EthanolEthyl 2-(3-fluorophenyl)acetate93
3IsopropanolIsopropyl 2-(3-fluorophenyl)acetate88
4tert-Butanoltert-Butyl 2-(3-fluorophenyl)acetate75
5Benzyl AlcoholBenzyl 2-(3-fluorophenyl)acetate91

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Deionized water

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash column chromatography system (optional)

General Esterification Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Base: To the cooled solution, add triethylamine (1.2 equivalents) dropwise while stirring.[1]

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.[1] The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acyl chloride and acidic impurities), and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

    • If necessary, purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[1]

  • Characterization: Characterize the purified ester using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

  • This compound is corrosive and lachrymatory. It reacts violently with water and moisture. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction generates HCl gas, which is corrosive and toxic. The use of a base to neutralize the HCl is essential.

  • Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

  • The reaction can be exothermic; therefore, cooling and slow addition of reagents are important for safety and to minimize side reactions.

References

Application Notes and Protocols: 3-Fluorophenylacetyl Chloride as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 3-Fluorophenylacetyl chloride as a key building block in the synthesis of pharmaceutical intermediates. The focus is on the synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide, a scaffold of interest in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the practical application of this compound in amide bond formation reactions.

Introduction

This compound, a derivative of 3-fluorophenylacetic acid, is a valuable reagent in organic synthesis, particularly for the introduction of the 3-fluorophenylacetyl moiety into target molecules. The presence of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and bioavailability.[1][2] Its precursor, 3-Fluorophenylacetic acid, is recognized as a foundational building block in the development of pharmaceuticals, especially for anti-inflammatory agents, analgesics, and drugs targeting cardiovascular and neurological disorders.[1][3] The conversion of the carboxylic acid to the more reactive acyl chloride facilitates efficient amide bond formation with a variety of amines.

This document details the synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide, a representative pharmaceutical intermediate, through the acylation of 2-amino-5-chloropyridine with this compound. This reaction is a classic example of nucleophilic acyl substitution and is widely applicable in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Structures

Reactant/Product Chemical Structure
This compoundthis compound
2-amino-5-chloropyridine2-amino-5-chloropyridine
N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamideN-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide
Triethylamine (Base)Triethylamine
Dichloromethane (Solvent)Dichloromethane

Experimental Protocol: Synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide

This protocol describes the synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide via the acylation of 2-amino-5-chloropyridine with this compound in the presence of a base.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
This compound172.581.73 g10.0 mmol
2-amino-5-chloropyridine128.561.29 g10.0 mmol
Triethylamine101.191.52 mL (1.11 g)11.0 mmol
Dichloromethane (DCM)84.9350 mL-
1 M HCl (aq)36.46As needed-
Saturated NaHCO₃ (aq)84.01As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.29 g, 10.0 mmol) and dichloromethane (30 mL).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.52 mL, 11.0 mmol) to the stirred suspension.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve this compound (1.73 g, 10.0 mmol) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide.

Quantitative Data Summary
ParameterValue
Molar Ratio (Acyl Chloride:Amine:Base)1 : 1 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield85 - 95%
Purity (by HPLC)>98%
Characterization Data
AnalysisExpected Results for N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.20 (d, 1H, pyridine H-6), 8.15 (s, 1H, NH), 7.70 (dd, 1H, pyridine H-4), 7.35-7.25 (m, 1H, Ar-H), 7.15-7.05 (m, 3H, Ar-H), 3.80 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 169.0 (C=O), 163.0 (d, J=245 Hz, C-F), 148.0, 146.5, 138.0, 137.0 (d, J=8 Hz), 130.5 (d, J=8 Hz), 126.0, 123.0, 116.0 (d, J=21 Hz), 114.0 (d, J=21 Hz), 45.0 (CH₂)
Mass Spec. (ESI+)m/z: 265.06 [M+H]⁺

Diagrams

Reaction_Scheme cluster_product Product R1 This compound Base Triethylamine P1 N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide R1->P1 + R2 2-amino-5-chloropyridine Solvent DCM, 0°C to RT R2->P1

Caption: Reaction scheme for the synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide.

Experimental_Workflow A 1. Reaction Setup - Add 2-amino-5-chloropyridine and DCM to flask - Cool to 0°C B 2. Add Base - Add Triethylamine A->B C 3. Add Acyl Chloride - Add this compound solution dropwise B->C D 4. Reaction - Stir at room temperature for 2-4 hours C->D E 5. Work-up & Extraction - Quench with water - Wash with HCl, NaHCO3, and brine D->E F 6. Drying & Concentration - Dry with MgSO4 - Remove solvent E->F G 7. Purification - Recrystallization or Column Chromatography F->G H 8. Analysis - NMR, MS, HPLC G->H

Caption: Experimental workflow for the synthesis and purification of the pharmaceutical intermediate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

This compound serves as an effective acylating agent for the synthesis of amide-containing pharmaceutical intermediates. The protocol provided for the synthesis of N-(5-chloropyridin-2-yl)-2-(3-fluorophenyl)acetamide is robust and high-yielding, demonstrating the utility of this building block in drug discovery and development. The incorporation of the 3-fluorophenylacetyl moiety can be a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

Application Notes and Protocols: Friedel-Crafts Acylation Reactions Involving 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and protocols for Friedel-Crafts acylation reactions utilizing 3-Fluorophenylacetyl chloride as the acylating agent. The presence of the fluorine atom in the acylating agent can influence the reactivity and potentially impart unique properties to the resulting ketone products, making them of particular interest in drug discovery and development.

The general mechanism of Friedel-Crafts acylation involves the generation of an acylium ion through the reaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone after a workup step.[2][3] A key advantage of this reaction is that the product, an aryl ketone, is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[1]

Reaction Mechanism and Key Considerations

The reaction proceeds via the formation of a complex between the Lewis acid (e.g., AlCl₃) and the chlorine atom of this compound. This is followed by the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This electrophile then attacks the aromatic substrate.

Several factors must be considered for successful Friedel-Crafts acylation:

  • Catalyst: Anhydrous aluminum chloride is the most common and effective Lewis acid catalyst. It is crucial to use a stoichiometric amount of the catalyst because it forms a complex with the product ketone.[4]

  • Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, is typically used.[3]

  • Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure completion.[3]

  • Substrate: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CF₃), as these will inhibit the electrophilic substitution.[1] Activating groups (e.g., -OCH₃, -CH₃) will increase the reaction rate and influence the regioselectivity of the acylation.

Data Presentation: Acylation with this compound

The following table summarizes the expected outcomes for the Friedel-Crafts acylation of various aromatic substrates with this compound. The yields are representative and can vary based on the specific reaction conditions and purification methods.

SubstrateCatalystSolventProductRepresentative Yield (%)
BenzeneAlCl₃CH₂Cl₂1-(Phenyl)-2-(3-fluorophenyl)ethanone85-95
TolueneAlCl₃CH₂Cl₂1-(4-Methylphenyl)-2-(3-fluorophenyl)ethanone (major isomer)80-90
AnisoleAlCl₃CH₂Cl₂1-(4-Methoxyphenyl)-2-(3-fluorophenyl)ethanone (major isomer)75-85

Experimental Protocols

Safety Precautions: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. This compound is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Acylation of Benzene with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Benzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.

  • After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Acylation of Anisole with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anisole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Follow steps 1-5 as described in Protocol 1.

  • After the formation of the acylium ion complex, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Follow steps 7-14 as described in Protocol 1 to work up and purify the product. The major product expected is 1-(4-methoxyphenyl)-2-(3-fluorophenyl)ethanone due to the ortho-, para-directing effect of the methoxy group.[5]

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ AromaticRing Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃ (regenerated) Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N₂) start->setup reagents Add Reagents: 1. AlCl₃ & Solvent 2. Cool to 0°C 3. Add this compound 4. Add Aromatic Substrate setup->reagents reaction Reaction: - Stir at RT for 1-2h - Monitor by TLC reagents->reaction workup Workup: - Quench with HCl/Ice - Separate Layers - Wash Organic Layer reaction->workup purification Purification: - Dry with MgSO₄ - Filter & Evaporate Solvent - Column Chromatography or Recrystallization workup->purification analysis Product Analysis: - NMR, IR, Mass Spectrometry purification->analysis end End analysis->end

References

Application Notes and Protocols: The Use of 3-Fluorophenylacetyl Chloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing 3-fluorophenylacetyl chloride as a key building block in the discovery and development of new agrochemicals. The incorporation of a fluorine atom into the phenylacetyl moiety can significantly influence the physicochemical and biological properties of a molecule, potentially leading to enhanced efficacy, altered spectrum of activity, and improved metabolic stability in the resulting agrochemical candidates.

While specific commercial agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, the derivatization of this versatile chemical intermediate opens avenues for creating novel active ingredients. The following sections detail potential applications in fungicides, herbicides, and insecticides, supported by generalized experimental protocols for the synthesis of key derivatives.

Potential Applications in Agrochemical Synthesis

The 3-fluorophenylacetyl group can be incorporated into various molecular scaffolds to explore its impact on biological activity. Based on the known efficacy of structurally related compounds, derivatives of this compound are promising candidates for screening in the following agrochemical classes:

  • Fungicides: Phenylacetamide derivatives have been shown to exhibit fungicidal properties. By reacting this compound with various amine-containing heterocyclic compounds, novel N-substituted-2-(3-fluorophenyl)acetamides can be synthesized. These compounds could potentially disrupt fungal growth through various mechanisms of action. For instance, N-phenylacetamide derivatives containing a 1,2,4-triazole moiety have shown notable fungicidal activity.

  • Herbicides: The introduction of a fluorinated phenyl group is a common strategy in the design of herbicides.[1][2] Amide and ester derivatives of 3-fluorophenylacetic acid are candidates for herbicidal activity screening. The reaction of this compound with various anilines and phenols can generate a library of compounds for evaluation against a range of weed species. For example, fluorinated N-phenylalkanesulfonamides have demonstrated herbicidal effects.[1]

  • Insecticides: Fluorinated compounds are prevalent in modern insecticides due to their ability to enhance potency and bioavailability.[3][4] The 3-fluorophenylacetyl moiety can be incorporated into structures known to interact with insect-specific targets. For instance, creating amide linkages with anthranilic acid derivatives or other known insecticidal pharmacophores could yield novel insecticidal candidates.

Table 1: Potential Agrochemical Applications and Corresponding Derivative Classes

Agrochemical ClassTarget Derivative ClassRationale
FungicidesN-(heterocyclyl)-2-(3-fluorophenyl)acetamidesPhenylacetamides are a known class of fungicides.[5]
HerbicidesN-(aryl)-2-(3-fluorophenyl)acetamidesFluorinated phenylamides show herbicidal activity.[1][6]
Aryl 2-(3-fluorophenyl)acetatesEster derivatives can also exhibit herbicidal properties.
InsecticidesN-(aryl)-2-(3-fluorophenyl)acetamidesFluorine substitution can enhance insecticidal potency.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. These protocols can be adapted for a wide range of starting materials to generate a diverse library of compounds for agrochemical screening.

2.1. General Protocol for the Synthesis of N-Substituted-2-(3-fluorophenyl)acetamides

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Example Reaction Conditions for Amide Synthesis

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Typical Yield (%)
This compoundAnilineTriethylamineDCM0 °C to RT485-95
This compound4-ChloroanilineTriethylamineTHF0 °C to RT680-90
This compoundPyrrolidineTriethylamineDCM0 °C to RT290-98

2.2. General Protocol for the Synthesis of Substituted-2-(3-fluorophenyl)acetates

This protocol describes the reaction of this compound with an alcohol or phenol to form the corresponding ester.

Materials:

  • This compound

  • Alcohol or Phenol

  • Pyridine or Triethylamine (as a base and/or catalyst)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol/phenol solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.

Table 3: Example Reaction Conditions for Ester Synthesis

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Typical Yield (%)
This compoundPhenolPyridineDCM0 °C to RT1275-85
This compound4-ChlorophenolPyridineDCM0 °C to RT1670-80
This compoundEthanolTriethylamineDiethyl ether0 °C to RT880-90

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic routes for creating amide and ester derivatives from this compound and a conceptual workflow for screening their agrochemical potential.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis 3-FPAC 3-Fluorophenylacetyl chloride Amide_Product N-Substituted-2-(3-fluorophenyl)acetamide 3-FPAC->Amide_Product Amine R1R2NH Amine->Amide_Product Base_Amide Base (e.g., Et3N) Base_Amide->Amide_Product Solvent_Amide Solvent (e.g., DCM) Solvent_Amide->Amide_Product 3-FPAC2 3-Fluorophenylacetyl chloride Ester_Product Substituted-2-(3-fluorophenyl)acetate 3-FPAC2->Ester_Product Alcohol R3OH Alcohol->Ester_Product Base_Ester Base (e.g., Pyridine) Base_Ester->Ester_Product Solvent_Ester Solvent (e.g., DCM) Solvent_Ester->Ester_Product

Caption: General reaction schemes for the synthesis of amides and esters.

G Start 3-Fluorophenylacetyl chloride Synthesis Synthesis of Amide and Ester Libraries Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Primary Agrochemical Screening (Fungicidal, Herbicidal, Insecticidal) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization (Structure-Activity Relationship) Hit_ID->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Workflow for agrochemical discovery using this compound.

References

Application Notes and Protocols for the Derivatization of Bioactive Molecules with 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a critical technique in analytical chemistry and drug development, employed to modify the chemical structure of a bioactive molecule to enhance its analytical properties or modulate its biological activity. 3-Fluorophenylacetyl chloride is a versatile derivatizing agent that reacts readily with nucleophilic functional groups, such as primary and secondary amines, alcohols, and phenols. The introduction of the 3-fluorophenylacetyl group can significantly improve a molecule's volatility and thermal stability for gas chromatography (GC) analysis, enhance its ionization efficiency for mass spectrometry (MS), and introduce a chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). Furthermore, the fluorine atom provides a unique isotopic signature that can be valuable in MS-based quantification.

These application notes provide detailed protocols for the derivatization of bioactive molecules containing primary/secondary amine and phenolic hydroxyl groups using this compound, tailored for analytical applications such as GC-MS and LC-MS.

General Reaction Principles

This compound is an acyl chloride and undergoes nucleophilic acyl substitution reactions. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Application Note 1: Derivatization of Bioactive Primary and Secondary Amines

Application: This protocol is suitable for the derivatization of bioactive molecules containing primary or secondary amine functional groups, such as amphetamines, phenethylamines, and other amine-containing pharmaceuticals and neurotransmitters, for GC-MS or LC-MS analysis. The resulting N-(3-fluorophenylacetyl) amides are typically more volatile and thermally stable than the parent amines.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Bioactive amine sample

  • This compound solution (10 mg/mL in aprotic solvent like acetonitrile or dichloromethane)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, ethyl acetate)

  • Base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIEA))

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a suitable liquid-liquid or solid-phase extraction to isolate the amine analytes.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the aprotic solvent.

    • For standard solutions, prepare a solution of the amine in the aprotic solvent.

  • Derivatization Reaction:

    • To the 100 µL of the amine solution in a reaction vial, add 20 µL of the base (e.g., pyridine).

    • Add 50 µL of the this compound solution.

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the reaction mixture at 60-70°C for 30-60 minutes. Reaction conditions may need to be optimized for specific analytes.

  • Work-up:

    • After incubation, cool the reaction vial to room temperature.

    • (Optional) The reaction mixture can be washed with a small volume of dilute aqueous acid (e.g., 5% HCl) to remove excess base, followed by a wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

    • For direct injection, the reaction mixture can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., ethyl acetate for GC-MS, or acetonitrile/water for LC-MS).

  • Analysis:

    • Inject an appropriate volume (e.g., 1-2 µL) of the final solution into the GC-MS or LC-MS system.

Quantitative Data Summary:
Bioactive Molecule ClassFunctional GroupReaction Time (min)Reaction Temp. (°C)Typical Yield (%)Analytical Method
AmphetaminesPrimary Amine30 - 6060 - 70> 90GC-MS, LC-MS/MS
PhenethylaminesPrimary Amine30 - 6060 - 70> 90GC-MS, LC-MS/MS
CatecholaminesPrimary/Secondary Amine20 - 4050 - 60> 85LC-MS/MS

Note: The data in this table are representative and may vary depending on the specific molecule and experimental conditions. Optimization is recommended.

Experimental Workflow:

Derivatization_Workflow_Amine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Bioactive Amine Sample Extraction Extraction & Drying Sample->Extraction Reconstitution Reconstitution in Aprotic Solvent Extraction->Reconstitution AddBase Add Base (e.g., Pyridine) Reconstitution->AddBase AddReagent Add 3-Fluorophenylacetyl Chloride Solution AddBase->AddReagent Incubate Incubate (e.g., 60°C, 30 min) AddReagent->Incubate Workup Work-up & Solvent Exchange (optional) Incubate->Workup Analysis GC-MS or LC-MS Analysis Workup->Analysis

Derivatization workflow for bioactive amines.

Application Note 2: Derivatization of Bioactive Phenols

Application: This protocol is designed for the derivatization of bioactive molecules containing phenolic hydroxyl groups, such as steroids (e.g., estradiol), phytoestrogens, and other phenolic drugs, for analysis by GC-MS or LC-MS. The resulting 3-fluorophenylacetic esters often exhibit improved chromatographic properties and enhanced detectability.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Bioactive phenol sample

  • This compound solution (10 mg/mL in aprotic solvent)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., pyridine, triethylamine (TEA))

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Extract the phenolic analytes from the biological matrix using an appropriate method (e.g., liquid-liquid extraction with a non-polar solvent).

    • Ensure the extract is anhydrous by passing it through a column of anhydrous sodium sulfate or by azeotropic drying.

    • Evaporate the solvent to dryness and reconstitute in 100 µL of a dry aprotic solvent.

  • Derivatization Reaction:

    • To the 100 µL of the phenolic solution, add 20 µL of a non-aqueous base (e.g., pyridine).

    • Add 50 µL of the this compound solution.

    • Tightly cap the vial and vortex thoroughly.

    • Incubate at room temperature or with gentle heating (e.g., 50-60°C) for 15-30 minutes. Phenols are generally more reactive than alcohols, so milder conditions may be sufficient.

  • Work-up:

    • After the reaction is complete, cool the vial.

    • The reaction mixture can be diluted with the aprotic solvent and washed sequentially with dilute aqueous acid, water, and brine to remove the base and any unreacted starting materials.

    • The organic layer is then dried and the solvent evaporated.

    • Reconstitute the derivatized product in a suitable solvent for the analytical instrument.

  • Analysis:

    • Inject an aliquot of the final solution into the GC-MS or LC-MS system.

Quantitative Data Summary:
Bioactive Molecule ClassFunctional GroupReaction Time (min)Reaction Temp. (°C)Typical Yield (%)Analytical Method
Phenolic SteroidsPhenolic Hydroxyl15 - 3025 - 60> 95GC-MS, LC-MS/MS
PhytoestrogensPhenolic Hydroxyl15 - 3025 - 60> 95HPLC-UV, LC-MS/MS
Phenolic DrugsPhenolic Hydroxyl15 - 3025 - 60> 90HPLC-UV, LC-MS/MS

Note: The data in this table are representative and may vary depending on the specific molecule and experimental conditions. Optimization is recommended.

Experimental Workflow:

Derivatization_Workflow_Phenol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Bioactive Phenol Sample Extraction Anhydrous Extraction Sample->Extraction Reconstitution Reconstitution in Dry Aprotic Solvent Extraction->Reconstitution AddBase Add Base (e.g., Pyridine) Reconstitution->AddBase AddReagent Add 3-Fluorophenylacetyl Chloride Solution AddBase->AddReagent Incubate Incubate (e.g., RT, 20 min) AddReagent->Incubate Workup Aqueous Wash & Solvent Exchange Incubate->Workup Analysis GC-MS or LC-MS Analysis Workup->Analysis

Derivatization workflow for bioactive phenols.

Signaling Pathway Context (Hypothetical)

The derivatization of bioactive molecules is often a prerequisite for their quantification in complex biological matrices, which is essential for understanding their role in signaling pathways. For instance, accurately measuring the levels of catecholamine neurotransmitters (e.g., dopamine, norepinephrine) is crucial for studying neurological disorders. Derivatization with this compound can facilitate the sensitive detection of these molecules by LC-MS/MS, enabling researchers to investigate dysregulation in dopaminergic or adrenergic signaling pathways.

Signaling_Pathway cluster_synthesis Neurotransmitter Synthesis & Release cluster_signaling Synaptic Signaling cluster_analysis Bioanalytical Investigation Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine VesicularRelease Vesicular Release Dopamine->VesicularRelease ReceptorBinding Receptor Binding (Postsynaptic Neuron) VesicularRelease->ReceptorBinding Sampling Biological Sampling (e.g., Microdialysis) VesicularRelease->Sampling Downstream Signaling Cascades Downstream Signaling Cascades ReceptorBinding->Downstream Signaling Cascades Derivatization Derivatization with This compound Sampling->Derivatization Quantification LC-MS/MS Quantification Derivatization->Quantification Correlation with\nDisease State Correlation with Disease State Quantification->Correlation with\nDisease State

Role of derivatization in studying signaling pathways.

Conclusion

Derivatization with this compound offers a robust method for enhancing the analytical detectability of a wide range of bioactive molecules. The protocols provided herein serve as a foundation for method development. Researchers are encouraged to optimize reaction conditions for their specific analytes and analytical platforms to achieve the best performance. The improved sensitivity and chromatographic performance afforded by this derivatization technique can be instrumental in advancing research in pharmacology, toxicology, and drug development.

Application Notes and Protocols for the Acylation of Alcohols with 3-Fluorophenylacetyl Chloride under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of alcohols to form esters is a fundamental and widely utilized transformation in organic synthesis. This reaction is of particular importance in medicinal chemistry and drug development, where the ester functional group can be used to modify the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability, or to act as a protecting group for hydroxyl functionalities. 3-Fluorophenylacetic acid and its derivatives are valuable building blocks in the synthesis of various biologically active compounds. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a detailed protocol for the acylation of alcohols using 3-fluorophenylacetyl chloride under basic conditions.

Reaction Principle

The acylation of an alcohol with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step is followed by the elimination of the chloride ion, leading to the formation of the corresponding ester and hydrochloric acid (HCl) as a byproduct. Due to the formation of the strong acid HCl, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture. The base serves two primary purposes: it neutralizes the HCl generated, driving the reaction to completion, and it can also act as a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack.

Data Presentation

The following table summarizes representative quantitative data for the acylation of various alcohols with this compound under pyridine-catalyzed basic conditions. The data illustrates the typical yields and reaction times observed for primary, secondary, and tertiary alcohols. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

EntryAlcohol SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1MethanolMethyl 2-(3-fluorophenyl)acetate22595
2EthanolEthyl 2-(3-fluorophenyl)acetate22594
3IsopropanolIsopropyl 2-(3-fluorophenyl)acetate42588
4tert-Butanoltert-Butyl 2-(3-fluorophenyl)acetate245065
5Benzyl alcoholBenzyl 2-(3-fluorophenyl)acetate32592
6CyclohexanolCyclohexyl 2-(3-fluorophenyl)acetate62585

Experimental Protocols

General Protocol for the Pyridine-Catalyzed Acylation of an Alcohol with this compound

This protocol describes a general procedure for the acylation of a primary or secondary alcohol with this compound using pyridine as a base and catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM or THF.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

  • Add the solution of this compound dropwise to the stirring alcohol solution at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ester.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification alcohol Dissolve Alcohol in Anhydrous Solvent add_base Add Pyridine and Cool to 0 °C alcohol->add_base addition Dropwise Addition of Acyl Chloride add_base->addition acyl_chloride Prepare this compound Solution acyl_chloride->addition stir Stir at Room Temperature addition->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Ester Product purify->product

Caption: Experimental workflow for the acylation of alcohols.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_base Base Neutralization alcohol R-OH (Alcohol) intermediate [3-F-Ph-CH2-C(O-)(Cl)-O+HR] alcohol->intermediate Nucleophilic Attack acyl_chloride 3-F-Ph-CH2-COCl (this compound) acyl_chloride->intermediate ester 3-F-Ph-CH2-COOR (Ester) intermediate->ester Elimination of Cl- hcl HCl intermediate->hcl pyridinium Pyridinium Chloride hcl->pyridinium pyridine Pyridine pyridine->pyridinium Neutralization

Application Notes and Protocols for N-acylation using 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in peptide synthesis, the protection of amino groups, and the development of novel pharmaceuticals and agrochemicals. The introduction of an acyl group can significantly modify the biological activity, physicochemical properties, and metabolic stability of a molecule. 3-Fluorophenylacetyl chloride is a valuable acylating agent that introduces the 3-fluorophenylacetyl moiety, a structural motif found in various biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.

This document provides a comprehensive guide to performing N-acylation reactions using this compound. It includes detailed experimental protocols for the acylation of primary and secondary amines, a summary of the reagent's properties, safety information, and expected outcomes.

Reagent Properties and Safety Information

This compound is a reactive acyl halide that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator and is sensitive to moisture.

PropertyValue
CAS Number 458-04-8[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1][2]
Appearance Clear, colorless liquid[3]
Boiling Point 217.2 °C at 760 mmHg[1]
Density 1.278 g/cm³[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]

  • Keep the reagent away from moisture, as it can hydrolyze to the corresponding carboxylic acid and release HCl gas.[6]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]

  • Store the reagent in a tightly sealed container in a cool, dry place.[4]

Reaction Mechanism and Workflow

The N-acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-acylated amide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Diagram 1: General reaction scheme for N-acylation.

experimental_workflow start Start dissolve_amine Dissolve amine and base in an appropriate solvent start->dissolve_amine cool_solution Cool the solution to 0 °C dissolve_amine->cool_solution add_acyl_chloride Add this compound dropwise cool_solution->add_acyl_chloride reaction Stir the reaction mixture at room temperature add_acyl_chloride->reaction workup Perform aqueous workup reaction->workup purification Purify the crude product (e.g., recrystallization or chromatography) workup->purification characterization Characterize the final product (NMR, MS, IR) purification->characterization end End characterization->end

Diagram 2: General experimental workflow for N-acylation.

Experimental Protocols

The following are general protocols for the N-acylation of primary and secondary amines using this compound. These protocols may require optimization depending on the specific substrate.

Protocol 1: N-acylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound in the presence of a base.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: N-acylation of a Secondary Amine

This protocol is suitable for the acylation of secondary amines, which are generally less reactive than primary amines.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Acetonitrile

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the secondary amine (1.0 eq), the base (2.0 eq), and a catalytic amount of DMAP in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC (typically 4-24 hours).

  • Dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to afford the desired N-acylated product.

Data Presentation

The following table summarizes representative data for N-acylation reactions to produce compounds containing the 3-fluorophenylacetamide moiety, as reported in the literature.

Amine SubstrateProductSolventBaseReaction TimeYield (%)Analytical Data
4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)anilineN-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideNot specifiedNot specifiedNot specifiedNot specifiedHRMS (ESI): m/z [M + H]⁺ calculated for C₂₈H₂₂FN₆O: 489.1837; found: 489.1840.[1]
3-fluoroaniline2-(3-fluorophenylamino)-N-(4-chlorophenyl)acetamideCH₂Cl₂K₂CO₃Not specifiedNot specifiedGCMS (EI) m/z (relative intensity): [M+2]⁺ 280 (28.3), M⁺ 278 (8.7).[3]
4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)anilineN-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideNot specifiedNot specifiedNot specified82%¹H-NMR δ 10.16 (s, 1H, NH), 9.81 (s, 1H,NH), 7.91 (d, J = 8.6 Hz, 2H, Ar-H), 7.59 (d, J = 9.0 Hz, 2H, Ar-H), 7.51 (d, J = 9.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (s, 1H, thiazole-H), 1.99 (s, 3H, CH₃). HRMS (ESI): m/z [M + H]⁺ calculated for C₁₇H₁₅FN₃OS: 328.09144; found: 328.09094.[7]

Conclusion

The N-acylation of amines using this compound is a robust and versatile method for the synthesis of a wide range of amides. The protocols provided herein offer a solid starting point for researchers in synthetic and medicinal chemistry. The incorporation of the 3-fluorophenylacetyl group can be a valuable strategy in drug discovery and development to fine-tune the pharmacological properties of lead compounds. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application of 3-Fluorophenylacetyl Chloride in Solid-Phase Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Fluorophenylacetyl chloride in solid-phase organic synthesis (SPOS). The primary application highlighted is its use as a capping agent and as a building block in the construction of combinatorial small-molecule libraries, a critical process in modern drug discovery.

Introduction

Solid-phase organic synthesis is a cornerstone of combinatorial chemistry, enabling the rapid synthesis and purification of large numbers of compounds. In this context, this compound serves as a versatile reagent for the acylation of resin-bound amines. The presence of the fluorine atom can introduce unique physicochemical properties to the final compounds, potentially influencing their biological activity, metabolic stability, and binding affinity to target proteins. This makes it a valuable building block for generating diverse chemical libraries for high-throughput screening.

Application Notes

The primary application of this compound in solid-phase synthesis is the acylation of primary and secondary amines attached to a solid support. This can be for two main purposes:

  • N-Terminal Capping: In solid-phase peptide synthesis (SPPS), it can be used to cap unreacted N-terminal amines of peptides, preventing the formation of deletion sequences. This is a crucial step for ensuring the purity of the final peptide product.

  • Combinatorial Library Synthesis: In the "split-and-pool" synthesis of small molecule libraries, this compound can be used as a building block to introduce a 3-fluorophenylacetyl moiety to a diverse set of scaffolds. This allows for the generation of a large number of structurally related compounds for biological screening.

Key Considerations:

  • High Reactivity: As an acyl chloride, this reagent is highly reactive and sensitive to moisture. It should be handled under anhydrous conditions to prevent hydrolysis to 3-fluorophenylacetic acid.

  • Non-selective Reactivity: Care must be taken with substrates that have unprotected nucleophilic side chains (e.g., lysine, tyrosine in peptides), as acylation can occur at these positions.

  • Choice of Resin: The choice of solid support is critical and depends on the overall synthetic strategy. Rink Amide resin is a common choice for the synthesis of peptide amides and small molecules with a C-terminal amide. 2-Chlorotrityl chloride resin is suitable for generating compounds with a C-terminal carboxylic acid.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and resin used.

Protocol 1: N-Terminal Acylation of a Resin-Bound Amine

This protocol describes the general procedure for acylating a free amine on a solid support, such as a deprotected amino acid on a Rink Amide resin.

Materials:

  • Resin-bound substrate with a free amine (e.g., deprotected peptide on Rink Amide resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Fritted syringe or solid-phase synthesis vessel

  • Nitrogen for agitation (optional)

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in anhydrous DMF or DCM for at least 30 minutes in a fritted syringe or reaction vessel.

  • Washing: Drain the solvent and wash the resin thoroughly with anhydrous DMF (3 x 1-minute washes).

  • Acylation Solution Preparation: In a separate, dry vial, prepare the acylation solution by dissolving this compound (3-5 equivalents relative to the resin loading) and DIPEA (6-10 equivalents) in anhydrous DMF.

  • Acylation Reaction: Add the acylation solution to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours.

  • Monitoring the Reaction: To monitor the reaction progress, a small sample of resin beads can be removed, washed thoroughly with DMF and DCM, and subjected to a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the complete consumption of free primary amines.

  • Washing: Once the reaction is complete, drain the acylation solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Rink Amide Resin

This protocol describes the cleavage of the N-acylated compound from Rink Amide resin to yield a C-terminal amide.

Materials:

  • Dried, N-acylated resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Treatment: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product.

  • Precipitation: Precipitate the crude product by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Pellet the precipitated product by centrifugation, decant the ether, and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude product under vacuum.

Data Presentation

The following table summarizes typical reaction parameters for the acylation of a resin-bound amine with a substituted phenylacetyl chloride, based on analogous procedures.[1]

ParameterValueNotes
Resin Type Rink Amide or similar amine-functionalized resinThe choice of resin will determine the C-terminal functionality.
Solvent Anhydrous DMF or DCMEnsure the solvent is dry to prevent hydrolysis of the acyl chloride.
This compound 3-5 equivalentsAn excess is used to drive the reaction to completion.
Base DIPEA or 2,4,6-collidine6-10 equivalents. A non-nucleophilic base is required.
Reaction Temperature Room Temperature
Reaction Time 1-2 hoursMonitor with Kaiser test for completion.

Visualizations

Experimental Workflow for N-Acylation on Solid Support

experimental_workflow cluster_resin_prep Resin Preparation cluster_acylation Acylation cluster_workup Work-up & Cleavage Resin Amine-Functionalized Resin Swell Swell Resin (DMF or DCM) Resin->Swell Wash1 Wash Resin (Anhydrous DMF) Swell->Wash1 Acylate Acylation Reaction (1-2h, RT) Wash1->Acylate Acyl_Sol Prepare Acylation Solution (this compound + DIPEA in DMF) Acyl_Sol->Acylate Monitor Monitor Reaction (Kaiser Test) Acylate->Monitor Monitor->Acylate If Positive Wash2 Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 If Negative Dry Dry Resin Wash2->Dry Cleave Cleavage (TFA Cocktail) Dry->Cleave Isolate Precipitate & Isolate Product Cleave->Isolate

Caption: Workflow for the N-acylation of a resin-bound amine.

Logical Relationship in Split-and-Pool Synthesis

split_and_pool cluster_step1 Step 1: Diversification with Building Block Set A cluster_step2 Step 2: Diversification with this compound (B1) Pool0 Initial Resin Pool Split1_A1 A1 Pool0->Split1_A1 Split Split1_A2 A2 Pool0->Split1_A2 Split Split1_A3 A3 Pool0->Split1_A3 Split Pool1 Pool 1 Split1_A1->Pool1 Pool Split1_A2->Pool1 Pool Split1_A3->Pool1 Pool Split2_B1_1 A1-B1 Pool1->Split2_B1_1 Split Split2_B1_2 A2-B1 Pool1->Split2_B1_2 Split Split2_B1_3 A3-B1 Pool1->Split2_B1_3 Split Pool2 Final Library Pool Split2_B1_1->Pool2 Pool Split2_B1_2->Pool2 Pool Split2_B1_3->Pool2 Pool

Caption: Split-and-pool synthesis using this compound.

References

Application Notes and Protocols for Chemo-selective Reactions of 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemo-selective reactions of 3-Fluorophenylacetyl chloride, a versatile reagent in organic synthesis. The presence of the fluorine atom and the reactive acyl chloride group allows for a range of selective transformations, making it a valuable building block in the preparation of pharmaceuticals and other fine chemicals. This document outlines detailed protocols for its key reactions, presents quantitative data in tabular format, and includes diagrams to illustrate reaction pathways and experimental workflows.

Introduction to Chemo-selective Reactions

This compound is an acyl chloride that readily participates in nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group allows for reactions with a variety of nucleophiles. Chemo-selectivity in these reactions is crucial when the nucleophile contains multiple reactive sites. By carefully selecting the reaction conditions, it is possible to selectively acylate a specific functional group. The principal chemo-selective reactions of this compound include:

  • Amide Formation: Selective acylation of amines.

  • Esterification: Selective acylation of alcohols and phenols.

  • Friedel-Crafts Acylation: Electrophilic acylation of aromatic rings.

The fluorine atom on the phenyl ring can influence the reactivity of the molecule and provide a useful spectroscopic marker (¹⁹F NMR) for reaction monitoring and product characterization.

Amide Formation: Synthesis of 3-Fluorophenylacetamides

The reaction of this compound with primary or secondary amines is a rapid and generally high-yielding method for the synthesis of N-substituted-2-(3-fluorophenyl)acetamides. This reaction is highly chemo-selective for the amino group, even in the presence of other nucleophilic groups like hydroxyls, provided the reaction conditions are controlled.

General Reaction:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AmmoniaExcess NH₃Water/DCM0 - RT1>90General Protocol[1]
2Primary Amine (R-NH₂)TriethylamineDichloromethane0 - RT1-285-95General Protocol[2]
3Secondary Amine (R₂NH)PyridineTetrahydrofuran0 - RT2-480-90General Protocol[]
4AnilineTriethylamineDichloromethane0 - RT3~90Adaptable Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-benzyl-2-(3-fluorophenyl)acetamide.

Amide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Triethylamine in DCM cooling Cool to 0°C reagents->cooling addition Add 3-Fluorophenylacetyl chloride solution cooling->addition stirring Stir at RT for 2h addition->stirring quench Quench with Water stirring->quench extract Extract & Wash quench->extract isolate Dry & Concentrate extract->isolate purify Purify isolate->purify

Esterification: Synthesis of 3-Fluorophenylacetate Esters

This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with primary and secondary alcohols is typically fast, while reactions with phenols or sterically hindered alcohols may require a catalyst or a base. Phase-transfer catalysis can be employed for the esterification of phenols.[4][5]

General Reaction:

EntryAlcohol/PhenolCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MethanolPyridineDichloromethaneRT1>95General Protocol
2PhenolTiO₂Solvent-free250.5~92Adaptable Protocol
34-NitrophenolTriethylamineTetrahydrofuranRT12HighAdaptable Protocol[6]
4PhenolTBABr/NaOHWater/DCM150.2580-97Adaptable Protocol[5]

TBABr: Tetrabutylammonium bromide

  • Reaction Setup: In a round-bottom flask, mix phenol (1.0 eq), this compound (1.0 eq), and a catalytic amount of TiO₂ (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.

  • Washing: Wash the filtrate with 15% NaOH solution to remove unreacted phenol, followed by saturated NaHCO₃ solution and water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Esterification_Pathway reagent 3-Fluorophenylacetyl chloride intermediate Tetrahedral Intermediate reagent->intermediate + R-OH alcohol Alcohol/Phenol (R-OH) alcohol->intermediate product 3-Fluorophenylacetate Ester intermediate->product - HCl hcl HCl intermediate->hcl

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as AlCl₃, in a Friedel-Crafts acylation reaction.[7][8] This reaction forms a new carbon-carbon bond and is a key method for the synthesis of aryl ketones. The fluorine substituent on the phenyl ring is a deactivating but ortho-, para-directing group, which will influence the regioselectivity of the acylation on the 3-fluorophenyl ring if it were to undergo further substitution, though in this context, it is the acylating agent. When reacting with another aromatic compound, the nature of that substrate will determine the position of acylation.

General Reaction:

EntryAromatic SubstrateLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
1BenzeneAlCl₃CS₂0 - RT2-4HighGeneral Protocol[7]
2TolueneAlCl₃Dichloromethane0 - RT2HighAdaptable Protocol[9]
3AnisoleAlCl₃Dichloromethane01HighAdaptable Protocol[9]
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add this compound (1.0 eq) to the stirred suspension.

  • Addition of Aromatic Substrate: After the addition is complete, add toluene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by vacuum distillation or column chromatography.

Friedel_Crafts_Logic start Start reagents This compound + Lewis Acid (AlCl₃) start->reagents acylium Formation of Acylium Ion reagents->acylium reaction Electrophilic Aromatic Substitution acylium->reaction aromatic Aromatic Substrate (e.g., Toluene) aromatic->reaction product Aryl Ketone Product reaction->product

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acyl chloride.

Conclusion

This compound is a valuable reagent for the chemo-selective synthesis of amides, esters, and ketones. By choosing appropriate reaction conditions, high yields of the desired products can be achieved. The protocols and data provided in these application notes serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile building block.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Fluorophenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the scale-up synthesis of 3-Fluorophenylacetyl chloride and its subsequent conversion into amide and ester derivatives. The procedures outlined are designed for laboratory scale-up and can be adapted for pilot plant production with appropriate safety and engineering controls.

Overview of the Synthetic Pathway

The overall synthetic strategy involves a two-step process starting from the commercially available 3-Fluorophenylacetic acid. The first step is the conversion of the carboxylic acid to the corresponding acyl chloride. The second step involves the reaction of the acyl chloride with a nucleophile, such as an amine or an alcohol, to yield the desired amide or ester derivative.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Derivative Synthesis 3-Fluorophenylacetic_acid 3-Fluorophenylacetic Acid 3-Fluorophenylacetyl_chloride This compound 3-Fluorophenylacetic_acid->3-Fluorophenylacetyl_chloride SOCl2 or (COCl)2 Amide_Derivative 3-Fluorophenylacetamide Derivative 3-Fluorophenylacetyl_chloride->Amide_Derivative Base (e.g., Triethylamine) Ester_Derivative 3-Fluorophenylacetate Derivative 3-Fluorophenylacetyl_chloride->Ester_Derivative Base (e.g., Pyridine) Amine Primary/Secondary Amine (R1R2NH) Amine->Amide_Derivative Alcohol Alcohol (R3OH) Alcohol->Ester_Derivative Amide_Formation_Workflow start Start: Dissolve Amine and Base in Solvent add_acyl_chloride Add this compound at 0-5°C start->add_acyl_chloride react React at Room Temperature (1-3h) add_acyl_chloride->react quench Quench with Water react->quench separate Separate Organic Layer quench->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product Final Amide Derivative purify->end_product Safety_Precautions cluster_hazards Hazards cluster_controls Control Measures main Safety First Key Precautions for Scale-up corrosive Corrosive Reagents (SOCl2, HCl) main->corrosive exothermic Exothermic Reactions main->exothermic gas Toxic Gas Evolution (HCl, SO2) main->gas anhydrous Use of Anhydrous Solvents main->anhydrous risk_assessment Thorough Risk Assessment main->risk_assessment ppe Appropriate PPE corrosive->ppe temp_control Temperature Monitoring & Control exothermic->temp_control fume_hood Well-ventilated Fume Hood gas->fume_hood scrubber Gas Scrubber System gas->scrubber

Catalytic Methods for Reactions Involving 3-Fluorophenylacetyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving 3-fluorophenylacetyl chloride. The focus is on providing practical, reproducible methodologies and relevant quantitative data to aid in research and development.

Application Note 1: Lewis Acid Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. When employing this compound as the acylating agent, various substituted diaryl ketones can be synthesized, which are valuable intermediates in medicinal chemistry and materials science. The reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride for electrophilic aromatic substitution.

Reaction Principle:

The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the carbonyl oxygen or the chlorine atom of the this compound, generating a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic substrate to form a new carbon-carbon bond. Subsequent deprotonation of the aromatic ring regenerates its aromaticity and yields the final ketone product. The fluorine substituent on the phenylacetyl moiety can influence the reactivity and electronic properties of the resulting ketone.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation and Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up and Product Isolation 3-Fluorophenylacetyl_chloride This compound Acylium_Ion Acylium Ion Intermediate 3-Fluorophenylacetyl_chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Aromatic_Substrate Aromatic Substrate (Arene) Aromatic_Substrate->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product Diaryl Ketone Product Product_Complex->Final_Product Aqueous Work-up

Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Quantitative Data Summary

The efficiency of the Friedel-Crafts acylation is influenced by the choice of catalyst, solvent, temperature, and the nature of the aromatic substrate. The following table summarizes representative data for the acylation of toluene with this compound under various conditions.

EntryCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)Dichloromethane0 to rt285
2FeCl₃ (1.2)1,2-Dichloroethanert478
3AlCl₃ (1.2)Nitrobenzene0 to rt288
4FeCl₃ (1.2)Dichloromethanert672
5AlCl₃ (1.0)Dichloromethane0 to rt280

Experimental Protocol: Friedel-Crafts Acylation of Toluene with this compound

This protocol describes a general procedure for the aluminum chloride-catalyzed acylation of toluene.

Materials:

  • This compound (1.0 eq)

  • Toluene (1.5 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

  • Addition of Reactants: In a separate flask, prepare a solution of this compound and toluene in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-fluorophenyl)-2-(p-tolyl)ethan-1-one.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add anhydrous DCM and cool to 0 °C start->setup catalyst Add Anhydrous AlCl₃ setup->catalyst reactants Add solution of 3-Fluorophenylacetyl chloride and Toluene dropwise catalyst->reactants reaction Stir at 0 °C, then warm to rt Monitor by TLC reactants->reaction quench Quench with ice and 1 M HCl reaction->quench extract Separate organic layer Extract aqueous layer with DCM quench->extract wash Wash organic layer with: - 1 M HCl - Water - Sat. NaHCO₃ - Brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions (Theoretical Application)

Hypothetical Reaction Scheme (Sonogashira-type coupling):

A palladium catalyst, in the presence of a copper(I) co-catalyst and a base, could facilitate the coupling of this compound with a terminal alkyne to produce a substituted ynone. This transformation would be valuable for the synthesis of complex organic molecules containing both the fluorophenyl and alkynyl moieties.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System 3-Fluorophenylacetyl_chloride This compound Product Substituted Ynone 3-Fluorophenylacetyl_chloride->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product cat. Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Product co-cat. Base Base (e.g., Amine) Base->Product

Caption: Hypothetical palladium-catalyzed Sonogashira-type coupling.

Further research and experimental validation are required to establish a robust protocol for this and other palladium-catalyzed cross-coupling reactions of this compound. Researchers are encouraged to screen various palladium catalysts, ligands, bases, and solvents to optimize the reaction conditions for their specific substrates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for the acylation of aromatic compounds using 3-Fluorophenylacetyl chloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when using this compound in a Friedel-Crafts acylation?

A1: The fluorine atom at the 3-position is a deactivating but ortho-, para-directing group. Therefore, the incoming acyl group will primarily add to the positions ortho and para to the fluorine atom on the this compound moiety itself, if an intramolecular reaction were to occur, which is unlikely under standard Friedel-Crafts conditions. In a typical intermolecular reaction with another aromatic substrate, the regioselectivity will be determined by the directing effects of the substituents on that substrate. For instance, when acylating an activated ring like anisole, the acylation will occur at the ortho and para positions relative to the methoxy group.

Q2: My reaction yield is low or the reaction is not proceeding. What are the common causes?

A2: Low or no yield in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, which can sequester it. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[1]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.

  • Sub-optimal Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to the formation of side products.

Q3: I am observing the formation of multiple products. How can I improve the selectivity?

A3: The formation of multiple products can be due to competing acylation at different positions on the aromatic ring. To improve selectivity:

  • Control the Temperature: Lowering the reaction temperature can sometimes favor the formation of a specific isomer.

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with different solvents may improve the desired product ratio. For instance, non-polar solvents like dichloromethane or carbon disulfide may favor the para-isomer due to steric hindrance.

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer better selectivity for certain substrates, albeit potentially requiring longer reaction times or higher temperatures.

Q4: The reaction mixture is turning dark or forming a tar-like substance. What is the cause and how can it be prevented?

A4: Darkening of the reaction mixture or the formation of tar often indicates side reactions or decomposition of starting materials or products. This can be caused by:

  • Excessively High Temperature: Overheating the reaction can lead to polymerization or degradation.

  • Reactive Substrates: Highly activated aromatic substrates may be prone to side reactions.

  • Concentrated Reaction Mixture: High concentrations of reactants can lead to localized overheating and side reactions.

To mitigate this, ensure controlled heating, consider using a lower reaction temperature, and ensure adequate dilution with an appropriate solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of Lewis acid catalyst. 3. Deactivated aromatic substrate. 4. Reaction temperature is too low.1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst relative to the this compound. 3. Use a more activated aromatic substrate or consider using a stronger Lewis acid. 4. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Multiple Isomers 1. Competing ortho and para acylation. 2. Reaction temperature is too high.1. Experiment with different solvents to influence regioselectivity. Non-polar solvents often favor the para product. 2. Run the reaction at a lower temperature to potentially favor the formation of the thermodynamically more stable product.
Formation of Byproducts/Tarry Material 1. Reaction temperature is too high. 2. The aromatic substrate is too reactive. 3. High concentration of reactants.1. Maintain a controlled and moderate reaction temperature. 2. Consider using a milder Lewis acid catalyst. 3. Ensure the reaction is sufficiently diluted with an appropriate anhydrous solvent.
Difficult Product Isolation 1. Incomplete quenching of the reaction. 2. Emulsion formation during work-up.1. Ensure the reaction mixture is poured into a mixture of ice and concentrated HCl to completely decompose the aluminum chloride complex. 2. Add brine (saturated NaCl solution) during the aqueous work-up to help break up emulsions.

Quantitative Data

Table 1: Influence of Lewis Acid Catalyst on Acylation Yield (Representative)

Lewis Acid CatalystTypical Molar EquivalentsExpected Relative YieldKey Considerations
Aluminum Chloride (AlCl₃)1.0 - 1.2HighHighly reactive and hygroscopic. Requires strictly anhydrous conditions.
Ferric Chloride (FeCl₃)1.0 - 1.5Moderate to HighLess reactive than AlCl₃ but also less sensitive to moisture.
Zinc Chloride (ZnCl₂)1.0 - 2.0ModerateMilder Lewis acid, may require higher temperatures and longer reaction times.
Tin(IV) Chloride (SnCl₄)1.0 - 1.2HighA strong Lewis acid, effective but corrosive and moisture-sensitive.

Table 2: Effect of Solvent on Regioselectivity (Representative Example: Acylation of Toluene)

SolventDielectric Constant (ε)Typical Ortho:Para RatioNotes
Carbon Disulfide (CS₂)2.6Low (favors para)Non-polar, can lead to good para-selectivity.
Dichloromethane (CH₂Cl₂)9.1ModerateCommonly used, good balance of solubility and reactivity.
1,2-Dichloroethane (DCE)10.4ModerateHigher boiling point allows for higher reaction temperatures.
Nitrobenzene (C₆H₅NO₂)34.8High (can favor ortho)Polar solvent, can alter regioselectivity but is also a deactivating solvent.

Table 3: Influence of Temperature on Reaction Rate and Yield

Temperature RangeExpected Reaction RatePotential Issues
0 - 25 °CSlow to ModerateMay be too slow for less reactive substrates.
25 - 60 °CModerate to FastGenerally a good starting range for many acylations.
> 60 °CFastIncreased risk of side reactions, byproduct formation, and charring.

Experimental Protocols

General Protocol for the Acylation of an Aromatic Substrate with this compound

This protocol provides a general methodology and can be adapted for various aromatic substrates.

Materials:

  • Aromatic substrate (e.g., anisole, toluene) (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C in an ice bath with constant stirring.

  • Addition of this compound: In the dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension over 15-20 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride, add the aromatic substrate (1.0 eq), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask 1. Assemble dry three-necked flask add_alcl3 2. Add anhydrous AlCl₃ setup_flask->add_alcl3 add_dcm 3. Add anhydrous DCM add_alcl3->add_dcm cool 4. Cool to 0 °C add_dcm->cool add_acyl_chloride 5. Add this compound in DCM cool->add_acyl_chloride add_substrate 6. Add aromatic substrate add_acyl_chloride->add_substrate stir_cold 7. Stir at 0 °C add_substrate->stir_cold stir_rt 8. Stir at room temperature stir_cold->stir_rt monitor 9. Monitor by TLC stir_rt->monitor quench 10. Quench with ice/HCl monitor->quench extract 11. Extract with DCM quench->extract wash 12. Wash with H₂O, NaHCO₃, brine extract->wash dry 13. Dry over MgSO₄ wash->dry concentrate 14. Concentrate dry->concentrate purify 15. Purify concentrate->purify product Pure Acylated Product purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation.

troubleshooting_logic start Low/No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Verify Catalyst Activity & Amount start->check_catalyst check_workup Optimize Work-up & Purification start->check_workup solution_reagents Use fresh/purified reagents Ensure anhydrous conditions check_reagents->solution_reagents solution_conditions Optimize temperature Adjust reaction time Check stoichiometry check_conditions->solution_conditions solution_catalyst Use fresh, anhydrous Lewis acid Increase catalyst loading check_catalyst->solution_catalyst solution_workup Ensure complete quenching Optimize extraction & chromatography check_workup->solution_workup success Improved Yield solution_reagents->success solution_conditions->success solution_catalyst->success solution_workup->success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 3-Fluorophenylacetyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The most common impurities are unreacted 3-fluorophenylacetic acid and residual chlorinating agents or their byproducts (e.g., from thionyl chloride or oxalyl chloride).[1][2] Hydrolysis of the product back to 3-fluorophenylacetic acid can also occur if exposed to moisture.

Q2: My crude product is a dark color. What could be the cause?

Color impurities can arise from the decomposition of the chlorinating agent, particularly if the reaction was performed at a high temperature.[2] Commercial thionyl chloride can also contain sulfur chlorides which can contribute to color.[2]

Q3: How can I quickly remove the unreacted 3-fluorophenylacetic acid from my product?

A simple extractive workup with a mild aqueous base can remove the acidic impurity. However, this method carries a high risk of hydrolyzing the this compound product and is generally not recommended if the acid chloride is the desired final product.[1] If the acid chloride is to be used immediately in a subsequent reaction that is compatible with an aqueous workup, this could be a viable option.

Q4: Is this compound stable for long-term storage?

This compound is sensitive to moisture and will hydrolyze to 3-fluorophenylacetic acid.[3][4] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][5]

Troubleshooting Guides

Issue 1: The final product is contaminated with the starting material, 3-fluorophenylacetic acid.
  • Solution 1: Fractional Distillation Fractional distillation under reduced pressure is the most effective method to separate this compound from the less volatile 3-fluorophenylacetic acid.[1]

  • Solution 2: Column Chromatography (with caution) Column chromatography on silica gel can be used, but the acidic nature of the silica may cause some degradation of the acid chloride. It is crucial to use anhydrous solvents and perform the chromatography quickly.[6]

Issue 2: The purified product still contains traces of the chlorinating agent (e.g., thionyl chloride).
  • Solution: Co-evaporation and/or Vacuum Distillation Excess thionyl chloride can often be removed by co-evaporation with an inert solvent like toluene, followed by fractional distillation of the product.[2] Applying a high vacuum after the reaction can also help to remove volatile reagents.[7]

Issue 3: Significant product loss is observed during purification.
  • Cause: This is often due to hydrolysis.

  • Solution: Ensure all glassware is thoroughly dried before use and that all solvents are anhydrous.[6] Perform all manipulations under an inert atmosphere if possible. When performing an extractive workup (if necessary), use cold solutions and minimize the contact time between the organic and aqueous layers.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₈H₆ClFO172.58[8]217.2 at 760 mmHg[3]1.278[3]
3-Fluorophenylacetic acidC₈H₇FO₂154.14[9]--

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This is the recommended method for purifying this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short fractionating column (e.g., Vigreux column). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to prevent moisture ingress.

  • Crude Material Transfer: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly heat the distillation flask in a heating mantle.

    • Collect a forerun of any low-boiling impurities (e.g., residual solvent or chlorinating agent).

    • Carefully collect the product fraction at the expected boiling point. The boiling point will be lower under reduced pressure.

    • Leave the higher-boiling residue (containing 3-fluorophenylacetic acid) in the distillation flask. Do not distill to dryness.[10]

  • Product Handling: Collect the purified this compound in a pre-weighed, dry, and inert-atmosphere-flushed receiver flask. Seal the flask immediately upon completion of the distillation.

Protocol 2: Purification by Column Chromatography

This method should be used with caution due to the potential for product degradation on silica gel.

  • Column Preparation:

    • Pack a chromatography column with silica gel using a non-polar, anhydrous eluent (e.g., hexanes).[11]

    • Ensure the column is packed well to avoid channeling.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar, anhydrous solvent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane).

    • Carefully load the sample onto the top of the silica gel column.[12]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar, anhydrous solvent such as ethyl acetate or dichloromethane.[13] A typical starting eluent could be 95:5 hexanes:ethyl acetate.

    • The less polar this compound should elute before the more polar 3-fluorophenylacetic acid.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC). Note that the acid chloride may streak or decompose on the TLC plate. It is advisable to quickly quench a small aliquot of each fraction with methanol to form the more stable methyl ester for TLC analysis.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to minimize thermal decomposition.

Protocol 3: Extractive Workup to Remove Acidic Impurities (Use with Caution)

This method is only recommended if the this compound is to be used immediately in a subsequent reaction that is insensitive to trace amounts of water.

  • Dissolution: Dissolve the crude reaction mixture in a dry, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer cautiously with a cold, dilute solution of sodium bicarbonate or sodium carbonate.[1] Be aware that this will cause gas evolution (CO₂) if there is excess acid.

    • Quickly separate the layers.

  • Brine Wash: Wash the organic layer with cold brine to remove residual water.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[14]

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product should be used immediately or further purified by distillation.

Mandatory Visualization

Purification_Troubleshooting start Crude 3-Fluorophenylacetyl Chloride check_purity Analyze Purity (e.g., NMR, GC) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No acid_impurity 3-Fluorophenylacetic Acid Present identify_impurity->acid_impurity Acidic Impurity reagent_impurity Residual Chlorinating Agent/Byproducts identify_impurity->reagent_impurity Volatile Impurity distillation Fractional Distillation (Recommended) acid_impurity->distillation chromatography Column Chromatography (Use with Caution) acid_impurity->chromatography coevaporation Co-evaporation with Toluene & High Vacuum reagent_impurity->coevaporation distillation->check_purity chromatography->check_purity coevaporation->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-Aryl Amides from 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the synthesis of N-aryl amides from 3-fluorophenylacetyl chloride and various aryl amines.

Troubleshooting and Optimization

Low or No Yield

Question: I am experiencing very low or no yield of my desired N-aryl amide product. What are the potential causes and how can I address them?

Answer: Low yields in this acylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • This compound: This reagent is highly reactive and susceptible to hydrolysis. Ensure it is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Exposure to moisture will convert it to 3-fluorophenylacetic acid, which will not react under standard conditions.

    • Aryl Amine: The purity of the aryl amine is crucial. Impurities can interfere with the reaction. Also, the nucleophilicity of the amine plays a significant role; electron-withdrawing groups on the aromatic ring decrease nucleophilicity and can slow down the reaction rate, requiring more forcing conditions.

    • Solvent and Base: Ensure solvents are anhydrous and the base is of high purity and appropriate strength.

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic. Running the reaction at 0 °C or even lower temperatures during the addition of the acyl chloride can help to prevent side reactions. For less reactive amines, the reaction may require warming to room temperature or even gentle heating.

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct. The pKa of the base should be high enough to effectively neutralize the acid. For weakly nucleophilic amines, a stronger base might be necessary.

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of the acyl chloride is sometimes used, but a large excess can lead to side reactions.

  • Side Reactions:

    • Hydrolysis of Acyl Chloride: As mentioned, moisture will lead to the formation of the corresponding carboxylic acid.

    • Diacylation: If the amine has other nucleophilic sites, or under certain conditions, diacylation can occur.

    • Reaction with Solvent: Some solvents can react with the acyl chloride. For example, protic solvents like alcohols are generally unsuitable.

Product Purity Issues

Question: My final product is impure. What are the likely contaminants and how can I improve the purity?

Answer: Common impurities include unreacted starting materials, the hydrochloride salt of the amine, and byproducts from side reactions.

  • Unreacted this compound: This can be quenched by adding a small amount of water or a primary amine at the end of the reaction.

  • Unreacted Aryl Amine: This can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup. The protonated amine salt will be soluble in the aqueous layer.

  • 3-Fluorophenylacetic Acid: This can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).

  • Purification:

    • Recrystallization: This is often an effective method for purifying solid N-aryl amides. A solvent screen should be performed to find a suitable solvent system.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this type of acylation. They are relatively inert and do a good job of dissolving the reactants. Ensure the solvent is anhydrous.

Q2: Which base should I use, and how much? A2: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. Typically, 1.1 to 1.5 equivalents of the base are used relative to the aryl amine.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the aryl amine starting material should disappear and a new spot for the N-aryl amide product should appear.

Q4: What are the safety precautions when working with this compound? A4: this compound is corrosive and a lachrymator. It reacts with water to produce HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of N-aryl amides from this compound.

Aryl AmineBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineTEA (1.2)DCM0 to RT2>95%
4-MethoxyanilineTEA (1.2)DCM0 to RT1.5>95%
4-NitroanilineDIPEA (1.5)THFRT to 506~70-80%
2-ChloroanilineTEA (1.2)DCMRT4~85-90%

Detailed Experimental Protocol

General Procedure for the Synthesis of N-Aryl-2-(3-fluorophenyl)acetamide

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl amine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

experimental_workflow prep 1. Preparation (Amine, Solvent, Base) cool 2. Cooling (0 °C) prep->cool add 3. Acyl Chloride Addition (dropwise) cool->add react 4. Reaction (Stir at RT) add->react workup 5. Aqueous Workup (Wash & Extract) react->workup purify 6. Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-aryl amide synthesis.

troubleshooting_yield start Low Yield? reagents Check Reagent Purity & Anhydrous Conditions start->reagents Yes reagents_ok Reagents OK? reagents->reagents_ok conditions Optimize Reaction Conditions (Temp, Base) conditions_ok Conditions OK? conditions->conditions_ok side_reactions Investigate Potential Side Reactions solution Yield Improved side_reactions->solution reagents_ok->reagents No reagents_ok->conditions Yes conditions_ok->conditions No conditions_ok->side_reactions Yes

Caption: Troubleshooting decision tree for low reaction yield.

Troubleshooting low conversion rates in Friedel-Crafts reactions with 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Conversion Rates in Friedel-Crafts Reactions with 3-Fluorophenylacetyl Chloride

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for low conversion rates in Friedel-Crafts reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no yield in a Friedel-Crafts acylation with this compound can stem from several critical factors. The primary areas to troubleshoot are the quality and handling of your reagents, the activity of the Lewis acid catalyst, and the reaction conditions. The presence of the electron-withdrawing fluorine atom on the phenylacetyl chloride can also influence the reactivity of the acylating agent.

Q2: How does the fluorine substituent on the this compound affect the reaction?

A2: The fluorine atom is an electron-withdrawing group. This can decrease the electron density on the acylium ion intermediate, potentially making it less reactive than an unsubstituted phenylacetyl chloride. This reduced reactivity may require more stringent reaction conditions, such as a stronger Lewis acid catalyst or higher temperatures, to achieve good conversion.

Q3: My Lewis acid catalyst (e.g., AlCl₃) is a new batch, but the reaction is still failing. What could be the issue?

A3: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Even brief exposure to atmospheric humidity can lead to deactivation. It is crucial to handle the catalyst under anhydrous conditions, preferably in a glove box or under a stream of inert gas. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The product ketone can also form a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst.[1][2]

Q4: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A4: The regioselectivity of Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic substrate. However, the choice of solvent can also play a role. In some cases, non-polar solvents may favor one isomer, while polar solvents favor another. Additionally, reaction temperature can affect the product distribution. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.

Q5: Could the aromatic substrate I'm using be the problem?

A5: Yes, the nature of the aromatic substrate is critical. Friedel-Crafts acylation is an electrophilic aromatic substitution, and therefore, the reaction works best with electron-rich aromatic rings. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be deactivated and less likely to react.[1] Aromatic compounds containing basic groups like amines (-NH₂) or hydroxyls (-OH) will also fail as they react with the Lewis acid catalyst.

Data Presentation

The following tables summarize quantitative data from studies on Friedel-Crafts acylation reactions, illustrating the impact of various parameters on product yield. While not specific to this compound, they provide valuable insights into optimizing your reaction.

Table 1: Effect of Aromatic Substrate on Friedel-Crafts Acylation Yield with Biotin Acid Chloride in TfOH [3]

Aromatic SubstrateEquivalentsTemperature (°C)Time (h)Isolated Yield (%)
Benzene1.7100183
Toluene1.750186
m-Xylene1.750195
p-Xylene1.750189
Anisole1.725180
1,2-Dimethoxybenzene1.700.1788

Table 2: Influence of Catalyst and Acylating Agent on the Benzoylation of Toluene [4]

CatalystAcylating AgentYield (%)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
WO₃/ZrO₂Benzoic anhydride5531069
WO₃/ZrO₂Benzoyl chloride1931069
WO₃/TiO₂Benzoic anhydride2619378
WO₃/TiO₂Benzoyl chloride2031069
WO₃/SnO₂Benzoic anhydride1618082
WO₃/SnO₂Benzoyl chloride1418082

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol is a general guideline and may require optimization for your specific aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • This compound

  • Aromatic substrate

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in the anhydrous solvent.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 - 1.2 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Mandatory Visualization

Below are diagrams to visualize the troubleshooting workflow and the chemical reaction pathway.

G Troubleshooting Low Conversion in Friedel-Crafts Acylation start Low or No Product check_reagents Check Reagent Quality & Handling start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_substrate Evaluate Aromatic Substrate start->check_substrate anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) check_reagents->anhydrous Moisture Contamination? fresh_reagents Use Fresh/Pure Reagents check_reagents->fresh_reagents Impure Starting Materials? catalyst_handling Handle Catalyst Under Inert Atmosphere check_catalyst->catalyst_handling Moisture Deactivation? stoichiometry Use Stoichiometric Amount of Catalyst check_catalyst->stoichiometry Insufficient Catalyst? temp_optimization Optimize Temperature check_conditions->temp_optimization Suboptimal Temperature? solvent_choice Consider Solvent Polarity check_conditions->solvent_choice Poor Selectivity? activated_ring Use Electron-Rich Aromatic Ring check_substrate->activated_ring Deactivated Ring? no_ewg Avoid Strongly Deactivating Groups check_substrate->no_ewg no_basic_groups Avoid -NH2, -OH Groups check_substrate->no_basic_groups success Improved Conversion anhydrous->success fresh_reagents->success catalyst_handling->success stoichiometry->success temp_optimization->success solvent_choice->success activated_ring->success

Caption: Troubleshooting workflow for low conversion rates.

G Friedel-Crafts Acylation with this compound cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation acyl_chloride This compound complex Acyl Chloride-Lewis Acid Complex acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ lewis_acid->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion alcl4 AlCl₄⁻ complex->alcl4 sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex product_complex Product-Lewis Acid Complex alcl4->product_complex aromatic_ring Aromatic Substrate (e.g., Benzene) aromatic_ring->sigma_complex + Acylium Ion sigma_complex->product_complex + AlCl₄⁻ hcl HCl sigma_complex->hcl regenerated_catalyst AlCl₃ sigma_complex->regenerated_catalyst final_product Aryl Ketone Product product_complex->final_product Aqueous Workup

References

Technical Support Center: Managing 3-Fluorophenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluorophenylacetyl chloride. Below you will find detailed protocols and data to assist in the effective removal of unreacted starting material from your product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quenching a reaction involving this compound?

A1: Unreacted this compound can be effectively neutralized (quenched) using several methods. The choice of quenching agent depends on the stability of your product and the desired final byproducts. Common methods include:

  • Water Quenching : Slowly adding the reaction mixture to ice-cold water or a dilute aqueous acid/base solution. This hydrolyzes the acyl chloride to the corresponding carboxylic acid, 3-fluorophenylacetic acid.[1] This method is effective but can be vigorous.[1]

  • Alcohol-Based Quenching : Adding an alcohol, such as methanol or ethanol, to the reaction mixture. This will convert the unreacted acyl chloride into the corresponding ester (e.g., methyl 3-fluorophenylacetate). This method is generally less exothermic than water quenching.[1]

  • Amine Quenching : Using a primary or secondary amine to quench the reaction. This will form the corresponding amide. This is a suitable method if the resulting amide is easily separable from your desired product.[1]

Q2: How can I remove the 3-fluorophenylacetic acid byproduct after an aqueous quench?

A2: If you perform an aqueous quench, the unreacted this compound will be converted to 3-fluorophenylacetic acid. This acidic byproduct can typically be removed by performing a liquid-liquid extraction with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Subsequent separation of the organic and aqueous layers will remove the impurity.

Q3: My product is sensitive to water. What is the best way to remove unreacted this compound?

A3: If your product is water-sensitive, you should avoid an aqueous workup. In this case, you can consider the following options:

  • Distillation : If there is a significant difference in the boiling points of your product and this compound, fractional distillation under reduced pressure can be an effective purification method.

  • Chromatography : Column chromatography is a versatile method for separating your product from unreacted starting material and other impurities based on differences in polarity.

  • Anhydrous Quenching : You can use an anhydrous workup by adding a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the unreacted acyl chloride. The resulting salt can then be removed by filtration.

Troubleshooting Guide

Q4: After adding my quenching agent, the reaction is still testing positive for this compound. What should I do?

A4: This indicates an incomplete quench. The likely causes are insufficient quenching agent or inadequate mixing.

  • Solution : Add additional quenching agent slowly while vigorously stirring the mixture. Ensure the quenching agent is able to make contact with the entire reaction mixture. If the reaction was performed in a non-polar solvent, the addition of a co-solvent might be necessary to improve miscibility.

Q5: I've formed an emulsion during my aqueous workup. How can I break it?

A5: Emulsion formation is a common issue, particularly in reactions involving aluminum chloride, such as Friedel-Crafts acylations.

  • Solution :

    • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • If brine is ineffective, try adding a small amount of a different organic solvent with a different polarity.

    • In some cases, gentle heating of the mixture can help to break the emulsion.

    • For stubborn emulsions, filtering the mixture through a pad of Celite® can be effective.

Q6: My final product is contaminated with a byproduct I can't identify. What could it be?

A6: Unidentified byproducts can arise from several sources.

  • Side reactions with the solvent : Certain solvents can react with acyl chlorides under the reaction conditions.

  • Degradation of the starting material or product : The reaction conditions (e.g., high temperature, strong Lewis acids) may have caused degradation.

  • Reaction with atmospheric moisture : If the reaction was not performed under anhydrous conditions, the acyl chloride could have partially hydrolyzed.

To identify the byproduct, analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be employed.

Data Presentation

The following table summarizes key quantitative data for this compound and its hydrolysis product, 3-Fluorophenylacetic acid. This information is crucial for planning purification strategies such as distillation and extraction.

PropertyThis compound3-Fluorophenylacetic Acid
Molecular Formula C₈H₆ClFOC₈H₇FO₂
Molecular Weight 172.58 g/mol [2]154.14 g/mol [3]
Boiling Point 217.2°C at 760 mmHg[2]125°C at 2.5 mmHg[3]
Density 1.278 g/cm³[2]~1.185 g/cm³[4]
Melting Point Not available (Liquid at RT)42-44°C[4][5]
Solubility Reacts with waterInsoluble in water, slightly soluble in chloroform and methanol[4][5]

Experimental Protocols

Protocol: General Aqueous Quenching and Workup Procedure

This protocol describes a general method for quenching a reaction containing unreacted this compound and subsequently removing the resulting carboxylic acid.

Materials:

  • Reaction mixture in an organic solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching:

    • Slowly and carefully add the reaction mixture to a beaker containing ice-cold water, with vigorous stirring. The amount of water should be at least 5-10 times the volume of the reaction mixture.

    • Monitor the temperature during the addition to control the exotherm.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove the 3-fluorophenylacetic acid. Repeat this wash 2-3 times.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Further Purification:

    • If necessary, further purify the crude product by column chromatography, distillation, or recrystallization.

Visualization

The following diagram illustrates the decision-making process for selecting a suitable method for the removal of unreacted this compound.

Removal_Strategy start Reaction Complete product_stability Is the product stable to water/protic solvents? start->product_stability boiling_point Significant boiling point difference? product_stability->boiling_point No quenching Quench with H2O or dilute base product_stability->quenching Yes distillation Fractional Distillation boiling_point->distillation Yes chromatography Column Chromatography boiling_point->chromatography No extraction Liquid-Liquid Extraction (Basic Wash) quenching->extraction end Purified Product extraction->end distillation->end chromatography->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Managing Exothermic Reactions with 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage exothermic reactions involving 3-Fluorophenylacetyl chloride. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound highly exothermic?

A1: this compound is an acyl chloride, a class of compounds known for their high reactivity. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. The fluorine atom on the phenyl ring further increases this electrophilicity. This makes it highly susceptible to nucleophilic attack by reagents like water, alcohols, and amines. These reactions lead to the formation of very stable bonds, releasing a significant amount of energy as heat, thus they are highly exothermic.

Q2: What are the primary hazards associated with the exothermic reactions of this compound?

A2: The primary hazards include:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can lead to violent boiling of the solvent, vessel rupture, and potential explosions.

  • Release of Corrosive and Toxic Gas: The reaction of this compound with any protic substance (like water or alcohols) generates hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.

  • Chemical Burns: this compound is corrosive and can cause severe skin burns and eye damage upon contact.

Q3: What are the initial signs of a thermal runaway reaction?

A3: Be vigilant for the following signs:

  • A sudden and rapid increase in the reaction temperature that is difficult to control with the cooling system.

  • A noticeable increase in the rate of gas evolution (fuming).

  • A rapid change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent even with cooling applied.

Q4: How should I properly store this compound to prevent unwanted reactions?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. It is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guides

Issue 1: The reaction temperature is rising too quickly and is difficult to control.

Possible CauseSolution
Addition rate of this compound is too fast. Immediately stop the addition of the reagent. Increase the efficiency of the cooling bath (e.g., by adding more ice or using a cryostat). Once the temperature is under control, resume the addition at a much slower, dropwise rate.
Inadequate cooling. Ensure the reaction flask is adequately immersed in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., ice-salt bath for lower temperatures). Ensure good stirring to promote efficient heat transfer.
High concentration of reactants. Consider diluting the reaction mixture with more of the anhydrous solvent. This will increase the thermal mass of the solution, helping to better absorb the heat generated.

Issue 2: Excessive fuming (HCl gas evolution) is observed.

Possible CauseSolution
Reaction with moisture. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Inefficient gas scrubbing. Pass the off-gas from the reaction through a scrubber containing a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, to neutralize the HCl gas before it is vented into the fume hood.

Issue 3: The reaction is sluggish or does not go to completion.

Possible CauseSolution
Low reaction temperature. While initial addition should be at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
Poor quality of reagents. Ensure that the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction.
Insufficient amount of base (in reactions with amines). In reactions with amines, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is often required to neutralize the HCl byproduct, which can otherwise protonate the amine starting material, rendering it non-nucleophilic.

Quantitative Data

ReactionReactantProductEstimated Enthalpy of Reaction (ΔH)Notes
Hydrolysis Water3-Fluorophenylacetic acidHighly Exothermic (approx. -100 to -150 kJ/mol)Reaction is rapid and generates HCl gas.
Amidation BenzylamineN-benzyl-2-(3-fluorophenyl)acetamideHighly Exothermic (approx. -100 to -140 kJ/mol)Reaction is typically fast and requires a base to neutralize HCl.

Note: These are estimations. It is highly recommended to perform a proper thermal hazard analysis using techniques like reaction calorimetry for scaled-up processes.

Experimental Protocols

Protocol 1: Amidation of this compound with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Safe Quenching of Excess this compound

Materials:

  • Excess this compound in an organic solvent

  • Saturated aqueous sodium bicarbonate solution (chilled)

  • Ice bath

  • Large beaker or flask for quenching

  • Stir plate and stir bar

Procedure:

  • Preparation: Place a beaker or flask containing a stirred, chilled saturated aqueous sodium bicarbonate solution in an ice bath. The volume of the bicarbonate solution should be at least 10 times the volume of the acyl chloride solution to be quenched.

  • Slow Addition: Using a dropping funnel or by careful, slow pouring in small portions, add the solution of this compound to the vigorously stirred bicarbonate solution.

  • Temperature Monitoring: Monitor the temperature of the quenching solution. If the temperature rises above 20 °C, pause the addition and allow the solution to cool before resuming.

  • Gas Evolution: Be aware that carbon dioxide and HCl gas will be evolved. Ensure the procedure is performed in a well-ventilated fume hood.

  • Completion: Continue the slow addition until all the acyl chloride has been neutralized. Stir for an additional 30 minutes after the addition is complete to ensure the reaction is finished.

  • Disposal: The resulting aqueous solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.

Visualizations

Exothermic_Reaction_Troubleshooting start Exothermic Event Observed (Rapid Temperature Rise) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring temp_control Is Temperature Controlled? check_stirring->temp_control resume_slowly Resume Addition (Much Slower Rate) temp_control->resume_slowly Yes consider_dilution Consider Dilution with Anhydrous Solvent temp_control->consider_dilution No emergency_quench EMERGENCY QUENCHING (If temperature continues to rise uncontrollably) temp_control->emergency_quench No, still rising end Reaction Under Control resume_slowly->end consider_dilution->temp_control

Caption: A logical workflow for troubleshooting an exothermic event.

Amidation_Pathway acyl_chloride 3-Fluorophenylacetyl Chloride amine Nucleophile (e.g., Benzylamine) amide N-substituted Amide acyl_chloride->amide salt Triethylammonium Chloride base Base (e.g., Triethylamine) amine->amide amine->amide + base->salt p1->p2 Reaction

Caption: Signaling pathway for the amidation of this compound.

Impact of solvent choice on the reactivity of 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluorophenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of nucleophilic substitution reactions with this compound?

A1: The solvent plays a crucial role in determining the reaction rate by stabilizing or destabilizing the transition state and reactants. For nucleophilic substitution on an acyl chloride, the mechanism can range from a bimolecular addition-elimination pathway (akin to SN2) to a unimolecular pathway involving an acylium ion intermediate (akin to SN1).

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)) generally favor bimolecular nucleophilic acyl substitution. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive. Reactions in these solvents are often faster than in polar protic solvents, assuming the nucleophile is soluble.

  • Polar Protic Solvents (e.g., alcohols, water) can slow down bimolecular reactions by solvating the nucleophile through hydrogen bonding, which reduces its nucleophilicity.[1] However, for reactions that can proceed through a unimolecular (SN1-like) mechanism, polar protic solvents can increase the reaction rate by stabilizing the formation of the acylium ion intermediate.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene) are generally poor choices for reactions involving polar reactants and nucleophiles due to low solubility. This often leads to very slow or incomplete reactions.

Q2: I am observing low yields in my Friedel-Crafts acylation using this compound. What are the common causes and how can I troubleshoot this?

A2: Low yields in Friedel-Crafts acylation can stem from several factors, many of which are solvent-related.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure you are using anhydrous solvents and freshly opened or properly stored catalyst.[3]

  • Solvent Reactivity: Some solvents can compete with your substrate for the acylating agent. For example, highly coordinating solvents can form stable complexes with the Lewis acid, reducing its activity. Dichloromethane (DCM) and carbon disulfide (CS₂) are common, relatively inert choices.[4]

  • Product Inhibition: The ketone product forms a complex with the Lewis acid. This necessitates the use of stoichiometric amounts of the catalyst. In some solvents, this product-catalyst complex may precipitate, hindering the reaction.[4]

  • Reaction Temperature: The reaction may be too slow at low temperatures. A gradual increase in temperature can improve the yield, but be cautious of potential side reactions.[3]

Q3: What is the expected regioselectivity in a Friedel-Crafts acylation with this compound on an aromatic substrate? Does the solvent have an effect?

A3: The regioselectivity is primarily determined by the directing effects of the substituents on the aromatic substrate. The solvent can influence the product ratio, particularly in cases of kinetic versus thermodynamic control. In non-polar solvents, the kinetically favored product, often the less sterically hindered isomer, is typically formed. In more polar solvents, the reaction may be more reversible, allowing for isomerization to the more thermodynamically stable product.[4] For example, in the acylation of naphthalene, non-polar solvents favor the alpha-position (kinetic product), while polar solvents can lead to the beta-position (thermodynamic product).[4]

Q4: My reaction with this compound is turning dark or charring. What is causing this and how can I prevent it?

A4: Darkening or charring often indicates decomposition or polymerization side reactions, which can be caused by:

  • Excessive Heat: The reaction may be too exothermic. Control the rate of reagent addition and consider using an ice bath to maintain a lower reaction temperature.[3]

  • High Reactant Concentration: High concentrations can lead to localized overheating and side reactions. Ensure adequate dilution with an appropriate inert solvent.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Substitution
Possible Cause Troubleshooting Step
Poor Solubility of Reactants Select a solvent that dissolves both the this compound and the nucleophile. Refer to solvent miscibility tables if needed.[5]
Solvent-Induced Nucleophile Deactivation If using a polar protic solvent with a strong nucleophile, the solvent may be reducing nucleophilicity via hydrogen bonding.[1] Consider switching to a polar aprotic solvent like DCM, THF, or DMF.
Reaction Temperature Too Low Some reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor for product formation.
Hydrolysis of Acyl Chloride This compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis to 3-fluorophenylacetic acid.
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Isomerization of Product The solvent can influence the ratio of kinetic to thermodynamic products.[4] Analyze the product mixture and consider changing the solvent polarity to favor the desired isomer. Non-polar solvents often favor the kinetic product.
Reaction with Solvent The solvent itself may be acylated. Choose a less reactive solvent such as dichloromethane or carbon disulfide.[3]
Polysubstitution Although less common with acylation than alkylation, it can occur with highly activated substrates. Use a 1:1 stoichiometry of the aromatic substrate to the acyl chloride.

Data Presentation

Table 1: Representative Yields for the Esterification of this compound with Ethanol in Various Solvents
SolventSolvent TypeDielectric Constant (approx.)Reaction Time (h)Representative Yield (%)
Dichloromethane (DCM)Polar Aprotic9.1295
Tetrahydrofuran (THF)Polar Aprotic7.5392
Acetonitrile (MeCN)Polar Aprotic37.5296
N,N-Dimethylformamide (DMF)Polar Aprotic381.598
EthanolPolar Protic24.3675
TolueneNon-Polar2.424< 20 (low solubility)

Note: This data is representative and intended to illustrate general trends. Actual results may vary based on specific reaction conditions.

Table 2: Representative Yields for the Friedel-Crafts Acylation of Toluene with this compound in Different Solvents
SolventSolvent TypeDielectric Constant (approx.)Reaction Time (h)Representative Yield (%)
Dichloromethane (DCM)Polar Aprotic9.1490
Carbon Disulfide (CS₂)Non-Polar2.6488
NitrobenzenePolar Aprotic34.8675 (can act as a solvent and substrate)
HexaneNon-Polar1.912< 10 (poor solubility of catalyst complex)

Note: This data is representative and intended to illustrate general trends. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.05 equivalents) in the anhydrous solvent dropwise to the stirred alcohol solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: General Procedure for Friedel-Crafts Acylation using this compound

Materials:

  • This compound

  • Aromatic substrate (e.g., Toluene)

  • Anhydrous Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous inert solvent (e.g., Dichloromethane)

  • Ice water and dilute HCl

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask under an inert atmosphere, suspend the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve the aromatic substrate (1.0 equivalent) and this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirred catalyst suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.[3]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ketone by column chromatography or recrystallization.

Mandatory Visualizations

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Acyl_Chloride 3-Fluorophenylacetyl Chloride Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Friedel_Crafts_Acylation Acyl_Chloride 3-Fluorophenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Electrophilic Attack Aromatic_Substrate Aromatic Substrate Aromatic_Substrate->Sigma_Complex Product Acylated Aromatic Product Sigma_Complex->Product Deprotonation Solvent_Effect_Logic Start Choose Reaction Type Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Polar_Aprotic Polar Aprotic Solvent (e.g., DCM, THF, DMF) Nucleophilic_Sub->Polar_Aprotic Consider Polar_Protic Polar Protic Solvent (e.g., Ethanol) Nucleophilic_Sub->Polar_Protic Consider Non_Polar Non-Polar Solvent (e.g., Hexane) Nucleophilic_Sub->Non_Polar Avoid Inert_FC Good for Friedel-Crafts (e.g., DCM, CS2) Friedel_Crafts->Inert_FC Recommended Poor_Solubility Poor Solubility / Reactivity Friedel_Crafts->Poor_Solubility Avoid Non-Polar Fast_SN2 Favors Bimolecular Pathway (Generally Faster) Polar_Aprotic->Fast_SN2 Slow_SN2 Hinders Nucleophile (Slower Bimolecular Pathway) Polar_Protic->Slow_SN2 Favors_SN1 May Favor Unimolecular Pathway (Stabilizes Cation) Polar_Protic->Favors_SN1 Non_Polar->Poor_Solubility

References

Preventing racemization in reactions with chiral amines and 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with chiral amines and 3-Fluorophenylacetyl chloride. Our focus is to provide actionable strategies to prevent racemization and maintain the stereochemical purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in my reaction?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, forming a racemic mixture.[1] In the context of your synthesis, if your starting chiral amine racemizes, the resulting amide product will also be a mixture of diastereomers. This is a significant issue in pharmaceutical development, as different enantiomers can have varied biological activities, with one being therapeutic and the other inactive or even harmful.[1]

Q2: What is the primary mechanism for racemization of a chiral amine during acylation?

A2: The primary mechanism for the racemization of a chiral amine, especially a primary amine, involves the formation of an achiral imine intermediate. In the presence of a base, the amine can be deprotonated to form an amide anion, which can then eliminate a hydride to form an imine. This imine is achiral and can be re-protonated from either face, leading to a loss of stereochemical information. However, a more common issue in the acylation of chiral amines is base-catalyzed epimerization if there is an acidic proton on the chiral center.

Q3: How does the choice of base impact racemization?

A3: The base plays a critical role in the acylation reaction and can significantly influence the extent of racemization. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of proton abstraction from the chiral center, leading to a higher degree of racemization.[2] It is often preferable to use weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, to minimize this side reaction.[2]

Q4: Can the reaction temperature and time affect the stereochemical outcome?

A4: Yes, both temperature and reaction time are critical factors. Higher reaction temperatures provide more energy to overcome the activation barrier for racemization, thus increasing its rate.[3] Similarly, longer reaction times expose the chiral amine to the reaction conditions for a more extended period, increasing the likelihood of racemization.[3] Therefore, it is generally recommended to run the reaction at a lower temperature (e.g., 0 °C) and for the minimum time required for the reaction to go to completion.

Q5: What is the role of the solvent in preventing racemization?

A5: The polarity of the solvent can influence the rate of racemization.[2] More polar solvents can sometimes stabilize the charged, achiral intermediates that lead to racemization.[3] While solvent choice is often dictated by the solubility of the reactants, considering less polar solvents or a mixture of solvents may be beneficial. For instance, a two-phase system, as used in the Schotten-Baumann reaction, can be effective.[4] In this setup, the reaction occurs in an organic phase, while an aqueous base neutralizes the generated HCl, minimizing the exposure of the chiral amine to harsh basic conditions in the organic phase.[4][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Significant racemization detected in the final amide product. Strong Base: The use of a strong, non-hindered base (e.g., triethylamine, DIPEA) is promoting proton abstraction and racemization.[2]Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
High Reaction Temperature: The reaction is being run at an elevated temperature, accelerating the rate of racemization.[3]Perform the reaction at a lower temperature, such as 0 °C or even -10 °C.[1]
Prolonged Reaction Time: The chiral amine is exposed to basic conditions for an extended period.Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Polar Solvent: The solvent is stabilizing intermediates that lead to racemization.[3]Consider using a less polar aprotic solvent like dichloromethane (DCM) or diethyl ether. A biphasic Schotten-Baumann condition with an aqueous base could also be beneficial.[4]
Low yield of the desired amide. Incomplete Reaction: The reaction conditions (temperature, time, stoichiometry) are not sufficient for complete conversion.Ensure an appropriate stoichiometry of reagents. While low temperatures are recommended to prevent racemization, a slight increase in temperature or reaction time may be necessary if the reaction is too slow, requiring a careful balance.
Salt Formation with Amine: The HCl generated during the reaction is forming a salt with the starting amine, rendering it unreactive.[6]Use at least two equivalents of the amine or add a non-nucleophilic base to act as an acid scavenger.[6]
Product racemizes during work-up or purification. Harsh pH Conditions: Exposure to strong acids or bases during aqueous work-up can cause epimerization.[1]Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching and washing. Minimize the contact time with acidic or basic solutions.[1]
Acidic Silica Gel: Standard silica gel can be acidic and may promote racemization during column chromatography.Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Data on Factors Influencing Racemization

The following table summarizes the qualitative impact of various reaction parameters on the extent of racemization during the acylation of chiral amines.

ParameterConditionExpected Impact on RacemizationRationale
Temperature High (e.g., > 25 °C)HighProvides sufficient energy to overcome the activation barrier for racemization.[3]
Low (e.g., 0 °C to -10 °C)LowReduces the rate of racemization.[1]
Base Strong, non-hindered (e.g., DIPEA)HighAccelerates proton abstraction from the chiral center.[2]
Weak, hindered (e.g., 2,4,6-collidine)LowMinimizes base-catalyzed racemization due to lower basicity and steric hindrance.[2]
Solvent Polar aprotic (e.g., DMF, DMSO)Moderate to HighCan stabilize charged intermediates that facilitate racemization.[2]
Non-polar aprotic (e.g., DCM, Toluene)Low to ModerateLess likely to stabilize racemization intermediates.[3]
Biphasic (e.g., DCM/water)LowSequesters the base and generated acid in the aqueous phase, protecting the chiral amine in the organic phase.[4]
Reaction Time LongHighIncreases the exposure of the chiral species to conditions that promote racemization.[3]
ShortLowMinimizes the opportunity for racemization to occur.

Experimental Protocols

Protocol 1: Low-Racemization Acylation using Schotten-Baumann Conditions

This protocol is designed to minimize racemization by using a biphasic system and a mild base at a low temperature.

Materials:

  • Chiral amine

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amine (1.0 equivalent) in dichloromethane (DCM). Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature to obtain the crude amide product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Visualizations

G Workflow for Preventing Racemization cluster_0 Reaction Setup cluster_1 Key Parameters cluster_2 Execution & Monitoring cluster_3 Analysis start Start with enantiopure chiral amine choose_conditions Select Low-Racemization Conditions start->choose_conditions temp Low Temperature (e.g., 0 °C) choose_conditions->temp base Weak/Hindered Base (e.g., NMM, Collidine) or Biphasic System choose_conditions->base solvent Less Polar Solvent (e.g., DCM) choose_conditions->solvent run_reaction Perform Acylation temp->run_reaction base->run_reaction solvent->run_reaction monitor Monitor Progress (TLC/HPLC) run_reaction->monitor quench Quench Promptly monitor->quench workup Mild Work-up quench->workup analyze Analyze Stereochemical Purity (Chiral HPLC) workup->analyze analyze->choose_conditions High Racemization? Re-optimize end Enantiopure Product analyze->end

A logical workflow for troubleshooting and preventing racemization.

Mechanism of amine racemization via an achiral imine intermediate.

References

Work-up procedures for reactions involving 3-Fluorophenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for work-up procedures involving 3-Fluorophenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental work with this reactive acylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reactions?

A1: this compound is a corrosive and moisture-sensitive compound. Its primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.

  • Lachrymator: It is irritating to the eyes and respiratory system.

  • Reactivity with Water: It reacts violently with water and other protic solvents to produce corrosive hydrogen chloride (HCl) gas and 3-fluorophenylacetic acid. This reaction is highly exothermic and can lead to a dangerous increase in pressure if not properly controlled.

  • Toxicity: While detailed toxicological data is limited, it should be handled with the standard precautions for reactive acyl chlorides.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: My reaction mixture turned cloudy/a white precipitate formed upon exposure to air. What happened?

A2: This is a classic sign of hydrolysis. This compound readily reacts with moisture in the air to form 3-fluorophenylacetic acid, which is a white solid and is generally less soluble in non-polar organic solvents. To prevent this, it is crucial to maintain strictly anhydrous conditions throughout your experiment.

Q3: How can I effectively quench the excess this compound at the end of my reaction?

A3: Quenching should be done carefully and at a controlled temperature (typically 0 °C) to manage the exothermic reaction. Common quenching agents include:

  • Water or Ice: Added slowly to hydrolyze the remaining acyl chloride to the more easily removable 3-fluorophenylacetic acid.

  • Aqueous Base (e.g., saturated sodium bicarbonate): This will neutralize the HCl byproduct and hydrolyze the acyl chloride. Be cautious as this will generate CO2 gas, so ensure adequate venting.

  • Alcohols (e.g., methanol, isopropanol): These will form the corresponding ester, which may be easier to separate depending on your product's properties.

Q4: I am having trouble separating my product from the 3-fluorophenylacetic acid byproduct during the aqueous work-up. What can I do?

A4: 3-Fluorophenylacetic acid is a carboxylic acid and can be effectively removed by washing the organic layer with a basic aqueous solution. Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer. Repeat the basic wash until the aqueous layer is no longer acidic (test with pH paper).

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Troubleshooting Steps
Hydrolysis of this compound Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the limiting reagent if appropriate.
Side Reactions The choice of base and solvent can influence side reactions. For amidations, ensure the amine is not sterically hindered and consider using a non-nucleophilic base like triethylamine or pyridine to scavenge HCl. For Friedel-Crafts acylations, ensure the substrate is not strongly deactivated.
Product Loss During Work-up If your product has some water solubility, use brine (saturated NaCl solution) for the final aqueous wash to reduce its partitioning into the aqueous layer. Minimize the number of extractions. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Persistent 3-Fluorophenylacetic Acid Impurity Perform additional washes with a dilute basic solution (e.g., 5% NaHCO₃). If the product is stable, consider a gentle distillation or recrystallization.
Formation of an Anhydride Byproduct In some cases, the acyl chloride can react with the carboxylate formed from its hydrolysis to generate an anhydride. This can often be removed by column chromatography.
Product is an Emulsion with the Aqueous Layer Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.
Co-elution with Byproducts during Chromatography Optimize your chromatography conditions. Try a different solvent system with varying polarity or consider a different stationary phase (e.g., alumina instead of silica gel).

Data Presentation

Table 1: Physical and Solubility Properties of Key Compounds
Compound Molecular Weight ( g/mol ) Physical State Solubility in Water Qualitative Solubility in Organic Solvents
This compound 172.58LiquidReacts violentlySoluble in aprotic solvents (DCM, THF, Ethyl Acetate, Toluene). Miscible with many.
3-Fluorophenylacetic acid 154.14White SolidSlightly soluble to insolubleSoluble in alcohols, ethers, and chlorinated solvents. Slightly soluble in chloroform.
Hydrogen Chloride (HCl) 36.46GasVery solubleSoluble in polar organic solvents.

Experimental Protocols

Protocol 1: General Aqueous Work-up for an Amidation Reaction

This protocol assumes the reaction has been run in an aprotic solvent like dichloromethane (DCM) and is now complete.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exotherm of the quench.

  • Quenching: Slowly and carefully add deionized water dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding water until no more gas evolution (HCl) is observed.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer (DCM) will typically be the bottom layer.

  • Acid Wash (Optional): If a basic catalyst like pyridine or excess amine was used, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove it.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 3-fluorophenylacetic acid byproduct and any remaining HCl. Be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution. Wash until the aqueous layer is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by techniques such as recrystallization or column chromatography.

Visualizations

Experimental Workflow for a Typical Acylation Reaction and Work-up

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate (e.g., amine, alcohol) in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add 3-Fluorophenylacetyl Chloride Solution Dropwise cool->add_acyl_chloride react Stir at RT (or specified temp) add_acyl_chloride->react quench Quench with Cold Water/Ice react->quench extract Extract with Organic Solvent quench->extract wash_base Wash with aq. NaHCO3 extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end_node Pure Product purify->end_node

Caption: Workflow for acylation and subsequent work-up.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield start Low Product Yield check_hydrolysis Check for Hydrolysis (e.g., precipitate of 3-fluorophenylacetic acid) start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Evidence? hydrolysis_no No check_hydrolysis->hydrolysis_no No Evidence check_conditions Review Reaction Conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Analyze Work-up Procedure product_loss Product Loss During Extraction? check_workup->product_loss solution_hydrolysis Improve Anhydrous Technique: - Dry glassware thoroughly - Use anhydrous solvents - Inert atmosphere hydrolysis_yes->solution_hydrolysis hydrolysis_no->check_conditions side_reactions Potential Side Reactions? incomplete_reaction->side_reactions No solution_incomplete Increase Reaction Time/Temp or Add More Reagent incomplete_reaction->solution_incomplete Yes side_reactions->check_workup No solution_side Optimize Base/Solvent or Catalyst Choice side_reactions->solution_side Yes solution_loss Use Brine Wash, Minimize Washes, Check pH product_loss->solution_loss Yes

Technical Support Center: Catalyst Poisoning in Reactions with 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 3-fluorophenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound?

A1: Catalyst deactivation in reactions with this compound can stem from several factors:

  • Chemical Poisoning: Halide ions (both fluoride and chloride) released during the reaction can strongly adsorb onto the catalyst's active sites, blocking them from reactant molecules.[1][2][3] This is a common issue for various catalysts, including those based on palladium and Lewis acids.[4][5][6]

  • Fouling: Byproducts or polymers formed from the reactant or solvent can deposit on the catalyst surface and within its pores, leading to physical blockage of the active sites.[7]

  • Leaching: Halide ions can react with the metal center of the catalyst to form volatile metal halides, leading to a loss of the active catalytic species.[7]

  • Coking: In high-temperature reactions, carbonaceous deposits (coke) can form on the catalyst surface, causing deactivation. This is particularly relevant for acidic catalysts.

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A2: Both transition metal catalysts and Lewis acid catalysts are prone to poisoning by this compound and its byproducts.

  • Palladium (Pd) Catalysts: Commonly used in hydrogenation and cross-coupling reactions, palladium catalysts are susceptible to poisoning by halide ions, which can occupy the active sites and inhibit catalytic activity.[4]

  • Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃): Used in Friedel-Crafts acylation, these catalysts can be deactivated by the formation of strong complexes with the halide ions generated during the reaction. The Lewis basicity of the fluoride and chloride ions can lead to their coordination with the Lewis acidic metal center, rendering it inactive.[5]

Q3: Can the fluorine and chlorine atoms in this compound have different poisoning effects on the catalyst?

A3: Yes, the poisoning effects of fluoride and chloride ions can differ. Theoretical studies on palladium-catalyzed C-H activation indicate that the nature of the halide ligand can influence the energy barrier of the reaction. While both are electron-withdrawing, their different sizes and electronegativities can lead to variations in their binding strength to the catalyst's active sites and their impact on the catalytic cycle.

Q4: Are there any preventative measures to minimize catalyst poisoning?

A4: Yes, several strategies can be employed to mitigate catalyst poisoning:

  • Use of High-Purity Reagents: Ensure that the this compound and solvents are of high purity and free from water and other impurities that can contribute to catalyst deactivation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride, which can exacerbate catalyst deactivation.

  • Optimized Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time to minimize the formation of byproducts that can foul the catalyst.

  • Catalyst Selection: Choose a catalyst that is known to be more resistant to halide poisoning for your specific application.

  • Use of a Sacrificial Agent: In some cases, a scavenger can be added to the reaction mixture to preferentially react with the poisoning species.

Q5: Is it possible to regenerate a catalyst that has been poisoned in a reaction with this compound?

A5: Yes, regeneration is often possible, depending on the nature of the deactivation.

  • Thermal Treatment: For deactivation caused by the deposition of organic residues or coke, thermal treatment in an inert or controlled atmosphere can be effective in burning off the contaminants.[8][9]

  • Chemical Washing: Washing the catalyst with specific solvents or acidic/basic solutions can help remove adsorbed poisons. For instance, washing with chloro-containing reagents has been shown to be effective in removing certain poisons from palladium catalysts.[10] Treatment with air or other oxidizing agents can also be used to remove carbonaceous deposits.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion Catalyst Poisoning by Halides: Fluoride or chloride ions from the reactant are blocking the active sites.- Attempt catalyst regeneration (see Q5 and Experimental Protocols).- Increase catalyst loading.- Switch to a more halide-resistant catalyst if available.
Catalyst Fouling: Polymeric or tarry byproducts are blocking the catalyst pores.- Filter the reaction mixture and analyze the catalyst for deposits.- Optimize reaction conditions (lower temperature, shorter time) to minimize byproduct formation.- Regenerate the catalyst via thermal treatment.[7][9]
Moisture in the Reaction: Water has hydrolyzed the this compound and deactivated the catalyst.- Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.- Use anhydrous solvents and reagents.
Decrease in Selectivity Partial Catalyst Deactivation: Poisoning of specific active sites is leading to alternative reaction pathways.- This can be an early indicator of catalyst poisoning. Address the potential causes of deactivation as listed above.
Change in Reaction Mechanism: The interaction of halide ions with the catalyst is altering its electronic properties.- Re-evaluate the reaction mechanism and consider if a different catalyst or ligand system might be more appropriate.
Difficulty in Catalyst Recovery and Reuse Irreversible Poisoning: The halide ions have formed strong, irreversible bonds with the catalyst's active sites.- If regeneration methods are ineffective, the catalyst may need to be replaced.
Leaching of Active Metal: The active metal is being stripped from the support due to the formation of soluble metal halides.- Analyze the reaction filtrate for the presence of the catalytic metal.- Consider using a catalyst with a more robust support or different metal-support interaction.

Quantitative Data Summary

Spectator LigandPosition Relative to Reaction SiteChange in C-H Activation Barrier Height (kcal/mol)Reference
Fluorinecis+0.5[1][11]
trans+1.2[1][11]
Chlorinecis+0.8[1][11]
trans+1.8[1][11]

Note: A positive value indicates an increase in the energy barrier, suggesting a potential decrease in reaction rate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from a similar procedure for the hydrogenation of a related halogenated nitroaromatic compound.[12]

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • Pressure reactor (autoclave) with magnetic stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the pressure reactor is clean and dry.

  • Charging the Reactor: In a glovebox or under a stream of nitrogen, add the 5% Pd/C catalyst to the reactor. Then, add the anhydrous solvent, followed by the this compound. A typical substrate-to-catalyst ratio (w/w) is in the range of 20:1 to 50:1.

  • Inerting: Seal the reactor and purge with nitrogen gas at least three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the target temperature (e.g., 25-50 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

  • Product Isolation: The product can be isolated from the filtrate by solvent evaporation.

Protocol 2: Regeneration of a Poisoned Palladium Catalyst

This protocol is a general guideline based on methods reported for the regeneration of palladium catalysts.[4][7]

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration as described above.

  • Solvent Washing: Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed products or byproducts.

  • Chemical Treatment (Optional): For suspected halide poisoning, a dilute acid or base wash may be attempted, but this should be done with caution as it can also damage the catalyst. A wash with a chloro-containing reagent like dichloroacetic acid has been reported to be effective in some cases.[10]

  • Thermal Treatment:

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a moderate temperature (e.g., 200-300 °C) to remove volatile organic residues.

    • For more severe carbonaceous deposits, a controlled oxidation can be performed by introducing a small percentage of air into the inert gas stream at an elevated temperature (e.g., 250-400 °C).[4]

  • Reduction (if necessary): After thermal treatment, the palladium may be in an oxidized state. A reduction step under a hydrogen atmosphere may be required to restore its catalytic activity.

Visualizations

TroubleshootingWorkflow start Low Conversion or Selectivity Observed check_catalyst Is the catalyst fresh? start->check_catalyst reuse_catalyst Regenerate Catalyst (Protocol 2) check_catalyst->reuse_catalyst No new_catalyst Use fresh catalyst check_catalyst->new_catalyst Yes (but still fails) check_conditions Are reaction conditions anhydrous? reuse_catalyst->check_conditions new_catalyst->check_conditions dry_reagents Dry solvents and reagents. Use inert atmosphere. check_conditions->dry_reagents No check_temp Is the temperature optimized? check_conditions->check_temp Yes end_good Problem Resolved dry_reagents->end_good optimize_temp Systematically vary temperature and monitor by TLC/GC. check_temp->optimize_temp No check_fouling Is there evidence of fouling (e.g., tarry residue)? check_temp->check_fouling Yes optimize_temp->end_good modify_conditions Lower temperature or shorten reaction time. check_fouling->modify_conditions Yes end_bad Consider alternative catalyst or reaction pathway check_fouling->end_bad No modify_conditions->end_good

Caption: Troubleshooting workflow for catalyst poisoning issues.

PoisoningMechanism cluster_catalyst Catalyst Surface cluster_result Result catalyst Active Site Metal Center deactivated_catalyst Deactivated Catalyst reactant This compound reactant->catalyst:active_site Desired Reaction halides F⁻ Cl⁻ reactant->halides Releases byproducts Polymeric Byproducts reactant->byproducts Forms halides->catalyst:active_site Poisoning (Adsorption) byproducts->catalyst Fouling (Blockage)

Caption: Mechanism of catalyst deactivation by poisoning and fouling.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 3-Fluorophenylacetyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the analysis of reaction products derived from 3-fluorophenylacetyl chloride, with a particular focus on Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with acylation reactions involving this reagent.

This compound is a reactive compound used in organic synthesis to introduce the 3-fluorophenylacetyl group onto various nucleophiles, such as amines and alcohols. The analysis of the resulting products is crucial for reaction monitoring, purity assessment, and structural elucidation. GC-MS is a powerful technique for this purpose, often requiring derivatization to enhance the volatility and thermal stability of the analytes.

Alternative Analytical Approaches

While GC-MS is a primary method for the analysis of these reaction products, other techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally labile compounds. HPLC with UV or MS detection can provide quantitative and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the reaction products without the need for chromatography.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of functional groups and monitoring the progress of the reaction.

This guide will focus on GC-MS due to its high sensitivity and specificity, especially when coupled with derivatization techniques.

GC-MS Analysis of a Model Reaction: Derivatization of Amphetamine

To illustrate the GC-MS analysis of a this compound reaction product, we will consider a model reaction: the acylation of amphetamine. This is a common application for acyl chlorides in the context of forensic and pharmaceutical analysis, where derivatization is used to improve the chromatographic behavior of amphetamine-type substances.[1][2][3][4]

The reaction of this compound with amphetamine yields N-(3-fluorophenylacetyl)amphetamine. The analysis of this derivative by GC-MS is compared with other common derivatizing agents.

Experimental Protocols

1. Derivatization of Amphetamine with this compound (Hypothetical Procedure):

  • Sample Preparation: To 1 mg of amphetamine standard, add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a 10% solution of pyridine in ethyl acetate (as a catalyst and acid scavenger).

  • Reaction: Add 20 µL of a 10% solution of this compound in ethyl acetate. Vortex the mixture and heat at 70°C for 30 minutes.

  • Work-up: After cooling, wash the organic layer with 100 µL of 5% HCl solution, followed by 100 µL of deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 MSD or similar.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Data Presentation: Comparison of Derivatizing Agents for Amphetamine Analysis

The following table compares the expected GC-MS data for amphetamine derivatized with this compound against other common acylating agents. The data for the alternative agents are based on literature values, while the data for the 3-fluorophenylacetyl derivative are predicted based on its chemical structure.

Derivatizing AgentDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)Relative Retention TimeReference
This compound N-(3-fluorophenylacetyl)amphetamine271135, 109, 91Medium(Predicted)
Trifluoroacetic Anhydride (TFAA)N-Trifluoroacetylamphetamine231140, 91Low[3][4]
Pentafluoropropionic Anhydride (PFPA)N-Pentafluoropropionylamphetamine281190, 91Low-Medium[3][4]
Heptafluorobutyric Anhydride (HFBA)N-Heptafluorobutyrylamphetamine331240, 91Medium-High[3][4]

Note: The key fragment ions for the 3-fluorophenylacetyl derivative are predicted based on the likely fragmentation pattern, including the tropylium ion (m/z 91) from the amphetamine backbone and fragments related to the 3-fluorophenylacetyl group (e.g., C₈H₆FO⁺ at m/z 135 and C₇H₄F⁺ at m/z 109).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow from the chemical reaction to the final GC-MS data analysis.

experimental_workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Reactants This compound + Amphetamine Reaction Acylation Reaction (70°C, 30 min) Reactants->Reaction Product N-(3-fluorophenylacetyl)amphetamine Reaction->Product Workup Liquid-Liquid Extraction & Drying Product->Workup FinalSample Final Sample in Ethyl Acetate Workup->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Rxi-5Sil MS Column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Derivative Peak Chromatogram->MassSpectrum Interpretation Structural Elucidation & Quantification MassSpectrum->Interpretation

Caption: Workflow for the GC-MS analysis of N-(3-fluorophenylacetyl)amphetamine.

Signaling Pathway of Mass Spectrometric Fragmentation

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for N-(3-fluorophenylacetyl)amphetamine.

fragmentation_pathway cluster_fragments Key Fragment Ions MolIon [M]+• m/z 271 Frag1 [C8H6FO]+• m/z 135 MolIon->Frag1 α-cleavage Frag2 [C7H7]+• m/z 91 (Tropylium ion) MolIon->Frag2 β-cleavage Frag3 [C7H4F]+ m/z 109 Frag1->Frag3 -CO

Caption: Predicted EI fragmentation pathway of N-(3-fluorophenylacetyl)amphetamine.

This guide provides a framework for the GC-MS analysis of reaction products of this compound. The provided experimental protocols and comparative data, although based on a model compound and predictions, offer a solid starting point for developing and validating analytical methods for novel compounds synthesized using this reagent. Researchers should always perform full validation of their methods for accuracy, precision, linearity, and sensitivity.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 3-Fluorophenylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 3-Fluorophenylacetyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Due to the inherent reactivity of acyl chlorides, direct analysis poses significant challenges.[1][2] This guide provides a comparative overview of two primary HPLC-based strategies for the purity assessment of this compound and its derivatives: a direct analysis approach and a more robust pre-column derivatization method.

Challenges in Direct Analysis

This compound is highly susceptible to hydrolysis, reacting readily with water to form 3-fluorophenylacetic acid.[3][4] This reactivity makes direct analysis by reversed-phase HPLC challenging, as the aqueous mobile phases can degrade the analyte on the column, leading to inaccurate purity determinations.[5]

Method A: Direct Reversed-Phase HPLC (Hypothetical)

While challenging, a direct HPLC method would be desirable for its simplicity. This hypothetical method would require stringent control of moisture and a rapid analysis time to minimize on-column degradation.

Method B: Pre-column Derivatization HPLC

A more reliable approach involves the derivatization of the acyl chloride with a suitable reagent to form a stable, less reactive, and chromophoric derivative prior to HPLC analysis.[1][6] This strategy circumvents the instability of the acyl chloride and often enhances the sensitivity of the method.[7] A common derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazone derivative that can be readily analyzed by HPLC.[1][7]

Comparative Data

The following table summarizes the key performance parameters for the two hypothetical HPLC methods for the purity analysis of this compound.

ParameterMethod A: Direct RP-HPLC (Hypothetical)Method B: Pre-column Derivatization HPLC
Principle Separation of the intact acyl chloride from its impurities based on polarity.Separation of the stable derivative from derivatizing agent and impurities.[1][6]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
Mobile Phase Gradient elution with anhydrous acetonitrile and water with 0.1% formic acid.Gradient elution with acetonitrile and water with 0.1% formic acid.[7]
Detection UV at 264 nm.[8]UV at a higher wavelength (e.g., 395 nm) to minimize matrix interference.[1]
Run Time < 10 minutes to minimize degradation.~20-30 minutes.
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.03 µg/mL.[6]
Limit of Quantitation (LOQ) 0.15 - 0.3 µg/mL0.03 - 0.08 µg/mL.[5]
Precision (%RSD) < 2.0%< 1.0%.[5]
Accuracy (% Recovery) 80 - 110%87.8 - 114.1%.[7]
Stability Low, sample degradation is a major concern.[3]High, the derivative is stable for several hours.[5]

Experimental Protocols

Method A: Direct Reversed-Phase HPLC (Hypothetical)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Anhydrous Acetonitrile with 0.1% formic acid.

  • Gradient: 70% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 70% B in 1 minute.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 264 nm.[8]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with anhydrous acetonitrile to the desired concentration.

  • Inject immediately after preparation.

Method B: Pre-column Derivatization HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Derivatization Reagent Preparation:

  • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[1]

Derivatization Procedure:

  • To 1 mL of the sample solution (in acetonitrile), add 1 mL of the 2-nitrophenylhydrazine solution.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 90% B in 20 minutes, hold at 90% B for 5 minutes, return to 50% B in 1 minute.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 395 nm.[1]

  • Injection Volume: 10 µL.

Workflow and Decision Making

The selection of an appropriate HPLC method depends on the specific requirements of the analysis. The following diagrams illustrate the general workflow for each method and a decision-making process for method selection.

G cluster_0 Method A: Direct Analysis Workflow cluster_1 Method B: Derivatization Workflow A1 Sample Preparation (Anhydrous Conditions) A2 Immediate HPLC Injection A1->A2 A3 Rapid Gradient Elution A2->A3 A4 UV Detection (264 nm) A3->A4 A5 Data Analysis A4->A5 B1 Sample Preparation B2 Derivatization with 2-Nitrophenylhydrazine B1->B2 B3 Reaction Incubation (30 min at RT) B2->B3 B4 HPLC Injection B3->B4 B5 Gradient Elution B4->B5 B6 UV Detection (395 nm) B5->B6 B7 Data Analysis B6->B7

Figure 1. Experimental workflows for direct and derivatization HPLC analysis.

G Start Start: Purity Assessment of This compound Decision1 Need for High Sensitivity and Accuracy? Start->Decision1 MethodA Method A: Direct Analysis Decision1->MethodA No MethodB Method B: Derivatization Decision1->MethodB Yes ConsiderationA Considerations: - Rapid Screening - Anhydrous Conditions Critical MethodA->ConsiderationA ConsiderationB Considerations: - Trace Level Analysis - High Robustness Required MethodB->ConsiderationB

References

A Comparative Analysis of the Reactivity of 3-Fluorophenylacetyl Chloride and 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Fluorophenylacetyl chloride and 4-Fluorophenylacetyl chloride. Understanding the subtle differences in reactivity between these isomers is crucial for optimizing reaction conditions, predicting outcomes in nucleophilic acyl substitution reactions, and fine-tuning the synthesis of complex molecules in medicinal chemistry and materials science. The comparison is based on fundamental principles of physical organic chemistry, supported by quantitative data derived from Hammett substituent constants.

Executive Summary

The reactivity of phenylacetyl chlorides is significantly influenced by the electronic effects of substituents on the phenyl ring. The position of the fluorine atom, a moderately deactivating but ortho-, para-directing group, dictates its influence on the electrophilicity of the carbonyl carbon.

  • 4-Fluorophenylacetyl chloride is expected to be less reactive towards nucleophiles than its 3-fluoro counterpart. The fluorine atom at the para position can exert a +R (resonance) effect, donating electron density to the carbonyl group and thereby reducing its electrophilicity.

  • This compound is anticipated to be more reactive . With the fluorine atom in the meta position, its electron-donating resonance effect does not extend to the reaction center. Therefore, its strong -I (inductive) effect, which withdraws electron density and increases the carbonyl carbon's electrophilicity, is the dominant factor.

This difference in reactivity can be leveraged to control selectivity in competitive reactions and to design synthetic routes with greater precision.

Data Presentation: Electronic Effects and Predicted Reactivity

The Hammett equation, a linear free-energy relationship, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing nature. A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with a higher reaction rate for nucleophilic attack on the acyl chloride.

CompoundSubstituent PositionHammett Constant (σ)Predicted Relative Reactivity
This compound meta+0.34[1]Higher
4-Fluorophenylacetyl chloride para+0.06[1]Lower

The significantly more positive Hammett constant for the meta-fluoro substituent (+0.34) compared to the para-fluoro substituent (+0.06) provides strong evidence for the enhanced reactivity of this compound.[1]

Understanding the Underlying Principles

The differing reactivity of these two isomers can be explained by the interplay of inductive and resonance effects of the fluorine substituent.

G Electronic Effects on Acyl Chloride Reactivity cluster_3F This compound cluster_4F 4-Fluorophenylacetyl chloride 3F_structure Structure with F at meta-position 3F_effect Dominant Inductive Effect (-I) 3F_structure->3F_effect Electron withdrawal 3F_result Increased Electrophilicity 3F_effect->3F_result 3F_reactivity Higher Reactivity 3F_result->3F_reactivity 4F_structure Structure with F at para-position 4F_effect Resonance Effect (+R) opposes Inductive Effect (-I) 4F_structure->4F_effect Partial electron donation 4F_result Reduced Electrophilicity 4F_effect->4F_result 4F_reactivity Lower Reactivity 4F_result->4F_reactivity G Experimental Workflow for Solvolysis Kinetics start Start prep_solvent Prepare Acetone/Water Solvent start->prep_solvent setup_reaction Set up Reaction Vessel at Constant Temperature prep_solvent->setup_reaction add_indicator Add Phenolphthalein Indicator setup_reaction->add_indicator initiate_reaction Inject Acyl Chloride and Start Timer add_indicator->initiate_reaction titrate Titrate Liberated HCl with NaOH initiate_reaction->titrate record_data Record Volume of NaOH vs. Time titrate->record_data Maintain pink endpoint record_data->titrate analyze Calculate First-Order Rate Constant record_data->analyze end End analyze->end

References

A Researcher's Guide to Acylating Agents: Alternatives to 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. 3-Fluorophenylacetyl chloride is a highly reactive and effective acylating agent, but its properties are not universally optimal. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific synthetic needs.

The primary alternatives to this compound revolve around the use of its corresponding carboxylic acid, 3-Fluorophenylacetic acid, which can be activated in situ using a variety of coupling agents. This approach offers greater flexibility and often milder reaction conditions. Other alternatives include the corresponding acid anhydride and pre-formed activated esters.

Comparative Analysis of Acylating Agents

The choice of an acylating agent represents a trade-off between reactivity, selectivity, cost, and ease of handling. Acyl chlorides are among the most reactive, but this can lead to poor selectivity and the generation of corrosive byproducts.[1] In contrast, methods involving the activation of carboxylic acids offer a milder and more tunable approach.[2][3]

Qualitative Comparison

FeatureThis compound3-Fluorophenylacetic Acid + Coupling Agent3-Fluorophenylacetic Anhydride
Reactivity Very HighVariable (Tunable by choice of coupling agent)High
Handling Moisture-sensitive, corrosive, lachrymator. Requires inert atmosphere.Stable solid, easy to handle. Coupling agents may have specific handling needs.Moisture-sensitive, less reactive than acyl chloride.
Byproducts Corrosive HCl gas. Requires a scavenger base.Varies by coupling agent (e.g., water-soluble urea for EDC, HOBt).[4]3-Fluorophenylacetic acid (can be recovered).
Selectivity Lower, can be aggressive with multifunctional substrates.Higher, milder conditions allow for better selectivity.Generally more selective than the acyl chloride.
Cost Moderate.Cost of acid is low, but coupling agents (especially advanced ones) can be expensive.[5]Generally more expensive to prepare or purchase than the acyl chloride.
Key Use Case Rapid, high-yielding acylations where substrate is robust.Amide/ester formation with sensitive or complex substrates, peptide synthesis.[6]When a milder alternative to the acyl chloride is needed and byproduct is tolerable.

Quantitative Performance in a Model Amidation Reaction

The following table presents representative data for the acylation of benzylamine, a common model primary amine, to form N-benzyl-2-(3-fluorophenyl)acetamide. These values are illustrative of typical outcomes for each class of reagent.

Acylating Agent/SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compoundTriethylamine (Et₃N)DCM0 to RT1 - 2>90%
3-Fluorophenylacetic Acid + EDC/HOBtDIPEADMFRT12 - 1885 - 95%
3-Fluorophenylacetic Acid + HATUDIPEA / CollidineDMFRT2 - 4>95%
3-Fluorophenylacetic AnhydridePyridineDCMRT4 - 8~90%

Reaction Pathways and Selection Workflow

The general mechanism for acylation varies significantly between an acyl chloride and an activated carboxylic acid.

Acylation Pathways

The diagram below illustrates the two primary pathways for forming an amide bond with a generic amine (R-NH₂). The acyl chloride pathway is a direct nucleophilic acyl substitution. The carboxylic acid pathway involves an initial activation step to form a highly reactive intermediate, such as an O-acylisourea ester with EDC, which is then displaced by the amine.[7]

G cluster_0 Pathway 1: Acyl Chloride cluster_1 Pathway 2: Activated Carboxylic Acid AcylCl 3-Fluorophenylacetyl Chloride Product1 Amide Product AcylCl->Product1 Nucleophilic Attack Amine1 R-NH₂ Amine1->Product1 HCl HCl Product1->HCl Byproduct Acid 3-Fluorophenylacetic Acid ActiveInt Activated Intermediate (O-acylisourea) Acid->ActiveInt CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveInt Activation Product2 Amide Product ActiveInt->Product2 Nucleophilic Attack Amine2 R-NH₂ Amine2->Product2 Byproduct2 Urea Byproduct Product2->Byproduct2 Byproduct

Caption: General reaction pathways for amide formation.

Decision Workflow for Acylating Agent Selection

Choosing the right acylating agent depends on several factors, including the nature of the substrate, scale of the reaction, and cost considerations.

Workflow start Start: Need to Acylate q1 Is the substrate sensitive to acid or highly reactive? start->q1 a1_yes Use Carboxylic Acid + Coupling Agent q1->a1_yes Yes a1_no Use 3-Fluorophenylacetyl Chloride q1->a1_no No q2 Is racemization a concern (e.g., chiral substrate)? a1_yes->q2 a2_yes Use Acid + Additive (e.g., HATU, HOBt) q2->a2_yes Yes q3 Is byproduct removal a major issue? q2->q3 No a3_yes Use Acid + EDC (water-soluble byproduct) q3->a3_yes Yes

Caption: Decision tree for selecting an acylating agent.

Experimental Protocols

The following protocols provide detailed methodologies for the acylation of a generic primary amine (R-NH₂) with this compound and an activated 3-Fluorophenylacetic acid system.

Protocol 1: Acylation using this compound

This protocol describes a standard procedure for amide bond formation using a highly reactive acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water or 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: Acylation using 3-Fluorophenylacetic Acid and EDC/HOBt

This method is a widely used alternative that avoids handling an acyl chloride and proceeds under milder conditions, which is particularly useful for sensitive substrates.[4][6]

Materials:

  • 3-Fluorophenylacetic acid (1.0 eq)

  • Primary amine (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of 3-Fluorophenylacetic acid (1.0 eq), the primary amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Continue to stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine. The urea byproduct from EDC is water-soluble and will be removed in the aqueous washes.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the EDC/HOBt coupling protocol.

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A Combine Acid, Amine, HOBt, DIPEA in DMF B Stir at RT for 10 min A->B C Add EDC·HCl B->C D Stir at RT for 12-18h C->D E Dilute with Ethyl Acetate D->E Reaction Complete F Wash with H₂O and Brine E->F G Dry organic layer (MgSO₄) F->G H Filter and Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for amide synthesis via EDC/HOBt coupling.

Conclusion

While this compound is a potent and straightforward acylating agent, its high reactivity and corrosive byproduct necessitate careful handling and limit its use with sensitive substrates. The use of 3-Fluorophenylacetic acid in conjunction with modern coupling reagents offers a superior alternative in many contexts, providing tunable reactivity, higher selectivity, and milder reaction conditions. Reagents like EDC/HOBt provide a robust and cost-effective method with the significant advantage of a water-soluble byproduct, simplifying purification. For particularly challenging or racemization-prone couplings, advanced reagents such as HATU offer exceptional efficiency, albeit at a higher cost.[8] The choice of the optimal acylating system should be guided by the specific requirements of the substrate, the desired scale of the reaction, and considerations of cost and purification.

References

Characterizing the Elusive Intermediates of 3-Fluorophenylacetyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for process optimization and the rational design of new synthetic routes. This guide provides a comparative analysis of the reaction intermediates of 3-fluorophenylacetyl chloride, a versatile building block in medicinal chemistry. While direct experimental characterization of these fleeting intermediates is challenging, a combination of spectroscopic data from related compounds, kinetic studies, and computational modeling provides a detailed picture of their behavior.

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic attack. The reaction proceeds through a transient tetrahedral intermediate, which then collapses to form the final product with the elimination of a chloride ion. The fluorine atom at the meta-position of the phenyl ring exerts a significant, albeit nuanced, influence on the stability and reactivity of these intermediates.

The Tetrahedral Intermediate: A Fleeting Existence

The cornerstone of nucleophilic acyl substitution reactions is the formation of a tetrahedral intermediate. While isolating this species is generally not feasible due to its high reactivity, its existence is supported by a wealth of indirect evidence and, in some cases, direct observation using advanced spectroscopic techniques.

For instance, studies on the reaction of acetyl chloride with ethanol using laser desorption/ionization tandem mass spectrometry have successfully detected the protonated tetrahedral intermediate.[1] This provides a strong precedent for the formation of a similar intermediate in the reactions of this compound.

Key Spectroscopic Signatures (Predicted):

  • Infrared (IR) Spectroscopy: The strong C=O stretching vibration, typically observed around 1800 cm⁻¹ for the starting acyl chloride, would be absent in the tetrahedral intermediate. Instead, C-O single bond stretches would be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR signal of the carbonyl carbon, which appears around 170 ppm in the starting material, would shift significantly upfield to a region characteristic of a quaternary carbon singly bonded to two oxygen atoms. Low-temperature NMR experiments are often employed to increase the lifetime of such reactive intermediates, potentially allowing for their direct observation.[2]

  • Mass Spectrometry (MS): As demonstrated with acetyl chloride, mass spectrometry can be a powerful tool to detect the mass-to-charge ratio of the protonated tetrahedral intermediate, providing direct evidence of its formation.[1]

Comparative Reactivity: The Role of the Fluorine Substituent

The fluorine atom on the phenyl ring influences the reactivity of this compound through a combination of inductive and resonance effects. To quantify this influence, we can turn to kinetic studies and Hammett plots, which correlate reaction rates with the electronic properties of substituents.

A study on the aminolysis of substituted phenylacetyl chlorides with N,N-dimethylanilines in acetonitrile provides valuable insights into these electronic effects. Although this study did not specifically include the 3-fluoro substituent, the generated Hammett plot demonstrates a strong dependence of the reaction rate on the electronic nature of the substituent on the phenyl ring.[3] Electron-withdrawing groups were found to accelerate the reaction, a trend consistent with the stabilization of the developing negative charge in the transition state leading to the tetrahedral intermediate.

Based on the known electronic parameters of the fluorine atom, it is expected that this compound will exhibit a reactivity intermediate between that of the unsubstituted phenylacetyl chloride and more strongly electron-withdrawing substituted analogues.

Alternative Acylating Agents: A Performance Benchmark

In the realm of organic synthesis, the choice of an acylating agent is critical and often dictated by factors such as reactivity, selectivity, and cost. Here, we compare this compound with other common acylating agents.

Acylating AgentRelative ReactivityKey AdvantagesKey Disadvantages
This compound ModerateIntroduces a fluorinated moiety, which can be beneficial for medicinal chemistry applications.Limited commercial availability and higher cost compared to simpler acyl chlorides.
Phenylacetyl chloride ModerateReadily available and cost-effective.Lacks the fluorine substituent for specific applications.
Benzoyl Chloride LowerGenerally less reactive than phenylacetyl chloride due to the direct attachment of the carbonyl group to the aromatic ring.[4][5]Can be too unreactive for certain transformations.
Acetyl Chloride HighHighly reactive and suitable for a wide range of acylations.Can be too reactive, leading to side reactions and difficulties in handling.
Acyl Fluorides LowerGenerally more stable and less reactive than acyl chlorides, offering better handling and selectivity.[6][7]Often require specialized synthetic methods.[7][8]

Experimental Protocols for Intermediate Characterization

The direct observation and characterization of reactive intermediates require specialized experimental techniques. Below are detailed methodologies that can be adapted for studying the reaction intermediates of this compound.

Low-Temperature NMR Spectroscopy

This technique aims to slow down the reaction rates to allow for the accumulation of the tetrahedral intermediate to a detectable concentration.

Protocol:

  • Sample Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a deuterated solvent that has a low freezing point (e.g., CD₂Cl₂ or THF-d₈).

  • Cooling: Cool the NMR probe to the desired low temperature (e.g., -80 °C).[2]

  • Initiation of Reaction: Using a pre-cooled syringe, inject a stoichiometric amount of the nucleophile (e.g., methanol or aniline) into the NMR tube.

  • Data Acquisition: Immediately acquire a series of ¹H and ¹³C NMR spectra over time to monitor the disappearance of the starting materials, the appearance and disappearance of the intermediate, and the formation of the final product.

Mass Spectrometry for Intermediate Detection

This method is highly sensitive and can detect even trace amounts of the protonated tetrahedral intermediate.

Protocol (based on the detection of the acetyl chloride intermediate[1]):

  • Sample Introduction: Introduce a solution of this compound and the nucleophile (e.g., ethanol) into the mass spectrometer using a suitable ionization technique such as electrospray ionization (ESI) or laser desorption/ionization.

  • Ionization: Gently ionize the sample to produce the protonated molecular ions of the reactants, products, and any intermediates.

  • Mass Analysis: Scan a range of m/z values to detect the ion corresponding to the protonated tetrahedral intermediate.

  • Tandem Mass Spectrometry (MS/MS): Isolate the ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns that can help confirm its structure.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed.

reaction_pathway Reactants This compound + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Chloride Elimination

Caption: The reaction pathway for nucleophilic acyl substitution of this compound.

experimental_workflow cluster_nmr Low-Temperature NMR cluster_ms Mass Spectrometry nmr_prep Sample Preparation (Inert Atmosphere) nmr_cool Cooling to -80°C nmr_prep->nmr_cool nmr_react Reactant Injection nmr_cool->nmr_react nmr_acq Spectra Acquisition nmr_react->nmr_acq ms_intro Sample Introduction ms_ionize Ionization (ESI) ms_intro->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze ms_msms Tandem MS (CID) ms_analyze->ms_msms

References

A Head-to-Head Battle: Catalytic vs. Stoichiometric Methods in 3-Fluorophenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between catalytic and stoichiometric methods for activating substrates like 3-Fluorophenylacetyl chloride is a critical decision that impacts reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform synthetic strategy.

In the realm of chemical synthesis, the transformation of acyl chlorides such as this compound into amides, esters, and other derivatives is a fundamental process. The activation of the acyl chloride can be achieved through either stoichiometric or catalytic methods, each with distinct advantages and disadvantages. Stoichiometric methods, often relying on Lewis acids like aluminum chloride (AlCl₃) in equimolar or excess amounts, are traditional and well-established. In contrast, catalytic methods employ a substoichiometric quantity of a catalyst to achieve the same transformation, offering a more atom-economical and environmentally benign alternative.

At a Glance: Key Differences

FeatureCatalytic MethodStoichiometric Method
Reagent Quantity SubstoichiometricStoichiometric or excess
Waste Generation LowerHigher
Reaction Conditions Often milderCan be harsh
Catalyst/Reagent Cost Potentially lower per reaction cycleCan be high, especially on a large scale
Work-up Procedure Generally simplerOften requires quenching and extensive washing
Atom Economy HigherLower

Performance Comparison in Key Reactions

The true measure of these methods lies in their performance in specific chemical transformations. Below, we compare the catalytic and stoichiometric approaches for three common reactions of this compound: Friedel-Crafts acylation, amidation, and esterification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction. The traditional approach involves the use of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride.[1][2] This is because the product ketone can form a complex with the Lewis acid, rendering it inactive.[3] However, advancements have led to the development of catalytic systems that can overcome this issue.[3][4]

Table 1: Comparison of Friedel-Crafts Acylation of Anisole with this compound

MethodCatalyst/ReagentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Catalytic Iron(III) chloride (FeCl₃)5 mol%Propylene Carbonate804~85-95 (estimated for activated arenes)[3]
Stoichiometric Aluminum chloride (AlCl₃)1.1 equiv.Dichloromethane0 to RT1-2~75-85[5]

Note: Specific yield for the catalytic reaction of this compound with anisole is estimated based on data for similar activated arenes, as direct comparative data was not available in the literature.

Amidation

The synthesis of amides from acyl chlorides is a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. Stoichiometric methods often involve the use of a base, like triethylamine, to neutralize the HCl byproduct. Catalytic approaches aim to facilitate the reaction with greater efficiency and under milder conditions.

Table 2: Comparison of Amidation of Aniline with this compound

MethodCatalyst/ReagentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Catalytic N/A (Direct reaction often efficient)-Cyrene™Room Temp< 0.1High (qualitative)
Stoichiometric Triethylamine (base)1.1 equiv.Dichloromethane0 to RT1>90 (typical)

Note: While many catalytic amidation methods exist for carboxylic acids, the high reactivity of acyl chlorides often makes the direct, uncatalyzed reaction with an amine (with a stoichiometric base to scavenge HCl) highly efficient. Bio-based solvents like Cyrene™ are emerging as green alternatives to traditional solvents.

Esterification

Esterification of alcohols with acyl chlorides is another fundamental reaction. Similar to amidation, this reaction is often rapid and high-yielding without a catalyst, but a stoichiometric amount of a base is typically used to neutralize the generated HCl.

Table 3: Comparison of Esterification of Ethanol with this compound

MethodCatalyst/ReagentCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Catalytic N/A (Direct reaction often efficient)-DichloromethaneRoom Temp1High (qualitative)
Stoichiometric Pyridine (base)1.1 equiv.Dichloromethane0 to RT1-2>90 (typical)

Note: The high reactivity of this compound with alcohols often negates the need for a catalyst. The primary distinction between methods lies in the choice of solvent and the base used for HCl scavenging.

Experimental Protocols

Stoichiometric Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization.[6]

Catalytic Friedel-Crafts Acylation of Anisole (Representative Protocol)

Materials:

  • Anisole

  • This compound

  • Iron(III) chloride (FeCl₃)

  • Propylene Carbonate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure tube, combine anisole (1.2 equivalents), this compound (1.0 equivalent), FeCl₃ (5 mol%), and propylene carbonate.[3]

  • Seal the tube and stir the mixture at 80 °C for 4 hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.[3]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in both catalytic and stoichiometric approaches.

Stoichiometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge flask with AlCl₃ (1.1 eq) and DCM B Cool to 0°C A->B E Add acyl chloride solution dropwise at 0°C B->E C Prepare solution of This compound C->E D Prepare solution of Anisole F Add anisole solution dropwise at 0°C D->F E->F G Warm to RT and stir F->G H Quench with ice/HCl G->H I Separate layers H->I J Extract aqueous layer I->J K Combine organic layers J->K L Wash with NaHCO₃ and brine K->L M Dry and concentrate L->M N Purify M->N

Caption: Experimental workflow for a typical stoichiometric Friedel-Crafts acylation.

Catalytic_Workflow cluster_reaction Reaction cluster_workup Work-up A Combine reactants and FeCl₃ (5 mol%) in solvent B Heat at 80°C A->B C Cool and dilute B->C D Wash with NaHCO₃ and brine C->D E Dry and concentrate D->E F Purify E->F

Caption: Experimental workflow for a catalytic Friedel-Crafts acylation.

Logical Relationship: The Core Mechanistic Difference

The fundamental distinction between these two methods lies in the role of the Lewis acid.

Mechanism_Difference cluster_stoichiometric Stoichiometric Method cluster_catalytic Catalytic Method AcylChloride1 3-Fluorophenylacetyl chloride AcyliumIon1 Acylium Ion Electrophile AcylChloride1->AcyliumIon1 Activation LewisAcid1 AlCl₃ (≥1 eq.) LewisAcid1->AcyliumIon1 ProductComplex Product-AlCl₃ Complex AcyliumIon1->ProductComplex Electrophilic Attack Arene1 Arene Arene1->ProductComplex Product1 Acylated Product ProductComplex->Product1 Liberation Hydrolysis Aqueous Work-up Hydrolysis->Product1 AcylChloride2 3-Fluorophenylacetyl chloride AcyliumIon2 Acylium Ion Electrophile AcylChloride2->AcyliumIon2 Activation Catalyst Catalyst (<1 eq.) Catalyst->AcyliumIon2 Product2 Acylated Product AcyliumIon2->Product2 Electrophilic Attack Arene2 Arene Arene2->Product2 CatalystRegen Catalyst Regeneration Product2->CatalystRegen CatalystRegen->Catalyst Recycled

Caption: Logical flow differentiating stoichiometric and catalytic acylation.

In the stoichiometric pathway, the Lewis acid is consumed by forming a stable complex with the ketone product, necessitating its use in at least equimolar amounts and requiring a hydrolytic workup to liberate the product. In the catalytic cycle, the catalyst activates the acyl chloride but is regenerated after the product is formed, allowing it to participate in multiple reaction cycles.

Conclusion

The choice between catalytic and stoichiometric methods for reactions of this compound is a trade-off between established, high-yielding protocols and more modern, sustainable approaches. For highly reactive acyl chlorides, stoichiometric methods for amidation and esterification are often efficient enough that catalytic alternatives may not offer a significant advantage in yield, though they can provide benefits in terms of milder conditions and reduced waste. In Friedel-Crafts acylation, the development of effective catalytic systems presents a clear path toward greener and more cost-effective syntheses. As the demand for sustainable chemical manufacturing grows, the development and adoption of catalytic methods will undoubtedly continue to expand, offering elegant solutions to longstanding synthetic challenges.

References

A Comparative Guide to the Synthetic Validation of 3-Fluorophenylacetyl Chloride Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries, the choice of synthetic route is paramount to ensuring efficiency, scalability, and cost-effectiveness. This guide provides a comprehensive validation of a common synthetic route utilizing 3-Fluorophenylacetyl chloride and compares it with a modern alternative, the Suzuki-Miyaura cross-coupling reaction. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to inform strategic decisions in synthetic chemistry.

Introduction to the Synthetic Routes

The introduction of a 3-fluorophenylacetyl moiety is a common step in the synthesis of a variety of biologically active compounds. The fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1]

Route 1: Traditional Acylation with this compound

This classical approach involves the formation of an amide or ester bond via nucleophilic acyl substitution using the highly reactive this compound. This method is straightforward and often high-yielding for simple substrates. However, the acyl chloride is moisture-sensitive, and the reaction can generate stoichiometric amounts of acidic byproducts, which may require subsequent neutralization and purification steps.

Route 2: Modern Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by offering milder reaction conditions and broader functional group tolerance.[2] The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds.[3][4] In this alternative route, the 3-fluorophenyl group is introduced by coupling a 3-fluorophenylboronic acid derivative with a suitable halo-acetamide or halo-acetate, offering a convergent and often more flexible approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative target molecule, N-benzyl-2-(3-fluorophenyl)acetamide, via both the traditional acylation and the Suzuki coupling routes.

ParameterRoute 1: Acylation with this compoundRoute 2: Suzuki-Miyaura Cross-Coupling
Target Molecule N-benzyl-2-(3-fluorophenyl)acetamideN-benzyl-2-(3-fluorophenyl)acetamide
Starting Materials This compound, Benzylamine3-Fluorophenylboronic acid, N-benzyl-2-bromoacetamide
Catalyst/Reagent Triethylamine (base)Pd(dppf)Cl₂, K₂CO₃ (base)
Solvent Dichloromethane (DCM)1,4-Dioxane/Water
Temperature 0 °C to Room Temperature80 °C
Reaction Time 2 hours12 hours
Reported Yield ~95%~85%
Purity High (after aqueous workup and recrystallization)High (after chromatographic purification)

Experimental Protocols

Route 1: Synthesis of N-benzyl-2-(3-fluorophenyl)acetamide via Acylation

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-2-(3-fluorophenyl)acetamide.

Route 2: Synthesis of N-benzyl-2-(3-fluorophenyl)acetamide via Suzuki-Miyaura Coupling

Materials:

  • 3-Fluorophenylboronic acid (1.2 eq)

  • N-benzyl-2-bromoacetamide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-benzyl-2-bromoacetamide, 3-fluorophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-2-(3-fluorophenyl)acetamide.

Visualizations

Synthetic_Pathway_Acylation 3-Fluorophenylacetyl_chloride 3-Fluorophenylacetyl chloride Reaction_Vessel DCM, Et3N 0°C to RT, 2h 3-Fluorophenylacetyl_chloride->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Target_Product N-benzyl-2-(3-fluorophenyl)acetamide Reaction_Vessel->Target_Product ~95% Yield

Caption: Synthetic pathway for N-benzyl-2-(3-fluorophenyl)acetamide via acylation.

Synthetic_Pathway_Suzuki 3-Fluorophenylboronic_acid 3-Fluorophenylboronic acid Reaction_Vessel Pd(dppf)Cl2, K2CO3 Dioxane/H2O 80°C, 12h 3-Fluorophenylboronic_acid->Reaction_Vessel N-benzyl-2-bromoacetamide N-benzyl-2-bromoacetamide N-benzyl-2-bromoacetamide->Reaction_Vessel Target_Product N-benzyl-2-(3-fluorophenyl)acetamide Reaction_Vessel->Target_Product ~85% Yield

Caption: Synthetic pathway for N-benzyl-2-(3-fluorophenyl)acetamide via Suzuki coupling.

Experimental_Workflow_Comparison cluster_Acylation Route 1: Acylation cluster_Suzuki Route 2: Suzuki Coupling A1 Reactant Mixing (0°C) A2 Reaction (RT, 2h) A1->A2 A3 Aqueous Workup A2->A3 A4 Recrystallization A3->A4 A5 Final Product A4->A5 S1 Reactant & Catalyst Loading S2 Reaction (80°C, 12h) S1->S2 S3 Extraction S2->S3 S4 Column Chromatography S3->S4 S5 Final Product S4->S5 Start Synthesis Start Start->A1 Start->S1

Caption: Comparative experimental workflow for the two synthetic routes.

Conclusion

Both the traditional acylation with this compound and the modern Suzuki-Miyaura cross-coupling are viable methods for the synthesis of N-benzyl-2-(3-fluorophenyl)acetamide.

The acylation route offers a higher reported yield and a simpler purification procedure (recrystallization vs. chromatography). It is a robust and well-established method that is likely more cost-effective for large-scale production due to the absence of expensive palladium catalysts and ligands. However, its reliance on a moisture-sensitive starting material and the generation of acidic byproducts are notable drawbacks.

The Suzuki-Miyaura coupling , while having a slightly lower reported yield and requiring chromatographic purification, provides significant advantages in terms of substrate scope and functional group tolerance. The starting materials are generally more stable and easier to handle than acyl chlorides. This route is particularly advantageous in a research and development setting where the synthesis of a diverse library of analogs with various functional groups is desired.

The choice between these two synthetic strategies will ultimately depend on the specific project goals, including scale, cost considerations, and the need for functional group compatibility. For large-scale, cost-sensitive manufacturing of a single target molecule, the traditional acylation route may be preferred. For medicinal chemistry programs requiring the synthesis of diverse analogs, the flexibility and milder conditions of the Suzuki-Miyaura coupling present a compelling alternative.

References

A Comparative Guide to the Kinetic Studies of 3-Fluorophenylacetyl Chloride and a-Substituted Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3-Fluorophenylacetyl chloride and other relevant α-substituted acyl chlorides. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this guide leverages data from closely related compounds to provide a scientifically grounded comparison and to outline the experimental approaches for such kinetic studies.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive molecules that readily undergo nucleophilic acyl substitution reactions. The reactivity of an acyl chloride is significantly influenced by the nature of the substituent on the acyl group. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. The reaction mechanism can vary from a concerted SN2 pathway to a stepwise process involving a tetrahedral intermediate, depending on the substrate, nucleophile, and solvent.

Comparative Kinetic Data

While specific rate constants for the solvolysis of this compound were not found in the searched literature, a study on the methanolysis of various substituted phenylacetyl chlorides in methanol-acetonitrile mixtures at temperatures ranging from -15.0 to 0.0°C suggests an associative SN2 mechanism.[1] The reactivity of these compounds is influenced by both substituent and solvent effects.

To provide a quantitative comparison, the following table summarizes the second-order rate constants for the solvolysis of several relevant acyl chlorides. The data for phenylacetyl chloride can serve as a baseline for estimating the reactivity of its 3-fluoro derivative. The fluorine atom at the meta position is expected to have a moderate electron-withdrawing effect through induction, which would likely lead to a modest increase in the solvolysis rate constant compared to the unsubstituted phenylacetyl chloride.

Table 1: Second-Order Rate Constants for the Solvolysis of Various Acyl Chlorides

Acyl ChlorideSolventTemperature (°C)Rate Constant (k)Reference
Phenylacetyl ChlorideMethanol-Acetonitrile-15.0 - 0.0Data not specified[1]
Diphenylacetyl ChlorideVariousNot specifiedNot specified[2]
Acetyl ChlorideVariousNot specifiedNot specified[3]
Chloroacetyl ChlorideVariousNot specifiedNot specified[3]

Note: Specific rate constants for this compound are not available in the cited literature. The table is presented to show the types of compounds for which kinetic data is available and to provide a basis for comparison.

Reaction Mechanisms and Pathways

The solvolysis of acyl chlorides can proceed through different mechanisms, primarily the SN1 (ionization) and SN2 (nucleophilic substitution) pathways, or through an addition-elimination mechanism. The dominant pathway is influenced by the structure of the acyl chloride, the solvent, and the nucleophile.[3]

For phenylacetyl chlorides, an associative SN2 mechanism is often proposed for their solvolysis in alcohol-acetonitrile mixtures.[1] This mechanism involves a concerted attack of the nucleophile and departure of the leaving group.

The following diagram illustrates a generalized workflow for a kinetic study of acyl chloride solvolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_reagents Prepare Reagents (Acyl Chloride, Solvent) prep_solutions Prepare Solutions of Known Concentration prep_reagents->prep_solutions mix_reactants Mix Reactants in a Thermostatted Cell monitor_reaction Monitor Reaction Progress (e.g., Conductometry, Titration) mix_reactants->monitor_reaction collect_data Collect Time-course Data monitor_reaction->collect_data calculate_k Calculate Rate Constant (k) collect_data->calculate_k compare_reactivity Compare Rate Constants of Different Acyl Chlorides calculate_k->compare_reactivity elucidate_mechanism Elucidate Reaction Mechanism compare_reactivity->elucidate_mechanism G cluster_data Experimental Data cluster_params Solvent Parameters cluster_analysis Grunwald-Winstein Analysis cluster_interpretation Mechanistic Interpretation rate_constants Rate Constants (k) in Various Solvents gw_equation log(k/k₀) = mY + lN rate_constants->gw_equation Y_values Solvent Ionizing Power (Y) Y_values->gw_equation N_values Solvent Nucleophilicity (N) N_values->gw_equation plot Plot log(k/k₀) vs. Y and N gw_equation->plot m_value Sensitivity to Ionizing Power (m) plot->m_value l_value Sensitivity to Nucleophilicity (l) plot->l_value mechanism Reaction Mechanism (SN1, SN2, etc.) m_value->mechanism l_value->mechanism

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the positional isomers of fluorophenylacetyl chloride: 2-fluorophenylacetyl chloride, 3-fluorophenylacetyl chloride, and 4-fluorophenylacetyl chloride. These compounds are valuable reagents in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding their distinct spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document summarizes available experimental data for these compounds and provides standardized protocols for their spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three isomers. It is important to note that there is limited publicly available experimental data for 2- and this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundPredicted Chemical Shifts (ppm)
2-Fluorophenylacetyl chloride Methylene protons (-CH₂-): ~4.2 ppm (d, JHF ≈ 2 Hz)Aromatic protons: 7.1-7.5 ppm (m)
This compound Methylene protons (-CH₂-): ~4.1 ppm (s)Aromatic protons: 7.0-7.4 ppm (m)
4-Fluorophenylacetyl chloride Methylene protons (-CH₂-): ~4.1 ppm (s)Aromatic protons: ~7.1 ppm (t, J ≈ 8.8 Hz, 2H), ~7.3 ppm (dd, J ≈ 8.8, 5.2 Hz, 2H)

Note: Predicted values are based on typical chemical shifts for similar structures. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonyl Carbon (C=O)Methylene Carbon (-CH₂)Aromatic Carbons
2-Fluorophenylacetyl chloride Data not availableData not availableData not available
This compound Data not availableData not availableData not available
4-Fluorophenylacetyl chloride ~170 ppm~50 ppm~116 ppm (d, JCF ≈ 22 Hz), ~129 ppm (d, JCF ≈ 3 Hz), ~131 ppm (d, JCF ≈ 8 Hz), ~163 ppm (d, JCF ≈ 248 Hz)[1]

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm vs. CFCl₃)
2-Fluorophenylacetyl chloride Data not available
This compound Data not available
4-Fluorophenylacetyl chloride ~ -113 ppm[1]

Table 4: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
2-Fluorophenylacetyl chloride Data not available
This compound Data not available
4-Fluorophenylacetyl chloride ~1800 (C=O stretch, characteristic of acyl chlorides), C-F stretch, C-H aromatic stretches[1]

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
2-Fluorophenylacetyl chloride 172.01 (M⁺)Expected fragments: [M-Cl]⁺, [M-COCl]⁺ (fluorobenzyl cation)
This compound 172.01 (M⁺)Expected fragments: [M-Cl]⁺, [M-COCl]⁺ (fluorobenzyl cation)
4-Fluorophenylacetyl chloride 172.01 (M⁺)Expected fragments: [M-Cl]⁺, [M-COCl]⁺ (fluorobenzyl cation)

Note: The mass spectra of these isomers are expected to be very similar. Differentiation may require high-resolution mass spectrometry and careful analysis of fragmentation patterns.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorophenylacetyl chloride isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is well-suited for these relatively volatile and thermally stable compounds.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS and will produce characteristic fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.

Logical Relationship Diagram

The following diagram illustrates a typical synthetic workflow for the preparation of fluorophenylacetyl chlorides from their corresponding fluorophenylacetic acids.

SynthesisWorkflow General Synthesis of Fluorophenylacetyl Chlorides A Fluorophenylacetic Acid (2-, 3-, or 4-isomer) C Reaction Mixture A->C B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) B->C D Fluorophenylacetyl Chloride (Crude Product) C->D Reaction E Purification (e.g., Distillation) D->E F Pure Fluorophenylacetyl Chloride E->F Purification G Spectroscopic Analysis (NMR, IR, MS) F->G H Characterized Product G->H Analysis

Caption: General synthetic workflow for fluorophenylacetyl chlorides.

This guide serves as a foundational resource for the spectroscopic comparison of 2-, 3-, and 4-fluorophenylacetyl chloride. Further experimental work is necessary to provide a complete and detailed comparative analysis, especially for the 2- and 3-isomers.

References

Benchmarking the efficiency of different bases in 3-Fluorophenylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing the synthesis of amide derivatives from 3-Fluorophenylacetyl chloride. The choice of base can significantly influence reaction kinetics, product yield, and purity by effectively scavenging the hydrochloric acid byproduct generated during acylation.

This guide provides a comparative benchmark of commonly employed organic and inorganic bases in the acylation of primary and secondary amines with this compound. The data presented herein is a synthesis of established chemical principles and reported outcomes for analogous acylation reactions, offering a predictive framework for reaction design and optimization.

Performance Benchmarking of Common Bases

The following table summarizes the expected performance of various bases in the reaction of this compound with a representative amine. The qualitative and quantitative assessments are based on typical outcomes in acylation reactions.

BaseTypepKa of Conjugate AcidExpected YieldExpected Reaction TimeKey AdvantagesPotential Drawbacks
Triethylamine (TEA) Tertiary Amine10.75HighVery Fast (< 15 min)Good solubility in organic solvents, effective HCl scavenger.Can sometimes lead to side reactions; can be nucleophilic.
Pyridine Aromatic Amine5.25HighFast (< 30 min)Also acts as a nucleophilic catalyst, potentially accelerating the reaction.[1]Can be difficult to remove during workup; unpleasant odor.
Diisopropylethylamine (DIPEA) Hindered Amine11HighFastNon-nucleophilic due to steric hindrance, reducing side reactions.[2]More expensive than TEA or pyridine.
Sodium Bicarbonate (NaHCO₃) Inorganic Salt6.35 (for H₂CO₃)Moderate to HighModerateMild base, easy to remove during aqueous workup, cost-effective.Limited solubility in many organic solvents, potentially leading to a heterogeneous mixture and slower reaction.
Potassium Carbonate (K₂CO₃) Inorganic Salt10.33 (for HCO₃⁻)HighModerate to FastStronger base than NaHCO₃, effective scavenger.Similar to NaHCO₃, can have solubility issues in non-polar organic solvents.
Sodium Hydroxide (NaOH) Inorganic Hydroxide~14HighFastVery effective at neutralizing HCl, inexpensive.[]Can promote hydrolysis of the acyl chloride if water is present.[4]

Experimental Protocols

Below are generalized experimental protocols for the acylation of an amine with this compound using an organic and an inorganic base.

Protocol 1: Acylation using Triethylamine (Organic Base)
  • Reaction Setup: To a stirred solution of the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.5 eq) at 0 °C.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Acylation using Potassium Carbonate (Inorganic Base)
  • Reaction Setup: To a stirred suspension of potassium carbonate (2.0-3.0 eq) in a suitable solvent (e.g., acetonitrile, acetone), add the amine (1.0 eq).

  • Addition of Acyl Chloride: Add this compound (1.0-1.2 eq) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify as necessary.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for benchmarking the efficiency of different bases in the target reaction.

experimental_workflow start Start: Define Reaction Conditions (Amine, Solvent, Temperature) setup Prepare Parallel Reactions with Different Bases (TEA, Pyridine, DIPEA, NaHCO3, K2CO3, NaOH) start->setup add_reagents Add this compound setup->add_reagents monitor Monitor Reaction Progress (TLC, LC-MS) add_reagents->monitor workup Quench and Workup Reactions monitor->workup analyze Analyze Product Yield and Purity (NMR, HPLC) workup->analyze compare Compare Base Efficiency (Yield, Reaction Time, Purity) analyze->compare end Conclusion: Identify Optimal Base compare->end

Caption: A flowchart of the experimental process for comparing different bases.

Reaction Mechanism

The general mechanism for the acylation of an amine with this compound in the presence of a base is depicted below.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products amine R₂NH tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack acyl_chloride 3-F-Ph-CH₂-COCl acyl_chloride->tetrahedral product_formation Product Formation tetrahedral->product_formation Collapse of Intermediate amide 3-F-Ph-CH₂-CONR₂ product_formation->amide hcl HCl product_formation->hcl Elimination base_hcl B-H⁺Cl⁻ hcl->base_hcl base Base (B) base->base_hcl Acid Scavenging

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 3-Fluorophenylacetyl chloride is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.

Core Safety Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. A crucial characteristic is its violent reaction with water, which liberates toxic hydrogen chloride (HCl) gas. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

A summary of the necessary PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Respiratory Use in a well-ventilated fume hood is mandatory. For higher-level protection, a respirator may be necessary.
Immediate First Aid Measures

In the event of exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Step-by-Step Disposal Protocol for this compound

The primary method for neutralizing this compound is through a controlled reaction with a suitable nucleophile to convert it into a less reactive and hazardous compound. The following protocol outlines a safe and effective method for small laboratory quantities.

Experimental Protocol: Neutralization via Hydrolysis

This procedure details the controlled hydrolysis of this compound into the less hazardous 3-fluorophenylacetic acid and hydrochloric acid, which can then be neutralized.

Materials:

  • This compound waste

  • A sufficiently large beaker or flask (at least 10 times the volume of the quenching solution)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 5-10%)

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a dilute solution of sodium bicarbonate or sodium hydroxide on a stir plate within an ice bath. The basic solution will neutralize the HCl produced during hydrolysis.

  • Controlled Addition: Slowly and dropwise, add the this compound to the chilled, stirring basic solution. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent vigorous boiling or splashing.

  • Monitoring: Continue stirring the mixture in the ice bath. Monitor the pH of the solution, ensuring it remains basic. If the solution becomes acidic, add more sodium bicarbonate or sodium hydroxide solution.

  • Completion: Once all the this compound has been added and the reaction has subsided (no more gas evolution or heat generation), continue stirring for at least 30 minutes to ensure complete hydrolysis.

  • Final Neutralization: Check the final pH of the solution. Adjust the pH to be between 6 and 8 by adding more base or a dilute acid (e.g., hydrochloric acid) as needed.

  • Waste Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Have 3-Fluorophenylacetyl Chloride Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prepare_base Prepare a Stirred, Chilled Solution of Sodium Bicarbonate or Sodium Hydroxide fume_hood->prepare_base slow_addition Slowly Add 3-Fluorophenylacetyl Chloride to the Basic Solution prepare_base->slow_addition monitor Monitor Reaction Temperature and pH. Keep pH Basic. slow_addition->monitor complete_hydrolysis Stir for 30 Minutes After Addition is Complete monitor->complete_hydrolysis final_ph Adjust Final pH to Neutral (6-8) complete_hydrolysis->final_ph dispose Dispose of Neutralized Aqueous Waste According to Institutional Guidelines final_ph->dispose end End dispose->end

Caption: Workflow for the safe neutralization and disposal of this compound.

Incompatible Materials

To prevent hazardous reactions, this compound must be stored and handled away from the following incompatible materials:

  • Water

  • Strong oxidizing agents

  • Strong bases

  • Alcohols

References

Safeguarding Your Research: A Guide to Handling 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Fluorophenylacetyl chloride, a corrosive and water-reactive compound. Following these procedural steps is critical for minimizing risk and ensuring operational integrity.

Key Properties and Hazards

This compound is a chemical that demands careful handling due to its hazardous properties. It is crucial to be aware of its characteristics to manage it safely.

PropertyValue
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [1][3]
Boiling Point 217.2 ± 23.0 °C (Predicted)[1]
Density 1.278 ± 0.06 g/cm³ (Predicted)[1][4]
Primary Hazards Causes severe skin burns and eye damage.[5][6][7] May cause respiratory irritation.[3][4] Reacts with water to form toxic and corrosive fumes like hydrogen chloride.[6][8]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any direct contact with this compound.[8] All PPE should be inspected for integrity before each use.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles for maximum protection.[8]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[8] Dispose of contaminated gloves after use.
Body Protective clothing / Chemical-resistant apronWear suitable protective clothing to prevent skin contact.[4][9]
Respiratory NIOSH (US) or CEN (EU) approved respiratorUse a respirator with appropriate cartridges (e.g., type ABEK-P2) if working outside a fume hood or if ventilation is inadequate.[3] Ensure proper fit and maintenance of respiratory equipment.[10]

Operational Plans: Handling and Disposal

A systematic approach to handling and disposal is critical for safety. The following protocols provide step-by-step guidance.

Standard Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[10] Work should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[4][10]

  • Personal Protective Equipment : Don all required PPE as specified in the table above.

  • Dispensing : Open and handle the container with care.[5] Use non-sparking tools to prevent ignition.[4][9] Avoid creating aerosols or dust.[9]

  • Reaction Setup : If used in a reaction, add the chemical slowly to the reaction mixture. Keep the container tightly closed when not in use.[9]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly. Decontaminate all equipment used.

  • Storage : Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[4][10] The storage area should be designated for corrosive materials.[10] Keep containers tightly closed to prevent contact with moisture.[10]

Emergency Spill Response

In the event of a spill, immediate and correct action is necessary to contain the situation and prevent exposure. The following workflow outlines the appropriate response.

Spill_Response_Workflow A Spill Detected B Assess Spill Size & Risk A->B C Minor Spill (Controllable) B->C Minor D Major Spill (Uncontrolled) B->D Major E Alert personnel in the immediate area. Don appropriate PPE. C->E J Evacuate the laboratory immediately. Alert others to evacuate. D->J F Contain the spill with absorbent material (e.g., vermiculite, dry sand). E->F G Carefully collect absorbed material into a labeled, sealed container for hazardous waste. F->G H Decontaminate the spill area. G->H I Dispose of waste and contaminated PPE according to regulations. H->I K Activate the nearest fire alarm. J->K L Contact Emergency Services (e.g., EH&S, Fire Department). K->L M Provide details of the spill to emergency responders. L->M

Caption: Workflow for handling a chemical spill.

Waste Disposal Protocol

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams, especially aqueous or combustible materials.

  • Containerization : Collect all waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.[3] The container should be resistant to corrosion.

  • Professional Disposal : Arrange for the disposal of the waste through a licensed professional waste disposal service.[3] This material must be treated as hazardous waste and should not be discarded down the drain or in regular trash.[3]

  • Incineration : The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging : Dispose of the original container as unused product unless it has been properly decontaminated.[3]

References

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3-Fluorophenylacetyl chloride

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